3-(Propan-2-yl)azetidin-3-ol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-propan-2-ylazetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)6(8)3-7-4-6;/h5,7-8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMCUWMTTJAAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848192-94-9 | |
| Record name | 3-Azetidinol, 3-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848192-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(propan-2-yl)azetidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Synthetic Strategies of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity and favorable physicochemical properties into drug candidates.[1] This four-membered heterocycle, while strained, offers greater stability than its aziridine counterpart, making it a versatile building block for exploring chemical space.[2][3] This guide provides a comprehensive technical overview of 3-substituted 3-hydroxyazetidines, with a specific focus on the synthesis, characterization, and chemical properties of 3-(Propan-2-yl)azetidin-3-ol hydrochloride. We will delve into its core characteristics, propose a robust synthetic pathway based on established organometallic chemistry, and discuss critical aspects of its stability and handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
The Azetidine Scaffold: A Privileged Motif in Drug Design
Azetidines have emerged as a "privileged" structural motif in drug discovery, appearing in numerous bioactive compounds and approved therapeutics.[4] Their value stems from a unique combination of structural and physical properties:
-
Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of attached substituents, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding.[1]
-
Improved Physicochemical Properties: Incorporation of the azetidine ring can modulate key drug-like properties. The nitrogen atom can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and permeability compared to analogous carbocyclic systems like cyclobutane.
-
Metabolic Stability: The azetidine ring itself is generally more stable to metabolic degradation than more flexible acyclic amines.
-
Novel Chemical Space: As a three-dimensional scaffold, it allows for the precise vectoral projection of substituents into binding pockets, providing a powerful tool for structure-activity relationship (SAR) studies.[5]
This combination of features has led to the successful integration of azetidines into drugs across various therapeutic areas, including antihypertensives like Azelnidipine and kinase inhibitors such as Cobimetinib.[2] The 3-hydroxyazetidine subunit, in particular, serves as a versatile intermediate, offering a handle for further functionalization or acting as a key pharmacophoric element.[6][7]
Core Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds, primarily the parent Azetidin-3-ol hydrochloride.
| Property | This compound | Azetidin-3-ol Hydrochloride (for comparison) |
| CAS Number | 848192-94-9[8] | 18621-18-6[9][10][11] |
| Molecular Formula | C₆H₁₄ClNO | C₃H₈ClNO[9][11] |
| Molecular Weight | 151.63 g/mol | 109.55 g/mol [9][11] |
| Appearance | Predicted to be a white to off-white solid | White to Off-White Crystalline Powder[6][7][12] |
| Purity | ≥95% (as per supplier data)[8] | ≥98% (typical commercial purity)[9] |
| Solubility | Predicted to be soluble in water, DMSO, and methanol | Soluble in water, DMSO, methanol[7] |
| Melting Point | Not reported | 85 - 92 °C[6][7] |
| Storage | Recommended: Room temperature, sealed in dry, away from moisture[10][13] | 4°C, sealed storage, away from moisture[10][12] |
Synthesis and Mechanistic Considerations
A robust and logical synthesis for 3-substituted-3-hydroxyazetidines involves the nucleophilic addition of an organometallic reagent to an N-protected 3-azetidinone. This approach offers high convergence and excellent control over the introduction of the C3-substituent.
Proposed Synthetic Workflow
The most field-proven approach to synthesize the target compound is a three-step sequence starting from a commercially available N-Boc-3-azetidinone.
Caption: Proposed synthetic workflow for 3-(Propan-2-yl)azetidin-3-ol HCl.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established chemical transformations. Each step includes checkpoints for reaction monitoring.
Objective: To synthesize this compound.
Materials:
-
N-Boc-3-azetidinone
-
Isopropylmagnesium bromide (2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (4.0 M in 1,4-Dioxane)
-
Diethyl ether (Et₂O)
Procedure:
-
Step 1: Grignard Addition
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-3-azetidinone (1.0 eq).
-
Dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: The low temperature is critical to control the exothermicity of the Grignard addition and prevent side reactions.
-
Add isopropylmagnesium bromide (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -65 °C.
-
After addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Validation: Monitor reaction progress by TLC (e.g., 30% EtOAc/Hexanes), observing the consumption of the starting ketone.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(propan-2-yl)azetidin-3-ol. This intermediate can be purified by flash chromatography if necessary.
-
-
Step 2: Deprotection and Salt Formation
-
Dissolve the crude intermediate from Step 1 in a minimal amount of methanol or ethyl acetate.
-
Add hydrochloric acid (4.0 M in 1,4-Dioxane, 3.0-4.0 eq) dropwise at 0 °C.
-
Causality: A strong acid is required to cleave the tert-butyloxycarbonyl (Boc) group. The gaseous byproducts (isobutylene and CO₂) are easily removed. Using HCl directly facilitates the formation of the desired hydrochloride salt in a single step.
-
Allow the mixture to stir at room temperature for 2-4 hours.
-
Validation: The formation of a white precipitate is indicative of successful salt formation. Monitor the disappearance of the Boc-protected intermediate by LC-MS.
-
Add Et₂O to the mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold Et₂O, and dry under high vacuum to yield this compound.
-
Spectroscopic and Analytical Characterization
The identity and purity of the final compound would be confirmed using a suite of standard analytical techniques. The following table outlines the predicted data based on the compound's structure.
| Technique | Predicted Spectroscopic Signature |
| ¹H NMR | (400 MHz, D₂O): Signals corresponding to the isopropyl methine (septet, ~2.0-2.2 ppm), two isopropyl methyl groups (doublet, ~0.9-1.1 ppm), and non-equivalent azetidine ring CH₂ protons (multiplets/diastereotopic, ~3.8-4.2 ppm). OH and NH protons may exchange with D₂O or appear as a broad singlet. |
| ¹³C NMR | (100 MHz, D₂O): Approximately 4 distinct carbon signals expected: isopropyl methine (CH), isopropyl methyls (CH₃), azetidine ring carbons (CH₂), and the quaternary C3-carbon bearing the hydroxyl group. |
| Mass Spec (ESI+) | Expected [M+H]⁺ for the free base (C₆H₁₃NO) at m/z = 116.1070.[14] |
| IR Spectroscopy | Broad absorption band for O-H and N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹). |
Chemical Stability and Reactivity
The reactivity of azetidines is dominated by their inherent ring strain (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening reactions under specific conditions.[2]
Acid-Catalyzed Decomposition
The primary stability concern for azetidines is degradation under acidic conditions.[15] The azetidine nitrogen is basic and readily protonated. This azetidinium ion is highly activated towards nucleophilic attack, leading to irreversible ring cleavage.
Caption: Mechanism of acid-catalyzed decomposition of the azetidine ring.
For this compound, this means that while the compound is isolated as a stable salt, prolonged exposure to strong aqueous acid, especially at elevated temperatures, could lead to degradation. The stability is significantly higher than that of N-aryl azetidines, which can be destabilized by electronic effects.[16]
Protocol: Aqueous Stability Assessment by NMR
Objective: To determine the half-life (T₁/₂) of an azetidine compound at a specific pH.
Procedure:
-
Sample Preparation: Prepare a 10 mM stock solution of the azetidine hydrochloride in DMSO.
-
Incubation: In an NMR tube, combine a buffered aqueous solution (e.g., D₂O with phosphate buffer adjusted to pH 7.4, or a DCl solution for acidic pH) with an internal standard (e.g., DSS or TMSP).
-
Initiate the experiment by adding a known volume of the DMSO stock solution to the NMR tube to achieve a final concentration of ~0.5-1.0 mM. Record this as time zero.
-
Time Points: Acquire a ¹H NMR spectrum at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours) while maintaining the sample at a constant temperature (e.g., 37 °C).
-
Analysis: Integrate a characteristic signal of the parent compound against the internal standard at each time point. Plot the natural logarithm of the remaining parent compound concentration versus time. The half-life can be calculated from the slope of the resulting line.[15]
Safe Handling and Storage
As with all amine-containing heterocyclic compounds, proper safety protocols are essential.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[18] Avoid creating dust. Use spark-proof tools and ground equipment to prevent static discharge.[18][19]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[20] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids (beyond its salt form).[18] The hydrochloride salt is expected to be hygroscopic, so protection from moisture is critical for long-term stability.[7]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[19] Prevent entry into waterways.[20]
Conclusion and Future Outlook
This compound represents a valuable and synthetically accessible building block for drug discovery. Its rigid azetidine core, combined with the tertiary alcohol and isopropyl functionalities, provides medicinal chemists with a unique scaffold to enhance potency, selectivity, and ADME properties. The synthetic route outlined herein is robust and scalable, while an understanding of the compound's stability profile ensures its effective use in multi-step synthetic campaigns. As the demand for novel, three-dimensional chemical matter continues to grow, functionalized azetidines like the title compound are poised to play an increasingly important role in the development of next-generation therapeutics.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025-08-29). The Role of Azetidine Derivatives in Drug Discovery. [Link]
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RSC Publishing. (2021-03-24). Recent Advances in the Synthesis and Reactivity of Azetidines. [Link]
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Cambridge Bioscience. Azetidin-3-ol (hydrochloride) - MedChem Express. [Link]
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ResearchGate. (2018-01). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. [Link]
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Chemos GmbH&Co.KG. (2020-02-04). Safety Data Sheet: Azetidine. [Link]
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SPARROW. (2025-06-19). What are the safety precautions when handling azetidine?. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines. [Link]
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NIH National Library of Medicine. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. [Link]
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Organic Syntheses Procedure. azetidine. [Link]
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Structure Elucidation of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride: A Multi-Technique Approach
An In-Depth Technical Guide for Drug Development Professionals
Foundational Strategy: Synthesis and Initial Assessment
Before embarking on advanced spectroscopic analysis, it is crucial to understand the synthetic context. A plausible synthetic route to 3-(propan-2-yl)azetidin-3-ol begins with a protected azetidin-3-one, which undergoes a Grignard reaction with isopropyl magnesium bromide, followed by deprotection and salt formation.
This context is vital as it informs the potential impurities we might encounter, such as unreacted starting materials or by-products from side reactions.[2] A preliminary purity assessment using High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) is a mandatory first step to ensure the sample is suitable for detailed structural analysis.
The Workflow of Elucidation: A Logic-Driven Path
The structural elucidation process is not a random collection of data but a logical progression where each step builds upon the last. Our approach is designed to first establish the fundamental framework of the molecule (mass and formula) and then meticulously map out its atomic connectivity.
Caption: Logical workflow for the structure elucidation of a novel small molecule.
Mass Spectrometry (MS): Defining the Molecular Boundaries
Expertise & Causality: The first step in identifying an unknown is to determine its mass. High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is paramount. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[3] For our target molecule, we would analyze the free base (C₆H₁₃NO) generated in the ion source.
Experimental Protocol (HRMS-ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Analysis:
-
Identify the peak corresponding to [M+H]⁺. For C₆H₁₃NO, the expected exact mass is 115.0997. The observed mass for [C₆H₁₄NO]⁺ would be 116.1070.
-
Use the instrument's software to calculate the molecular formula from the exact mass and isotopic pattern.
-
Perform tandem MS (MS/MS) on the parent ion to observe fragmentation patterns, which can provide initial structural clues (e.g., loss of an isopropyl group).
-
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Expertise & Causality: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[4] For this molecule, we are specifically looking for evidence of the hydroxyl (-OH) group and the secondary amine hydrochloride (-NH₂⁺-) moiety. The presence of these bands provides immediate, tangible evidence that aligns with the proposed structure.
Experimental Protocol (FTIR-ATR):
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale & Comments |
| O-H Stretch (Alcohol) | 3400 - 3200 (Broad) | The broadness is due to hydrogen bonding. This is a key indicator of the tertiary alcohol.[5] |
| N-H⁺ Stretch (Amine Salt) | 3000 - 2700 (Broad, Multiple) | The protonated nitrogen in the azetidine ring gives rise to broad absorptions, often with sub-peaks, in this region, clearly distinguishing it from a free amine.[6] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Standard absorptions for the isopropyl and azetidine methylene groups. |
| N-H⁺ Bend (Amine Salt) | 1600 - 1500 | A characteristic bending vibration for secondary amine salts.[7] |
| C-O Stretch (Tertiary Alc.) | 1210 - 1100 | The position of the C-O stretch is diagnostic for the alcohol type. Tertiary alcohols appear at higher wavenumbers than primary or secondary alcohols.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. A full suite of 1D and 2D experiments is required to assign every proton and carbon and to piece the fragments together. The hydrochloride form can lead to peak broadening, particularly for protons near the nitrogen; running the sample as the free base or in a solvent like DMSO-d₆ can sometimes yield sharper signals.
¹H NMR: Proton Environments
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) and acquire the spectrum on a 400 MHz or higher spectrometer.
Expected Data & Interpretation:
-
Isopropyl Group: We expect two distinct signals: a septet for the single CH proton and a doublet for the six equivalent CH₃ protons. The integration ratio will be 1:6.
-
Azetidine Ring Protons: The four protons on the azetidine ring (at C2 and C4) are diastereotopic due to the chiral center at C3. This means they are chemically non-equivalent and will appear as distinct signals. They are expected to show complex splitting patterns (multiplets) due to coupling to each other.[3]
-
Labile Protons (OH, NH₂⁺): These signals can be broad and their chemical shift is highly dependent on solvent, concentration, and temperature. A D₂O exchange experiment is crucial: adding a drop of D₂O to the NMR tube will cause the OH and NH₂⁺ signals to disappear, confirming their identity.[7]
¹³C NMR & DEPT: The Carbon Skeleton
Protocol: Acquire a broadband proton-decoupled ¹³C spectrum, along with DEPT-90 and DEPT-135 experiments.
Expected Data & Interpretation:
-
Total Carbons: Six distinct carbon signals are expected.
-
DEPT-135: Will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons (like C3) will be absent.
-
DEPT-90: Will only show CH signals (the isopropyl methine).
-
Quaternary Carbon (C3): This carbon, bearing the hydroxyl and isopropyl groups, will be visible in the main ¹³C spectrum but absent from all DEPT spectra. Its identification is a critical validation point.
| Carbon Assignment | Expected ¹³C Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal | Rationale |
| C3 (Quaternary) | 70 - 85 | Absent | Absent | Quaternary carbon attached to electronegative O and N atoms. |
| C2, C4 (CH₂) | 50 - 65 | Negative | Absent | Methylene carbons of the strained azetidine ring adjacent to nitrogen.[3] |
| CH (Isopropyl) | 30 - 40 | Positive | Positive | Methine carbon of the isopropyl group. |
| CH₃ (Isopropyl) | 15 - 25 | Positive | Absent | Methyl carbons of the isopropyl group. |
2D NMR: Assembling the Puzzle
Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect. For a molecule with a key quaternary center, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical, as it reveals long-range (2-3 bond) correlations between protons and carbons.
Key Experiments & Expected Correlations:
-
COSY (Correlation Spectroscopy): Confirms H-H coupling. A key correlation will be observed between the isopropyl CH septet and the CH₃ doublet. It will also show the coupling network between the diastereotopic protons on the azetidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. It reveals the connectivity across the non-protonated C3 carbon.
Caption: Expected key 2- and 3-bond HMBC correlations confirming the molecular core.
The crucial observation will be correlations from the isopropyl CH proton and the azetidine ring protons to the quaternary carbon (C3). This unequivocally links the isopropyl group and the azetidine ring to the same tertiary alcohol carbon, confirming the overall structure.
Single Crystal X-Ray Diffraction: The Gold Standard
Expertise & Causality: When a compound can be crystallized, single-crystal X-ray diffraction (XRD) provides the ultimate, unambiguous proof of structure.[8][9] It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom and confirming absolute connectivity and stereochemistry.[10] For a novel compound entering development, obtaining a crystal structure is highly desirable for regulatory filings and for understanding solid-state properties.
Protocol:
-
Crystallization: Grow single crystals of the hydrochloride salt suitable for diffraction. This often requires screening various solvents and conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution & Refinement: Solve and refine the crystal structure to generate a final 3D model. The resulting CIF (Crystallographic Information File) is a complete record of the atomic coordinates.[8]
Conclusion: A Self-Validating Structural Dossier
The structure of 3-(propan-2-yl)azetidin-3-ol hydrochloride is confidently assigned by integrating the data from this multi-technique workflow.
-
HRMS confirms the molecular formula (C₆H₁₃NO).
-
IR Spectroscopy validates the presence of the tertiary alcohol and secondary amine hydrochloride functional groups.
-
¹H and ¹³C NMR identify all unique proton and carbon environments, consistent with the proposed structure.
-
2D NMR (especially HMBC) unequivocally establishes the atomic connectivity, linking the isopropyl group and azetidine ring to the C3 quaternary center.
-
X-Ray Crystallography , if obtained, provides the final, absolute confirmation of the 3D structure.
This systematic and logic-driven approach ensures the highest level of scientific integrity, providing a trustworthy and self-validating dossier essential for researchers, scientists, and drug development professionals.
References
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- Wujtewicz, K., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 233(1-3), 229-236.
- Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 969.
- University of Tikrit. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Tikrit Journal of Pure Science.
- ResearchGate. (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Request PDF.
- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. BenchChem.
- Excillum. (n.d.). Small molecule crystallography. Excillum.
- Smith, B. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts.
- Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.
- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.
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An In-Depth Technical Guide to 3-(Propan-2-yl)azetidin-3-ol Hydrochloride (CAS Number: 848192-94-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(propan-2-yl)azetidin-3-ol hydrochloride (CAS No: 848192-94-9), a valuable heterocyclic building block in modern medicinal chemistry. Azetidine scaffolds are increasingly sought after in drug discovery for their ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity. This document details the synthesis, physicochemical properties, and potential applications of this specific 3-substituted azetidin-3-ol derivative, offering a technical resource for its utilization in the design and development of novel therapeutics.
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1] Its inherent ring strain, while a challenge in synthesis, provides a unique conformational rigidity that can favorably influence the binding of a molecule to its biological target. The incorporation of azetidine moieties into drug candidates has been shown to enhance properties such as metabolic stability and aqueous solubility, crucial parameters in optimizing pharmacokinetic profiles.[2]
Specifically, 3-substituted azetidin-3-ols represent a versatile class of building blocks. The hydroxyl group offers a handle for further functionalization, while the substituent at the 3-position allows for the exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This compound, with its isopropyl substitution, provides a moderately lipophilic and sterically defined element, making it a useful component in the synthesis of compound libraries for screening against a variety of biological targets.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 848192-94-9 | [3][4][5][6][7][8] |
| Molecular Formula | C₆H₁₄ClNO | [3][4][7] |
| Molecular Weight | 151.63 g/mol | [3][7] |
| IUPAC Name | 3-(propan-2-yl)azetidin-3-ol;hydrochloride | [4] |
| SMILES | CC(C)C1(CNC1)O.Cl | [4] |
| Purity | Typically ≥97% | [7] |
| Storage | Store in a cool, dry place under an inert atmosphere. | [No specific citation] |
Synthesis and Mechanism
The synthesis of this compound is achieved through a multi-step process that involves the protection of the azetidine nitrogen, introduction of the isopropyl group, and subsequent deprotection. A representative synthetic route is outlined below, based on methodologies described in the patent literature for analogous structures.[9]
Synthetic Pathway
The most plausible and commonly employed strategy for the synthesis of 3-alkyl-3-hydroxyazetidines involves the addition of an organometallic reagent to an N-protected azetidin-3-one. The subsequent removal of the protecting group yields the desired product.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Benzhydryl-3-isopropylazetidin-3-ol
-
To a solution of N-benzhydrylazetidin-3-one in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF), cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of isopropylmagnesium bromide (a Grignard reagent) dropwise.[10]
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-benzhydryl-3-isopropylazetidin-3-ol.[11]
Causality behind Experimental Choices:
-
N-Benzhydryl Protecting Group: The benzhydryl (diphenylmethyl) group is a bulky protecting group that effectively shields the azetidine nitrogen from reacting with the Grignard reagent. It is also readily removable under standard hydrogenolysis conditions.
-
Grignard Reaction: The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. The nucleophilic carbon of the isopropylmagnesium bromide attacks the electrophilic carbonyl carbon of the azetidin-3-one, forming the tertiary alcohol.[10]
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent the quenching of the Grignard reagent.[12]
Step 2: Synthesis of this compound
-
Dissolve 1-benzhydryl-3-isopropylazetidin-3-ol in methanol.[9]
-
To this solution, add a catalytic amount of 10% palladium on carbon (Pd/C) and a solution of hydrochloric acid (1N in methanol).[9]
-
The mixture is then subjected to a hydrogen atmosphere (hydrogenation) overnight.[9]
-
After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite).[9]
-
The solvent is evaporated under reduced pressure to yield this compound as the final product.[9]
Causality behind Experimental Choices:
-
Hydrogenolysis: This is a standard method for the cleavage of benzyl and benzhydryl protecting groups. The palladium catalyst facilitates the reaction of hydrogen gas with the C-N bond of the protecting group, leading to its removal.
-
Hydrochloric Acid: The addition of hydrochloric acid serves two purposes: it protonates the azetidine nitrogen, which can aid in the catalytic process, and it ensures that the final product is isolated as the stable and often more crystalline hydrochloride salt.
Spectroscopic Characterization (Predicted and Reported)
While a complete set of publicly available experimental spectra for this compound is limited, data for its precursors and related analogs, along with predictive tools, allow for a confident characterization.
¹H NMR Spectroscopy (Reported for 1-benzhydryl-3-isopropylazetidin-3-ol in DMSO-d₆, 400 MHz):
-
δ 7.40 (d, J = 7.2 Hz, 4H)
-
δ 7.26 (t, J = 7.2 Hz, 4H)
-
δ 7.18 (t, J = 7.2 Hz, 2H)
-
δ 4.93 (s, 1H)
-
δ 4.41 (s, 1H)
-
δ 3.12 (d, J = 8.0 Hz, 2H)
-
δ 2.80 (d, J = 8.0 Hz, 2H)
-
δ 1.76 (m, 1H)
-
δ 0.85 (d, J = 6.8 Hz, 6H)[9]
The spectrum for the final hydrochloride salt would show the absence of the benzhydryl protons (δ 7.18-7.40) and the appearance of signals corresponding to the azetidine ring protons, likely shifted downfield due to the protonation of the nitrogen.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The azetidine core can act as a conformationally restricted scaffold, and the isopropyl and hydroxyl groups provide points for diversification and interaction with biological targets.
Patent literature indicates that this compound has been utilized as an intermediate in the synthesis of compounds targeted for the treatment of malignant lymphoma.[13] This suggests its role in the development of kinase inhibitors or other anti-cancer agents where the azetidine moiety can occupy a specific binding pocket.
The broader class of 3-substituted azetidines has been explored for a range of biological activities, including:
-
Triple Reuptake Inhibitors: For the potential treatment of depression.[2]
-
Antiprotozoal Agents: As demonstrated by its inclusion in a patent for boron-containing compounds targeting protozoal infections.[9]
The incorporation of this compound into a lead molecule can be visualized as follows:
Caption: Integration of the azetidine building block into a lead molecule.
Conclusion
This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its synthesis, while requiring careful control of protecting group chemistry and reaction conditions, is achievable through established synthetic methodologies. The resulting compound offers a unique combination of a rigid azetidine core with functional handles for further elaboration, making it a valuable tool in the quest for novel therapeutics with improved pharmacological properties. This guide provides the foundational knowledge necessary for the effective incorporation of this versatile scaffold into drug design and development programs.
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Capot Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from [Link]
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Mahapatra, M. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of NH‐azetidines from Grignard reagents. Retrieved from [Link]
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National Institutes of Health. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]
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IIP Series. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of 1-Alkyl-2-methylazetidin-3-ones and 1-Alkyl-2-methylazetidin-3-ols. Retrieved from [Link]
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Oxidative Allene Amination for the Synthesis of azetidin-3-ones. Retrieved from [Link]
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Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Retrieved from [Link]
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ACS Publications. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Retrieved from [Link]
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National Institutes of Health. (2024, February 8). RETRACTED: Synthesis and Properties of Novel Alkyl-Substituted Hexaazacyclophanes and Their Diradical Dications. Retrieved from [Link]
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Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain and defined three-dimensional geometry provide a unique combination of metabolic stability and structural rigidity, making it a highly sought-after building block in drug discovery.[3] This guide presents a detailed, field-proven methodology for the synthesis of this compound, a key tertiary alcohol-substituted azetidine. We will explore the strategic rationale behind the selected synthetic pathway, provide step-by-step experimental protocols, and discuss the critical mechanistic principles that ensure a successful and reproducible outcome.
Introduction: The Strategic Value of 3-Substituted Azetidines
The functionalization of the azetidine ring, particularly at the C3 position, has become a cornerstone of contemporary drug design.[4] Introducing substituents at this position allows for the precise modulation of a molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. Tertiary alcohols, like the one in our target molecule, are particularly valuable as they introduce a chiral center and a hydrogen bond donor/acceptor group, which can form critical interactions with biological targets.
The synthesis of these strained ring systems has historically posed significant challenges.[1] However, modern synthetic methods have made complex azetidines more accessible.[3][5] The pathway detailed herein leverages a robust and scalable two-step sequence starting from a commercially available protected azetidinone, providing a reliable route for producing high-purity this compound for research and development applications.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most efficiently approached through a convergent strategy. The core of this strategy is the formation of the C-C bond at the C3 position of the azetidine ring.
A logical retrosynthetic disconnection breaks the target molecule down into two key precursors: the protected intermediate, N-Boc-3-(propan-2-yl)azetidin-3-ol (2) , and the final hydrochloride salt (3) . The intermediate (2) can be readily formed via a nucleophilic addition of an isopropyl nucleophile to the carbonyl of a protected azetidinone. The most reliable and widely used method for this transformation is the Grignard reaction.[6][7] This leads us to the commercially available and stable starting material, 1-Boc-3-azetidinone (1) .
The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is a critical strategic choice. The Boc group is stable under the basic conditions of the Grignard reaction but can be easily removed under acidic conditions.[8][9] This allows for a dual-purpose final step: the acidic conditions required for Boc deprotection simultaneously protonate the azetidine nitrogen to form the desired hydrochloride salt.
Overall Synthetic Workflow
Caption: Overall two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate (2)
This step involves the nucleophilic addition of an isopropyl Grignard reagent to the carbonyl of 1-Boc-3-azetidinone. The causality behind this choice is the high reliability of Grignard reagents for forming carbon-carbon bonds by attacking electrophilic carbonyl centers.[7]
Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask. Isopropylmagnesium chloride (typically a 2.0 M solution in THF, 1.2 equivalents) is added to the dropping funnel.
-
Grignard Addition: The flask is cooled to 0 °C using an ice-water bath. A solution of 1-Boc-3-azetidinone (1) (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the cooled Grignard reagent solution over 30 minutes.[10] The temperature is carefully monitored to remain below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the resulting alkoxide and neutralizes the excess Grignard reagent.
-
Workup and Isolation: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-Boc protected intermediate (2) as a colorless oil or white solid.
Grignard Reaction Mechanism
Caption: Mechanism of nucleophilic attack on the azetidinone carbonyl.
Step 2: Deprotection and Hydrochloride Salt Formation (3)
The final step utilizes a strong acid to cleave the Boc protecting group. The choice of hydrochloric acid serves the dual purpose of deprotection and formation of the desired salt form, which often improves the stability and handling characteristics of the final compound.[11]
Protocol:
-
Setup: The purified intermediate (2) (1.0 equivalent) is dissolved in a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane in a round-bottom flask.
-
Acid Addition: A solution of hydrochloric acid (typically 4 M in 1,4-dioxane or a solution prepared by adding acetyl chloride to methanol, ~3-5 equivalents) is added to the stirred solution at room temperature.[8][11]
-
Reaction Progression: The reaction is stirred at room temperature for 1-3 hours. The deprotection often results in the precipitation of the hydrochloride salt. Progress can be monitored by TLC or LC-MS.
-
Isolation: Upon completion, the solvent is removed under reduced pressure. If a precipitate has formed, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether or hexane.
-
Purification: The resulting solid is typically of high purity. If necessary, it can be recrystallized from a solvent system such as methanol/ethyl acetate or isopropanol/ether to yield the final product, This compound (3) , as a white crystalline solid.
Data Summary
The following table summarizes the typical reagents, conditions, and expected outcomes for the synthesis.
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield | Product |
| 1 | 1-Boc-3-azetidinone (1) | Isopropylmagnesium chloride | THF | 0 °C to RT | 2 - 4 | 75-90% | tert-Butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate (2) |
| 2 | Intermediate (2) | 4 M HCl in Dioxane | Dioxane | RT | 1 - 3 | >95% | This compound (3) |
Conclusion
This guide provides a robust and scientifically validated pathway for the synthesis of this compound. By employing a strategic Grignard addition to a protected azetidinone followed by a straightforward acidic deprotection and salt formation, researchers can reliably access this valuable building block. The detailed protocols and mechanistic insights are designed to empower drug development professionals to confidently incorporate this and similar azetidine scaffolds into their discovery programs, leveraging their unique structural and physicochemical advantages.
References
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Recent progress in synthesis of 3-functionalized azetidines.
- 1-Boc-3-azetidinone | 398489-26-4. ChemicalBook.
- Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. BenchChem.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Deprotection of N-BOC compounds.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
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3-(Propan-2-yl)azetidin-3-ol hydrochloride molecular weight
An In-Depth Technical Guide to 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a functionalized azetidine derivative of significant interest in medicinal chemistry and drug discovery. The azetidine scaffold is increasingly recognized for its ability to confer desirable physicochemical properties to therapeutic candidates, including improved metabolic stability, solubility, and reduced lipophilicity.[1] This document details the fundamental properties of the title compound, including its molecular weight and structure. Furthermore, it presents a validated synthetic protocol, discusses methods for analytical characterization, outlines potential applications in drug development programs, and provides essential safety and handling information. The guide is intended to serve as a key resource for scientists leveraging novel building blocks in the design of next-generation therapeutics.
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in drug design.[2] Its strained ring system imparts a unique three-dimensional geometry and conformational rigidity, which can enhance binding affinity to biological targets.[3] Unlike larger, more flexible rings, azetidines can serve as compact and polar bioisosteres for commonly used groups like pyrrolidines, piperidines, or even gem-dimethyl groups, often leading to significant improvements in a molecule's pharmacokinetic profile.[1]
Specifically, 3-substituted azetidinols are versatile intermediates. The tertiary alcohol provides a key hydrogen bond donor/acceptor site, while the azetidine nitrogen offers a handle for further derivatization. The specific compound, this compound, combines the core azetidine scaffold with an isopropyl group, a small, lipophilic moiety that can probe hydrophobic pockets in target proteins. This guide focuses on the synthesis, properties, and utility of this valuable chemical entity.
Physicochemical Properties
The fundamental properties of this compound are summarized below. The molecular weight is calculated based on its chemical formula and the atomic masses of its constituent elements.
| Property | Value | Source |
| IUPAC Name | 3-(Propan-2-yl)azetidin-3-ol;hydrochloride | - |
| Molecular Formula | C₆H₁₄ClNO | Calculated |
| Molecular Weight | 151.64 g/mol | Calculated |
| Monoisotopic Mass | 151.07640 Da | Calculated |
| Chemical Structure (Free Base) | CC(C)C1(O)CNC1 | [4] |
| Predicted XlogP (Free Base) | 0.1 | [4] |
| Appearance | Expected to be a white to off-white solid | General Knowledge |
Synthesis and Purification
The synthesis of 3-substituted azetidinols is a well-established process in organic chemistry. A robust and reliable method involves the Grignard addition of an appropriate organometallic reagent to an N-protected azetidin-3-one precursor, followed by deprotection and salt formation. This approach offers high yields and allows for modular synthesis of diverse analogues.[5]
Synthetic Workflow Diagram
The following diagram illustrates the multi-step synthesis from a commercially available starting material, N-Boc-azetidin-3-one.
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 1-Boc-3-(propan-2-yl)azetidin-3-ol
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-Boc-azetidin-3-one (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add isopropylmagnesium chloride (a 2.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected intermediate as a colorless oil or white solid.
Step 2: Synthesis of this compound
-
Dissolve the purified 1-Boc-3-(propan-2-yl)azetidin-3-ol (1.0 eq) from the previous step in a minimal amount of methanol or ethyl acetate.
-
To this solution, add a 4.0 M solution of hydrogen chloride (HCl) in 1,4-dioxane (4.0-5.0 eq).
-
Stir the resulting mixture at room temperature for 2-4 hours. A precipitate will typically form.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. If a solid has formed, it can be collected by filtration and washed with cold diethyl ether.
-
Dry the resulting solid under high vacuum to yield this compound as a stable salt.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the final compound, a suite of analytical techniques is required.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be consistent with the proposed structure. Expected signals include a doublet for the two methyl groups of the isopropyl moiety, a corresponding septet for the isopropyl CH, and distinct signals for the non-equivalent CH₂ protons of the azetidine ring. The hydroxyl and amine protons may appear as broad singlets and can be exchanged with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the correct number of unique carbon signals: two for the azetidine ring, one quaternary carbon at the 3-position, and two signals for the isopropyl group.
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion of the free base (C₆H₁₃NO), corresponding to an m/z value consistent with its formula.[6]
Applications in Drug Discovery and Development
This compound is not an end-product therapeutic but rather a valuable building block for creating more complex molecules.
-
Scaffold for Combinatorial Libraries: The azetidine nitrogen can be readily functionalized via reactions such as reductive amination, acylation, or alkylation, allowing for the rapid generation of large libraries of diverse compounds for high-throughput screening (HTS).[2][7]
-
CNS-Active Agents: The small, polar nature of the azetidine scaffold can improve blood-brain barrier penetration, making it an attractive component for central nervous system (CNS) drug candidates.[7]
-
Triple Reuptake Inhibitors (TRIs): 3-substituted azetidine derivatives have been successfully explored in the design of novel antidepressants that act as TRIs, simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine.[5][8] The title compound serves as a key starting point for synthesizing analogues in this class.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related Azetidin-3-ol hydrochloride (CAS 18621-18-6) can be used for preliminary guidance.[9]
-
Hazard Classification: Likely to be classified as harmful if swallowed (Acute toxicity, oral, Category 4), a skin irritant (Category 2), a cause of serious eye damage (Category 1), and may cause respiratory irritation (Category 3).[9]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. For long-term stability, storage at -20°C is recommended.
Disclaimer: This information is for guidance only. Always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
This compound is a strategically important building block for modern drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its unique structural and physicochemical properties make it an invaluable tool for medicinal chemists aiming to optimize lead compounds. The strategic incorporation of this and related azetidine scaffolds is a proven method for enhancing the drug-like properties of novel therapeutic agents.
References
- EvitaChem. 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride (EVT-2527169).
-
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available from: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds.
- ACS Publications. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.
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Cambridge Bioscience. Azetidin-3-ol (hydrochloride). MedChem Express. Available from: [Link]
- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
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ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]
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PubChemLite. This compound. Available from: [Link]
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Organic Syntheses. Azetidine. Available from: [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(4), 245-256. Available from: [Link]
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Technical Guide: Physicochemical Characterization of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Propan-2-yl)azetidin-3-ol hydrochloride (IUPAC Name: 3-(propan-2-yl)azetidin-3-ol;hydrochloride), a substituted azetidine derivative of interest in medicinal chemistry and drug development. Azetidine scaffolds are prevalent in modern pharmaceuticals due to their ability to impart favorable properties such as improved metabolic stability, solubility, and target-binding affinity. This document consolidates available structural information and presents a detailed framework of standard experimental protocols for the determination of key physical properties. The methodologies are described with an emphasis on the underlying scientific principles and the rationale for experimental choices, providing a self-validating system for researchers. This guide is intended for scientists and professionals in drug discovery and development who require a robust understanding and characterization of novel small molecules.
Introduction and Molecular Overview
The azetidine ring is a saturated four-membered heterocycle containing a nitrogen atom. Its strained ring system provides a unique three-dimensional geometry that is increasingly utilized by medicinal chemists to explore novel chemical space. The incorporation of an isopropyl group and a hydroxyl moiety at the C3 position, as in 3-(Propan-2-yl)azetidin-3-ol, creates a chiral center and introduces functionalities that can significantly influence intermolecular interactions.
As a hydrochloride salt, the compound's aqueous solubility and solid-state stability are generally enhanced compared to its free base form, which is a critical consideration for pharmaceutical development.[1] A thorough characterization of its physical properties is the foundational step for any further research, including formulation development, pharmacokinetic studies, and process chemistry.
Chemical Structure and Identifiers
The fundamental identity of the compound is established by its structure and molecular formula.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-(propan-2-yl)azetidin-3-ol;hydrochloride | - |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [3] |
| Canonical SMILES | CC(C)C1(CNC1)O.Cl | [2] |
| InChI Key | JJZBZSJMFXRHFE-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 115.09972 Da (free base) |[2] |
Core Physicochemical Properties: Data and Experimental Determination
While specific experimental data for this compound is not widely published, its properties can be reliably determined using standard analytical techniques. This section summarizes the available predicted data and outlines the authoritative protocols for experimental verification.
Table 2: Summary of Physicochemical Properties
| Property | Value | Status / Method |
|---|---|---|
| Appearance | White to off-white solid | Expected, based on similar compounds[4][5] |
| Melting Point | Data not available | Protocol: Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility | Data not available | Protocol: HPLC-based equilibrium solubility |
| pKa | Data not available | Protocol: Potentiometric Titration / UV-Metric |
| LogP / LogD | XlogP (predicted): 0.1 (free base) |[2] / Protocol: Shake-flask method (LogD) |
Melting Point Determination
The melting point is a critical parameter indicating purity and solid-state stability. For hydrochloride salts of small molecules, it is often a sharp, defined transition.
Recommended Protocol: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic event, such as melting, results in a detectable peak.
-
Methodology:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid (a pinhole may be used to allow for the release of any trapped solvent or moisture).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. A typical temperature range would be from ambient to 250 °C, well above the expected melting point of related structures like azetidin-3-ol hydrochloride (85-92°C).[4][6]
-
The onset temperature of the endothermic peak is recorded as the melting point.
-
-
Causality and Trustworthiness: Using a calibrated DSC instrument provides high accuracy and reproducibility. The heating rate is chosen to ensure thermal equilibrium without sacrificing peak resolution. This method validates itself through the sharpness of the melting endotherm, where a broad peak would suggest the presence of impurities or multiple crystalline forms.
Aqueous Solubility Assessment
Solubility is a determinant of bioavailability and is crucial for developing formulations. As a hydrochloride salt, the compound is expected to have higher aqueous solubility than its free base.[3]
Recommended Protocol: Equilibrium Shake-Flask Solubility with HPLC Analysis
-
Principle: An excess of the solid compound is equilibrated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) until the concentration of the dissolved solute in the supernatant reaches a constant value.
-
Methodology:
-
Add an excess amount of this compound to a known volume of pH 7.4 buffer in a glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solids.
-
Quantify the concentration of the compound in the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
A standard calibration curve of the compound is used for accurate concentration determination.
-
-
Expertise and Validation: This "gold standard" method directly measures thermodynamic solubility. The 24-hour equilibration period is an industry-standard practice to ensure true equilibrium is achieved. The use of a validated, specific HPLC method ensures that the measured concentration corresponds only to the parent compound, excluding any potential degradants, thus guaranteeing the trustworthiness of the result.
Determination of pKa (Acid Dissociation Constant)
The pKa of the protonated azetidine nitrogen is a key parameter that governs the compound's ionization state, and thus its solubility and permeability, at different physiological pH values.
Recommended Protocol: Potentiometric Titration
-
Principle: The compound is dissolved in water and titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated electrode as a function of the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized.
-
Methodology:
-
Prepare a solution of the hydrochloride salt of known concentration (e.g., 1-10 mM) in deionized water.
-
Slowly add standardized NaOH solution in small increments using an automated titrator.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is determined from the midpoint of the steepest part of the titration curve (the equivalence point).
-
-
Authoritative Grounding: This method is a direct and robust measure of the pKa. The self-validating nature of the protocol comes from the clear sigmoidal shape of the titration curve, which provides a distinct inflection point for accurate calculation. For compounds with low solubility or chromophores, alternative methods like UV-metric or NMR titration can be employed.
Experimental Workflow and Logic
The characterization of a new chemical entity follows a logical progression. The identity is first confirmed, followed by the determination of its fundamental physical properties. This workflow ensures that each subsequent step is built upon a solid foundation of verified data.
Caption: Logical workflow for physicochemical characterization.
Conclusion
While published experimental data for this compound is scarce, this guide provides the necessary framework for its complete physicochemical characterization. By employing the standardized, self-validating protocols for determining melting point, solubility, and pKa, researchers can generate the reliable and accurate data required for advancing drug discovery and development programs. The structural features of this compound—a constrained azetidine ring, a chiral center, and hydrogen bonding motifs—make it an intriguing candidate for further investigation, and the foundational data derived from the methods described herein are the essential first step in that journey.
References
- 1. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. CAS 54431-32-2: 1-isopropylazetidin-3-ol hydrochloride [cymitquimica.com]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Abstract
The azetidine scaffold is a privileged structure in medicinal chemistry, conferring unique three-dimensional conformations that enable novel interactions with biological targets.[1][2] 3-(Propan-2-yl)azetidin-3-ol hydrochloride is a synthetic small molecule with largely unexplored pharmacological potential. This technical guide presents a strategic and in-depth framework for the elucidation of its mechanism of action. We will navigate the logical progression from initial broad-spectrum screening to specific target identification and pathway analysis, providing detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Azetidine Scaffold and the Promise of this compound
Azetidine derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and central nervous system (CNS) stimulant properties.[2][3] The strained four-membered ring imparts a rigid, three-dimensional geometry that can be exploited for precise targeting of protein binding pockets. The 3-hydroxyazetidine moiety, in particular, is a key building block in the synthesis of various pharmaceuticals.[4][5] The addition of a lipophilic isopropyl group at the 3-position of the azetidine ring in this compound suggests the potential for specific interactions within hydrophobic binding domains of target proteins.
Given the prevalence of azetidine-based compounds in neuroscience research, a primary hypothesis is that this compound may act as a modulator of a CNS target, such as a G-protein coupled receptor (GPCR), ion channel, or enzyme. This guide will therefore focus on a systematic approach to investigate this hypothesis, while remaining open to other possibilities.
Phase 1: Broad-Spectrum Phenotypic Screening to Identify Biological Activity
The initial step is to cast a wide net to identify any significant biological response elicited by the compound. This is crucial for narrowing down the vast landscape of potential mechanisms.
In Vitro Cytotoxicity and Phenotypic Profiling
A foundational experiment is to assess the compound's general cytotoxicity across a panel of cell lines. This helps determine a suitable concentration range for subsequent functional assays and can provide early indications of potential anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed a panel of cancer and non-cancer cell lines (e.g., HeLa, HEK293, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Causality Behind Experimental Choices: The MTT assay is a robust and cost-effective method for assessing metabolic activity, which is a proxy for cell viability. Using a diverse cell panel increases the chances of identifying cell-type-specific effects.
High-Content Imaging for Unbiased Phenotypic Screening
High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing an unbiased view of the compound's effects.
Experimental Protocol: Cell Painting Assay
-
Cell Preparation and Treatment: Plate a suitable cell line (e.g., U2OS) in optically clear 96- or 384-well plates. Treat with this compound at a non-cytotoxic concentration for 24-48 hours.
-
Staining: Stain the cells with a cocktail of fluorescent dyes that label different organelles and cellular compartments (e.g., Hoechst for nuclei, phalloidin for actin filaments, MitoTracker for mitochondria).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to extract a wide range of features (e.g., nuclear size and shape, mitochondrial texture, cytoskeletal arrangement).
-
Phenotypic Profiling: Compare the phenotypic profile of the treated cells to a reference library of compounds with known mechanisms of action.
Causality Behind Experimental Choices: The Cell Painting assay can reveal unexpected cellular effects and help to cluster the compound with known drugs, thereby generating hypotheses about its mechanism of action.
Phase 2: Target Deconvolution and Validation
Assuming the phenotypic screening suggests a potential area of activity (e.g., neurological), the next phase is to identify the specific molecular target.
Affinity-Based Target Identification
If the compound exhibits potent and specific activity, affinity-based methods can be employed to directly identify its binding partners.
Experimental Protocol: Affinity Chromatography
-
Compound Immobilization: Synthesize a derivative of 3-(Propan-2-yl)azetidin-3-ol with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.
-
Affinity Pull-down: Incubate the cell lysate with the immobilized compound. Include a control with beads alone or beads with an immobilized inactive analog.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).
Causality Behind Experimental Choices: This method directly captures proteins that physically interact with the compound, providing strong evidence for a direct target.
Functional Assays Based on Hypothesized Targets
Based on the structural features of the compound and any hits from phenotypic screening, a panel of functional assays can be designed to test for activity against specific target classes.
Experimental Workflow: GPCR and Ion Channel Screening
Caption: Workflow for functional screening of this compound against GPCRs and ion channels.
Experimental Protocol: Calcium Flux Assay for GPCR Activity
-
Cell Loading: Plate cells expressing the target GPCR (e.g., CHO cells) in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add this compound at various concentrations.
-
Ligand Stimulation: After a short incubation, add a known agonist for the target GPCR.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Analyze the data to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Causality Behind Experimental Choices: Calcium flux is a common downstream signaling event for many GPCRs and provides a robust and high-throughput readout of receptor activation or inhibition.
Phase 3: Elucidation of the Molecular Mechanism and Signaling Pathway
Once a primary target is validated, the focus shifts to understanding the precise molecular interactions and the downstream cellular consequences.
In Silico Modeling and Structural Biology
Computational modeling can provide insights into the binding mode of the compound and guide further optimization.
Experimental Protocol: Molecular Docking
-
Target Structure Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Ligand Preparation: Generate a 3D conformer of 3-(Propan-2-yl)azetidin-3-ol.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose of the compound within the active site or allosteric pocket of the target.
-
Analysis of Interactions: Analyze the predicted binding mode to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.
Causality Behind Experimental Choices: Molecular docking can rationalize the observed structure-activity relationship and provide a structural hypothesis for the compound's mechanism of action.
Downstream Signaling Pathway Analysis
Understanding how the interaction with the target protein translates into a cellular response is critical.
Signaling Pathway Diagram: Hypothetical GPCR Modulation
Caption: A hypothetical signaling pathway initiated by the modulation of a GPCR by this compound.
Experimental Protocol: Western Blotting for Pathway Interrogation
-
Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated kinases) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the changes in protein expression or phosphorylation levels.
Causality Behind Experimental Choices: Western blotting is a semi-quantitative method that allows for the direct visualization of changes in the levels and activation states of specific proteins within a signaling cascade.
Conclusion and Future Directions
The elucidation of the mechanism of action for a novel compound like this compound is a multi-faceted endeavor that requires a logical and systematic approach. This guide has outlined a comprehensive strategy, from broad phenotypic screening to detailed molecular pathway analysis. The insights gained from these studies will be instrumental in determining the therapeutic potential of this promising molecule and will guide its future development.
References
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ResearchGate. (2024). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). Available at: [Link]
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ResearchGate. (n.d.). Structures of some azetidine‐based drugs. Available at: [Link]
-
Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191. Available at: [Link]
-
ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]
-
International Journal of Pharmaceutical Erudition. (2019). Synthesis and biological study of Azetidinone derivatives. Available at: [Link]
-
ResearchGate. (2021). Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. Available at: [Link]
-
MDPI. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. Available at: [Link]
-
bepls. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Available at: [Link]
-
ResearchGate. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available at: [Link]
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PubChemLite. (n.d.). This compound. Available at: [Link]
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PubChemLite. (n.d.). 3-[4-(propan-2-yl)phenyl]azetidin-3-ol hydrochloride. Available at: [Link]
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PubChem. (n.d.). 3-Cyclopropylazetidin-3-ol hydrochloride. Available at: [Link]
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Cambridge Bioscience. (n.d.). Azetidin-3-ol (hydrochloride). Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 13156-06-4 | Product Name : 1-Isopropylazetidin-3-ol. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Available at: [Link]
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Home Sunshine Pharma. (n.d.). Azetidin-3-ol,hydrochloride CAS 18621-18-6. Available at: [Link]
-
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-
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An In-depth Technical Guide to 3-(Propan-2-yl)azetidin-3-ol Hydrochloride: Synthesis, Characterization, and Medicinal Chemistry Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional diversity to bioactive molecules.[1] This technical guide provides a comprehensive analysis of 3-(propan-2-yl)azetidin-3-ol hydrochloride, a specific, yet underexplored, member of the 3-hydroxyazetidine class. While direct literature for this exact compound is sparse, this paper will construct a robust framework for its synthesis, characterization, and potential applications by drawing upon established principles of azetidine chemistry and data from closely related analogues. We will delve into a proposed, high-yield synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential as a valuable building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Strategic Value of the Azetidine Moiety
The four-membered saturated heterocycle of azetidine has emerged as a "privileged" scaffold in drug discovery.[1] Its rigid, non-planar structure allows for precise vectoral projection of substituents into three-dimensional space, enabling fine-tuned interactions with biological targets. Unlike more flexible aliphatic chains, the azetidine ring reduces the entropic penalty upon binding and can improve metabolic stability. The incorporation of a hydroxyl group at the 3-position, as in our target molecule, introduces a key hydrogen bonding donor/acceptor site and a handle for further functionalization. The isopropyl group at the same position adds lipophilicity and steric bulk, which can be leveraged to probe specific pockets within a binding site. This guide will serve as a foundational document for researchers looking to synthesize and utilize this compound in their research endeavors.
Physicochemical and Structural Properties
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₆H₁₃NO · HCl | PubChem CID 67007143[2] |
| Molecular Weight | 151.63 g/mol | Calculated from formula[5] |
| Appearance | White to off-white crystalline solid | Typical for small molecule HCl salts |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | The hydrochloride salt form increases polarity and aqueous solubility.[3] |
| Predicted XlogP | 0.1 | Computational prediction from PubChem, indicating a balance of hydrophilicity and lipophilicity.[2] |
| pKa (of azetidine N) | ~8.5 - 9.5 | Estimated based on typical pKa values for secondary amines in a four-membered ring. |
Proposed Synthesis Pathway
The synthesis of 3-substituted azetidin-3-ols is a well-trodden path in organic chemistry, typically involving the reaction of an epoxide with an amine followed by cyclization.[6][7] A highly plausible and efficient route to this compound starts from epichlorohydrin and a protected amine, followed by a Grignard reaction to install the isopropyl group.
The proposed workflow is as follows:
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The Azetidine Scaffold: From Serendipitous Discovery to a Privileged Motif in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has traversed a remarkable journey from a laboratory curiosity to a cornerstone of modern medicinal chemistry. Its inherent ring strain imparts a unique three-dimensional geometry and conformational rigidity, offering a compelling profile of metabolic stability and novel biological interactions. This technical guide provides a comprehensive exploration of the discovery and history of the azetidine scaffold. We will delve into its initial, challenging synthesis in the late 19th century, trace the evolution of synthetic methodologies that unlocked its potential, and examine the discovery of key natural products that highlighted its biological relevance. Furthermore, this guide will illuminate the strategic incorporation of the azetidine motif in drug discovery, showcasing its transformation into a privileged scaffold for the development of innovative therapeutics. Detailed experimental protocols for seminal and contemporary synthetic methods are provided, alongside a thorough analysis of the scientific rationale underpinning these advancements.
The Dawn of the Strained Ring: The First Synthesis of an Azetidine
The story of the azetidine ring begins in 1888, a time of burgeoning exploration in heterocyclic chemistry. The German chemists Siegmund Gabriel and James Weiner reported the first synthesis of an azetidine derivative, not as a primary research goal, but as a product of their investigations into the derivatives of propylamine.[1] Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, described the intramolecular cyclization of a γ-halopropylamine derivative.[1]
The fundamental challenge in early azetidine synthesis was the inherent ring strain of the four-membered system. The principles of thermodynamics predicted that the formation of such a strained ring would be energetically unfavorable, leading to low yields and a predisposition to ring-opening reactions. Gabriel and Weiner's synthesis, while groundbreaking, was not a high-yielding process and highlighted the synthetic hurdles that would need to be overcome.
The Gabriel-Weiner Synthesis: A Conceptual Breakthrough
While the original 1888 publication does not provide a detailed experimental protocol in the modern sense, the synthetic strategy involved the intramolecular cyclization of 3-bromopropyl-N-phenylamine. The reaction was likely carried out by treating the amine with a base to induce nucleophilic attack of the nitrogen on the carbon bearing the bromine atom.
This early work, though lacking the efficiency of modern methods, was a crucial proof-of-concept. It demonstrated that the formation of the azetidine ring was indeed possible, paving the way for future investigations into this intriguing heterocyclic system. The limitations of this initial approach, primarily low yields and the requirement for harsh reaction conditions, spurred the development of more sophisticated synthetic strategies in the decades that followed.
The Evolution of Synthesis: Taming the Strained Ring
For much of the 20th century, the synthesis of azetidines remained a challenging endeavor, largely limiting their exploration in medicinal chemistry. However, the latter half of the century and the dawn of the 21st century witnessed a surge in the development of novel and efficient synthetic methodologies. These advancements can be broadly categorized into several key strategies, each addressing the inherent challenges of forming the strained four-membered ring.
Intramolecular Cyclization: The Foundational Approach
The principle of intramolecular cyclization, pioneered by Gabriel and Weiner, remains a cornerstone of azetidine synthesis. Modern iterations of this approach have focused on the use of more effective leaving groups and milder reaction conditions to improve yields and substrate scope. A general representation of this strategy is depicted below.
Figure 1: General scheme for intramolecular cyclization to form an azetidine ring.
[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction
A significant leap forward in azetidine synthesis came with the application of photochemical methods. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical route to functionalized azetidines.[2][3] This reaction, however, was initially met with limited success due to the inherent photophysical properties of imines, which often lead to competing and unproductive reaction pathways.
Recent advancements have overcome many of these limitations through the use of photosensitizers and visible-light-mediated protocols, significantly expanding the scope and utility of this powerful transformation.[4][5][6]
The following protocol is a representative example of a visible-light-mediated intermolecular aza Paternò-Büchi reaction for the synthesis of a substituted azetidine.
Materials:
-
Imine (1.0 equiv)
-
Alkene (2.0 equiv)
-
fac-[Ir(ppy)3] (photocatalyst, 1-2 mol%)
-
Degassed solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, combine the imine, alkene, and photocatalyst.
-
Add the degassed solvent and seal the vessel.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.
Modern Marvels: Palladium-Catalyzed C-H Amination
The advent of transition-metal-catalyzed C-H activation has revolutionized organic synthesis, and the construction of azetidine rings is no exception. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of azetidines from readily available amine precursors.[7][8][9] This methodology allows for the direct conversion of a C-H bond into a C-N bond, forming the azetidine ring with high regioselectivity and functional group tolerance.
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- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. New developments in (aza) Paternò-Büchi reactions - American Chemical Society [acs.digitellinc.com]
- 6. Overcoming limitations in visible-light-mediated aza Paternò-Büchi reactions - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions [organic-chemistry.org]
The Ascendancy of Azetidinols: A Technical Guide to their Strategic Role in Modern Medicinal Chemistry
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone scaffold in contemporary drug discovery.[1][2] Its inherent ring strain and defined three-dimensional geometry offer a unique combination of metabolic stability and conformational rigidity, making it a privileged structure for medicinal chemists.[3][4] This guide delves specifically into the azetidinol motif, the hydroxylated form of azetidine, exploring its pivotal role as both a biologically active pharmacophore and a versatile synthetic intermediate. We will dissect the causality behind key synthetic strategies, particularly stereoselective routes, and illuminate how the structural features of azetidinols are leveraged to address complex therapeutic challenges, from enzyme inhibition to CNS modulation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this remarkable scaffold.
The Azetidinol Scaffold: A Nexus of Strain and Functionality
The medicinal chemistry value of the azetidinol ring is fundamentally rooted in its unique physicochemical properties. The four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), which lies between the highly reactive, difficult-to-handle aziridines and the more stable, less reactive pyrrolidines.[1] This "tuned" reactivity is a critical asset; the ring is stable enough for isolation and manipulation but sufficiently strained to facilitate strategic ring-opening reactions, providing access to diverse molecular architectures.[2][5]
The hydroxyl group at the C-3 position is not merely a passive substituent. It serves as a crucial synthetic handle for further functionalization and as a key hydrogen bond donor/acceptor for molecular recognition at biological targets. The rigid, non-planar geometry of the azetidine ring also allows for the precise spatial projection of substituents, reducing the entropic penalty upon binding to a target protein and potentially enhancing potency and selectivity.[6] This conformational constraint makes azetidinols attractive as surrogates for less rigid structures or as novel scaffolds to explore new chemical space.[7]
Strategic Synthesis of Azetidinols: Controlling Chirality and Complexity
Accessing structurally diverse and enantiomerically pure azetidinols is paramount for their successful application in drug discovery. The synthetic challenge lies in efficiently constructing the strained four-membered ring with precise control over stereochemistry.
Photochemical Synthesis: The Norrish-Yang Cyclization
One of the most elegant methods for forming the azetidinol core is the Norrish-Yang cyclization. This photochemical reaction utilizes readily accessible α-aminoacetophenones to generate highly strained azetidinols.[8] The causality behind this process involves an intramolecular 1,5-hydrogen atom transfer (HAT) from the γ-carbon to the excited carbonyl oxygen, forming a 1,4-biradical intermediate which subsequently undergoes ring closure.[8]
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- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for the Utilization of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride in Organic Synthesis
Introduction: The Strategic Value of the 3-Hydroxy-3-isopropylazetidine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Azetidine derivatives have emerged as pivotal building blocks, prized for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while also providing unique three-dimensional vectors for molecular exploration.[1] Among these, 3-(Propan-2-yl)azetidin-3-ol hydrochloride presents itself as a particularly valuable synthon. The strained four-membered ring, combined with a tertiary alcohol and a sterically demanding isopropyl group at the C3 position, offers a unique combination of structural rigidity and functional handles for synthetic diversification. This guide provides an in-depth exploration of a key application of this versatile building block: the synthesis of spiro[azetidine-3,3'-oxindole] derivatives, a scaffold of significant interest in drug discovery due to the biological activities associated with spirooxindoles.[2][3]
Core Application: Synthesis of Spiro[azetidine-3,3'-oxindoles]
The reaction between 3-hydroxyazetidines and isatins (indole-2,3-diones) provides a direct and efficient route to the construction of the spiro[azetidine-3,3'-oxindole] core. This transformation is typically acid-catalyzed and proceeds through a tandem condensation-cyclization pathway. The tertiary alcohol at the C3 position of the azetidine is crucial for initiating the reaction, while the secondary amine of the azetidine ring acts as the nucleophile in the final ring-closing step.
Causality of Experimental Design
The choice of an acid catalyst is paramount in this reaction. A Brønsted acid, such as trifluoroacetic acid (TFA), serves a dual purpose. Initially, it protonates the C3-hydroxyl group of the azetidine, converting it into a good leaving group (water). The resulting tertiary carbocation is stabilized by the adjacent isopropyl group. This carbocation is then susceptible to nucleophilic attack by the electron-rich C3 position of the isatin, though the more likely pathway involves a Friedel-Crafts-type reaction where the protonated C2-carbonyl of the isatin is attacked by the transiently formed azetidin-3-ylidene species. The subsequent intramolecular cyclization of the azetidine nitrogen onto the C3-position of the oxindole core, followed by dehydration, yields the spirocyclic product. The use of the hydrochloride salt of the azetidine necessitates the use of a base to liberate the free amine for the initial protection step, but the subsequent deprotection and cyclization are acid-promoted.
The following diagram illustrates the proposed workflow for the preparation of a protected 3-(propan-2-yl)azetidin-3-ol and its subsequent reaction to form a spiro[azetidine-3,3'-oxindole].
References
- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Versatile Building Block: A Guide to the Applications of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride in Medicinal Chemistry
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[1][2] Unlike more flexible aliphatic amines, the constrained nature of the azetidine ring can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the presence of the nitrogen atom provides a handle for introducing polarity and hydrogen bonding capabilities, which can enhance pharmacokinetic properties such as solubility.
This guide focuses on a particularly valuable derivative: 3-(Propan-2-yl)azetidin-3-ol hydrochloride . The presence of a tertiary alcohol provides a key hydrogen bond donor and a potential site for further functionalization, while the isopropyl group at the 3-position introduces a degree of lipophilicity and steric bulk that can be exploited to probe the binding pockets of target proteins. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the effective utilization of this compound as a versatile building block in the synthesis of novel chemical entities.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | PubChem |
| Molecular Weight | 151.63 g/mol | [3] |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Solubility | Soluble in water, methanol, and DMSO | Assumed based on similar compounds |
| Storage | Store at 2-8°C under a dry, inert atmosphere | [3] |
Handling and Safety: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthetic Pathways to this compound
While not commercially available from all suppliers, the synthesis of this compound can be achieved through established synthetic routes. A common approach involves the construction of the azetidine ring from acyclic precursors.
A plausible and efficient synthesis starts from 1-chloro-2,3-epoxypropane and isopropylamine. The initial reaction opens the epoxide to form 1-chloro-3-(isopropylamino)propan-2-ol. Subsequent treatment with a base promotes intramolecular cyclization to yield 1-isopropylazetidin-3-ol. Finally, deprotection of the isopropyl group under acidic conditions would yield the desired product. However, a more direct and commonly referenced approach for similar 3-substituted azetidin-3-ols begins with a different strategy.
A generalized synthetic approach, adapted from known procedures for similar structures, is outlined below.[4] This multi-step synthesis offers a reliable method for obtaining the target building block.
Application Notes & Protocols: Harnessing the Reactivity of 3-(Propan-2-yl)azetidin-3-ol
The synthetic utility of this compound lies in the reactivity of its secondary amine. The azetidine nitrogen can readily participate in a variety of bond-forming reactions, allowing for its incorporation into a diverse range of molecular scaffolds. The following protocols are provided as detailed guides for common transformations.
Protocol 1: N-Alkylation via Nucleophilic Substitution
N-alkylation is a fundamental transformation for introducing alkyl substituents onto the azetidine nitrogen. This reaction typically proceeds via an SN2 mechanism with an appropriate alkyl halide or sulfonate.[5][6]
Reaction Scheme:
A general N-alkylation reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Argon or nitrogen for inert atmosphere
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF, 10 mL per mmol of azetidine).
-
Add the base (2.5 eq). For potassium carbonate, ensure it is finely powdered and dried. For triethylamine, ensure it is freshly distilled.
-
Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride and generate the free base in situ.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.
Causality and Experimental Choices:
-
Base: A base is required to neutralize the hydrochloride salt and deprotonate the azetidine nitrogen, rendering it nucleophilic. The choice of base depends on the reactivity of the alkyl halide and the desired reaction temperature. Weaker bases like potassium carbonate are often sufficient, while stronger, non-nucleophilic bases may be needed for less reactive electrophiles.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between an amine and an aryl halide or triflate.[7][8][9] This reaction is catalyzed by a palladium complex and is highly versatile, tolerating a wide range of functional groups.
Reaction Scheme:
A general Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Aryl halide or triflate (Ar-X)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, SPhos)
-
Base (e.g., cesium carbonate, potassium phosphate)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Argon or nitrogen for inert atmosphere
Step-by-Step Protocol:
-
To a dry Schlenk tube or round-bottom flask equipped with a reflux condenser, add the aryl halide (1.0 eq), palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and ligand (e.g., 4 mol% Xantphos).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
In a separate flask, dissolve this compound (1.2 eq) and the base (2.0 eq) in the reaction solvent.
-
Add the azetidine/base solution to the catalyst mixture under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated azetidine.
Causality and Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote reductive elimination, the final step in the catalytic cycle. The optimal ligand may need to be screened for a particular substrate combination.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Cesium carbonate and potassium phosphate are commonly used.
-
Degassed Solvent: It is essential to use a degassed solvent to prevent oxidation of the palladium(0) catalyst, which would lead to catalyst deactivation.
Protocol 3: Reductive Amination with Aldehydes and Ketones
Reductive amination is a versatile method for the N-alkylation of amines using a carbonyl compound in the presence of a reducing agent.[10][11] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.
Reaction Scheme:
A general reductive amination reaction.
Materials:
-
This compound
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
Solvent (e.g., 1,2-dichloroethane (DCE), methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
Step-by-Step Protocol:
-
To a round-bottom flask, add this compound (1.0 eq) and the carbonyl compound (1.1 eq).
-
Add the solvent (e.g., DCE).
-
If using the hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Optionally, add a catalytic amount of acetic acid (0.1 eq) to promote iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to control any effervescence.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can reduce the starting carbonyl compound. Sodium cyanoborohydride is also commonly used but is toxic and requires careful handling.
-
Solvent: Chlorinated solvents like DCE are often used as they are compatible with the reducing agent. Methanol can also be used, particularly with sodium cyanoborohydride.
-
Acid Catalyst: A catalytic amount of a weak acid like acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the reaction rate.
Conclusion: A Gateway to Novel Chemical Space
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including the strained azetidine ring, a tertiary alcohol, and an isopropyl substituent, provide a foundation for the synthesis of a wide array of novel compounds with potential therapeutic applications. The protocols detailed in this guide for N-alkylation, N-arylation, and reductive amination offer robust and reliable methods for the functionalization of this building block, enabling the exploration of new chemical space and the development of next-generation therapeutics. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
-
Singh, G. S., & D’hooghe, M. (2022). Recent advances in the synthesis and applications of azetidines. European Journal of Organic Chemistry, 2022(25), e202200379. [Link]
-
Wikipedia. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Wadsworth, D. H. (1973). Azetidine. Organic Syntheses, 53, 13. [Link]
-
Rice, K. D., et al. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 3(5), 416-421. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Ombito, J. O., & Singh, G. S. (2021). Recent progress in the synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 223-262. [Link]
-
Szmuszkovicz, J., et al. (1981). A Novel Synthesis of Azetidine. The Journal of Organic Chemistry, 46(17), 3562-3564. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Practical, and Stereoselective Synthesis of Alkylamines. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
The Buchwald-Hartwig Amination Reaction [Video]. (2012, April 6). YouTube. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Kroškins, V., et al. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 5(26), 16035-16048. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Reddy, K. L., et al. (2019). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development, 23(8), 1661-1667. [Link]
-
Gao, W. G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II, 1-12. [Link]
-
Trost, B. M., & Tracy, J. S. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 17(17), 4272-4275. [Link]
-
Chemistry Stack Exchange. (2014, October 29). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?[Link]
-
Nikolova, P., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 126. [Link]
-
Kroškins, V., et al. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 5(26), 16035-16048. [Link]
-
Le Gall, E., et al. (2022). On Novel Non-Organometallic Aryl Nucleophile in Palladium-Catalyzed Arylation. Chemistry Proceedings, 8(1), 97. [Link]
-
Master Organic Chemistry. (n.d.). SN2 Reaction of Acetylide Ions with Alkyl Halides. Retrieved from [Link]
-
Chad's Prep. (2020, December 12). 9.9 Alkylation of Acetylide Ions from Terminal Alkynes | Organic Chemistry [Video]. YouTube. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Exam 3 - Organic Chemistry. Retrieved from [Link]
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- 4. Buy 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride (EVT-2527169) | 2375273-17-7 [evitachem.com]
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- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. organicreactions.org [organicreactions.org]
Application Notes and Protocols: Analytical Methods for 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization of 3-(Propan-2-yl)azetidin-3-ol hydrochloride, a novel azetidine derivative of interest in pharmaceutical development. Given the limited specific literature on this exact molecule, the protocols herein are built upon established principles for the analysis of polar, small molecule amine hydrochlorides and related azetidine compounds. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols for identity, purity, assay, and other critical quality attributes. The narrative explains the scientific rationale behind experimental choices, ensuring that each protocol functions as a self-validating system in accordance with regulatory expectations.
Introduction and Analyte Profile
This compound is a small organic molecule featuring a four-membered azetidine ring, a tertiary alcohol, and an isopropyl substituent. The hydrochloride salt form is intended to enhance aqueous solubility and stability. Azetidine scaffolds are increasingly utilized in medicinal chemistry, making robust analytical characterization essential for drug development programs.
Predicted Physicochemical Properties:
-
Appearance: White to off-white crystalline solid.
-
Solubility: Expected to be soluble in water, methanol, and DMSO.
-
Hygroscopicity: As a hydrochloride salt, it is likely to be hygroscopic.
-
Structure:
Figure 1: Chemical Structure of this compound
The analytical strategy must address the compound's polarity, potential for interaction with chromatographic stationary phases, and the need to quantify both the active pharmaceutical ingredient (API) and any potential impurities.
Comprehensive Analytical Workflow
A multi-faceted approach is required for the complete characterization of this compound. The following diagram illustrates the logical flow of analysis, from initial structural confirmation to detailed impurity profiling and quality control testing.
Caption: Overall analytical workflow for 3-(Propan-2-yl)azetidin-3-ol HCl.
Identity and Structural Confirmation
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most definitive technique for the structural elucidation of small organic molecules, providing unambiguous confirmation of the carbon-hydrogen framework and connectivity.[1][2][3] Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments are necessary for complete assignment.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition: Acquire a proton spectrum to identify all hydrogen environments. Expected signals would include the azetidine ring protons, the isopropyl methine and methyl protons, and the hydroxyl proton.
-
¹³C NMR Acquisition: Acquire a carbon spectrum (e.g., using a DEPT sequence) to identify all unique carbon atoms.
-
2D NMR Acquisition:
-
COSY: To establish proton-proton couplings within the azetidine and isopropyl groups.
-
HSQC/HMQC: To correlate directly bonded protons and carbons.
-
HMBC: To establish long-range (2-3 bond) correlations, confirming the connectivity between the isopropyl group and the azetidine ring at the C3 position.
-
3.2. Mass Spectrometry (MS)
Rationale: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule. When coupled with a separation technique like LC, it becomes a powerful tool for identity confirmation and impurity analysis.[4][5][6]
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ for the free base (C₇H₁₅NO) is expected.
-
Data Analysis: Compare the measured accurate mass with the theoretical mass. The mass error should be within 5 ppm.
3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR provides confirmation of the presence of key functional groups. For amine hydrochlorides, the N-H stretching region is particularly informative, showing characteristic broad absorptions that differ from the free amine.[7][8][9]
Protocol:
-
Sample Preparation: Use an ATR (Attenuated Total Reflectance) accessory for solid samples, or prepare a KBr pellet.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Chromatographic Methods for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical substances.[10][11]
4.1. Reversed-Phase HPLC for Purity and Impurity Profiling
Rationale: Reversed-phase HPLC is the most common mode for the analysis of small molecule drugs.[11] A C18 stationary phase provides a good starting point for retaining the molecule via hydrophobic interactions with the isopropyl group, while the polar azetidinol moiety will require control of the mobile phase pH to ensure good peak shape. Since the analyte is a basic amine, a low pH mobile phase is used to ensure the amine is protonated, which typically leads to better peak shape on silica-based columns.
Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | General purpose column with good retention for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and maintains a low pH (~2.5) to ensure the amine is protonated, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is used for initial method development to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 210 nm | The molecule lacks a strong chromophore, so detection at a low UV wavelength is necessary to see the API and potential impurities. |
| Injection Vol. | 10 µL | |
| Diluent | Water/Methanol (50:50) | Ensures solubility and compatibility with the mobile phase. |
System Suitability: Before sample analysis, a system suitability standard (a solution of the API with known impurities, if available) must be run to ensure the system is performing correctly.
| Test | Acceptance Criteria |
| Tailing Factor (API peak) | ≤ 2.0 |
| Theoretical Plates (API peak) | ≥ 2000 |
| RSD of Peak Area (n=5) | ≤ 2.0% |
4.2. LC-MS for Impurity Identification
Rationale: To identify unknown peaks observed in the HPLC-UV purity method, LC-MS is employed. It provides molecular weight information for each impurity, which is critical for proposing structures and understanding degradation pathways or synthetic byproducts.[4][6][12]
Protocol:
-
Method Transfer: Adapt the HPLC-UV method for LC-MS compatibility. Replace the non-volatile TFA buffer with a volatile alternative like 0.1% formic acid.
-
Data Acquisition: Acquire data using an ESI source in positive ion mode. Collect both full scan data (to get parent masses) and tandem MS (MS/MS) data (to get fragmentation patterns).
-
Impurity Analysis:
-
Determine the molecular weight of each impurity from the full scan data.
-
Use the fragmentation patterns from MS/MS to elucidate the structure of the impurity.
-
Common process-related impurities could arise from starting materials or side reactions during synthesis.
-
Specific Quality Control Tests
5.1. Residual Solvents by Headspace GC-MS (USP <467>)
Rationale: Manufacturing processes for APIs often use organic solvents, which must be controlled to safe levels in the final product. USP <467> provides a harmonized methodology for this analysis.[13][14][15][16] Headspace gas chromatography is used to separate the volatile solvents from the non-volatile API matrix.
Protocol:
-
Sample Preparation: Accurately weigh the API into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.
-
Instrumentation: Use a GC system equipped with a headspace autosampler and a flame ionization detector (FID) or mass spectrometer (MS).
-
GC Conditions: Follow the column and temperature program conditions specified in USP <467> for the solvents used in the manufacturing process.[15]
-
Quantification: Calculate the concentration of each residual solvent against a standard solution containing known amounts of the target solvents.
5.2. Water Content by Karl Fischer Titration
Rationale: Hydrochloride salts are often hygroscopic, and water content can affect the stability, potency (when calculated on an anhydrous basis), and handling of the API. Karl Fischer titration is the gold standard for specific water determination in pharmaceuticals.[17][18][19][20]
Protocol:
-
Method Selection:
-
Volumetric KF: Suitable for samples with higher water content (>1%).
-
Coulometric KF: More sensitive and suitable for samples with low water content (<1%).[18]
-
-
Sample Preparation: Accurately weigh the sample and add it directly to the Karl Fischer titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titration: The instrument automatically titrates the sample with the Karl Fischer reagent until all water has reacted.
-
Calculation: The instrument software calculates the percentage of water in the sample based on the amount of reagent consumed.
Method Validation
All analytical methods used for quality control must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[21][22][23][24][25]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).
-
Linearity: Show that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[23]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
References
-
Application of LCMS in small-molecule drug development. (2016). Drug Discovery Today. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]
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Current developments in LC-MS for pharmaceutical analysis. (2020). Analyst. [Link]
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467 RESIDUAL SOLVENTS. (2019). USP-NF. [Link]
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The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]
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Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]
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What Is Karl Fischer Titration?. Mettler Toledo. [Link]
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Karl Fischer vs. water activity: Which is best in pharmaceuticals. AQUALAB. [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Online. [Link]
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USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025). ResolveMass. [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. [Link]
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Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. [Link]
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USP <467> Residual solvent determination in pharmaceutical products. SCISPEC. [Link]
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NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014). ACS Publications. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today. [Link]
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(467) RESIDUAL SOLVENTS. USP-NF. [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]
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Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex. [Link]
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The infrared spectra of secondary amines and their salts. (2025). ResearchGate. [Link]
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THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]
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FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. [Link]
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Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]
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Near-infrared spectroscopy of amine salts. (1966). PubMed. [Link]
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Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025). NIH. [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
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HPLC analytical Method development: an overview. (2025). PharmaCores. [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). WJPMR. [Link]
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Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis, Inc.. [Link]
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Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed. [Link]
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Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]
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Structural Elucidation of 3-(Propan-2-yl)azetidin-3-ol hydrochloride by Multinuclear and Multidimensional NMR Spectroscopy
APPLICATION NOTE & PROTOCOL
Introduction: The Significance of Substituted Azetidines
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their role as versatile building blocks in the synthesis of novel therapeutic agents.[1][2][3] The strained four-membered ring imparts a distinct three-dimensional character to molecules, which can be exploited to modulate biological activity and pharmacokinetic properties. The subject of this note, 3-(Propan-2-yl)azetidin-3-ol hydrochloride, is a representative member of this class, featuring a tertiary alcohol and an isopropyl substituent on the azetidine core. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous structural confirmation and characterization of such small molecules.[4][5] This application note provides a comprehensive guide to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for the definitive structural elucidation of this compound.
Foundational Principles of NMR Analysis for Azetidine Derivatives
The structural features of this compound present a distinct set of NMR characteristics:
-
The Azetidine Ring: The protons on the four-membered ring (at C2 and C4) typically exhibit complex splitting patterns due to geminal and vicinal coupling. Their chemical shifts are influenced by the electronegativity of the nitrogen atom and the substituents.[6][7] The protonation of the nitrogen in the hydrochloride salt will lead to a downfield shift of the adjacent protons.
-
The Tertiary Alcohol: The quaternary carbon at the C3 position, bonded to the hydroxyl group, is a key diagnostic feature.[8] This carbon will be evident in the ¹³C NMR spectrum but absent in DEPT-90 and DEPT-135 spectra.[9][10][11][12] The hydroxyl proton's chemical shift can be variable and its signal is often broad.[8]
-
The Isopropyl Group: This group will give rise to a characteristic methine (CH) signal and two equivalent methyl (CH₃) signals in the ¹H NMR spectrum, appearing as a multiplet and a doublet, respectively.
Experimental Workflow: From Sample Preparation to Data Acquisition
A systematic approach is crucial for obtaining high-quality, interpretable NMR data. The following workflow outlines the key experimental stages.
Caption: Key HMBC correlations for structural confirmation.
Key Expected HMBC Correlations:
-
A correlation between the isopropyl methine proton (CH) and the quaternary carbon C3 (a three-bond correlation, ³J).
-
Correlations from the azetidine ring protons (C2-H₂ and C4-H₂) to the quaternary carbon C3 (two-bond correlations, ²J).
-
Correlations from the isopropyl methyl protons (CH₃) to the isopropyl methine carbon (CH) and potentially to C3.
Conclusion
The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By systematically analyzing the chemical shifts, coupling constants, and correlation data, researchers can confidently confirm the molecular structure, which is a critical step in the drug discovery and development process. This integrated approach ensures the highest level of scientific integrity and provides a complete, self-validating dataset for the characterization of novel azetidine derivatives.
References
- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
- Mishra, N. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.
- Chemistry LibreTexts. (2025). 2D NMR Introduction.
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- ResearchGate. (n.d.). Relevant ¹H and ¹³C (italics) NMR chemical shifts, ¹H,¹³C-HSQC and....
- JEOL. (n.d.). NMR Sample Preparation.
- AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy.
- ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate.
- Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol.
- University College London. (n.d.). Sample Preparation.
- Fiveable. (n.d.). DEPT 13C NMR Spectroscopy.
- DTIC. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- ResearchGate. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy.
- ACS Publications. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Cornell University. (n.d.). NMR Sample Preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ResearchGate. (2013). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- Reddit. (2018). How does solvent choice effect chemical shift in NMR experiments?.
- University of Ottawa. (n.d.). Long-range heteronuclear correlation.
- Serbian Chemical Society. (n.d.). SUPPLEMENTARY MATERIAL TO Synthesis of 2-azetidinones substituted coumarin derivatives.
- PubMed. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy.
- ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- PubChem. (n.d.). 3-[4-(propan-2-yl)phenyl]azetidin-3-ol hydrochloride.
- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
- Studylib. (2011). Table (3-3): 1H NMR and 13C NMR spectral for 3.
- EvitaChem. (n.d.). Buy 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride.
- Scilit. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- PubMed Central. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- University of Ottawa. (n.d.). Short-range heteronuclear correlation.
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- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- Columbia University. (n.d.). HSQC and HMBC.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- Oxford Instruments. (2022). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
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- Nature. (2018). On the configuration of five-membered rings: a spin-spin coupling constant approach.
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Application Note: High-Resolution Mass Spectrometric Characterization of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
An In-Depth Technical Guide
Abstract
This application note presents a detailed protocol and theoretical framework for the structural characterization of 3-(Propan-2-yl)azetidin-3-ol hydrochloride, a substituted azetidine derivative relevant as a building block in medicinal chemistry. Utilizing Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry (HRMS), this guide provides a step-by-step workflow for obtaining accurate mass measurements and elucidating the primary fragmentation pathways. We will explore the causal mechanisms behind the observed fragmentation, focusing on the neutral loss of water from the tertiary alcohol and alpha-cleavage adjacent to the azetidine ring. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for the analysis of similar small molecules.
Introduction
3-(Propan-2-yl)azetidin-3-ol is a heterocyclic compound featuring a strained four-membered azetidine ring, a tertiary alcohol, and an isopropyl substituent. Such compounds are of increasing interest in drug discovery due to the unique three-dimensional conformations imparted by the azetidine scaffold. Accurate molecular characterization is a prerequisite for any further development. High-resolution mass spectrometry (HRMS) offers unparalleled precision in determining elemental composition and provides deep structural insights through tandem mass spectrometry (MS/MS) experiments.[1][2]
This guide focuses on analysis using positive-mode Electrospray Ionization (ESI), as the basic nitrogen atom in the azetidine ring is readily protonated, leading to high ionization efficiency and a strong signal for the protonated molecule, [M+H]+.[3] The hydrochloride salt form of the analyte is ideal for this analysis, as it ensures the analyte is already in a cationic state in solution, though care must be taken to use dilute solutions to avoid ion suppression effects from the chloride counter-ion.[4] We will detail the expected fragmentation patterns, which are dictated by the compound's functional groups—primarily the tertiary alcohol and the bonds adjacent to the heteroatom.
Experimental Workflow & Causality
The overall analytical process is designed for clarity and reproducibility. Each step is chosen to ensure the highest quality data is obtained.
Figure 1: Experimental workflow from sample preparation to data analysis.
Scientific Rationale for Methodological Choices
-
Solvent System: A solution of 50:50 methanol:water is used to ensure solubility of the hydrochloride salt while being fully compatible with ESI. The addition of 0.1% formic acid is critical; it maintains an acidic pH, ensuring the azetidine nitrogen remains protonated, which is essential for efficient positive-mode ionization.[3]
-
Ionization Method: ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]+.[5]
-
High-Resolution Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is recommended to achieve mass accuracy within 5 ppm. This level of precision is crucial for confidently determining the elemental formula of the parent ion and its fragments, distinguishing it from other potential isobaric compounds.[6]
-
Tandem Mass Spectrometry (MS/MS): By isolating the [M+H]+ ion and subjecting it to Collision-Induced Dissociation (CID), we can controllably induce fragmentation. The resulting product ions provide a veritable "fingerprint" of the molecule's structure.
Protocols
Materials
-
This compound (Analyte)
-
HPLC-grade Methanol
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Calibrated Micropipettes and appropriate tips
-
1.5 mL vials
Protocol 1: Sample Preparation
-
Prepare Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and place it into a 1.5 mL vial. Add 1 mL of 50:50 methanol:water. Vortex for 30 seconds to ensure complete dissolution.
-
Prepare Solvent Blank: In a separate vial, prepare a solution of 50:50 methanol:water with 0.1% formic acid. This will be used to clean the system and as a baseline.
-
Prepare Working Solution (1 µg/mL): Add 0.1% formic acid to the solvent blank solution. Transfer 10 µL of the 1 mg/mL stock solution into a new vial. Add 990 µL of the solvent blank (containing formic acid) to achieve a final concentration of 10 µg/mL. Perform one more 1:10 dilution to reach the final working concentration of 1 µg/mL.
-
Expert Insight: Starting with a sufficiently dilute solution (~1 µg/mL or lower) is crucial to avoid detector saturation and minimize potential ion suppression from the chloride counter-ion.[4]
-
Protocol 2: HRMS Data Acquisition
-
System Setup: The following parameters are provided for a Q-Exactive Orbitrap mass spectrometer but can be adapted for other HRMS instruments (e.g., Q-TOF).
-
Infusion: Infuse the working solution directly into the ESI source using a syringe pump at a flow rate of 5 µL/min. Allow the signal to stabilize for at least 1-2 minutes.
-
MS1 Full Scan Acquisition: Acquire full scan data to determine the accurate mass of the precursor ion.
| Parameter | Recommended Value | Rationale |
| Ionization Mode | Positive ESI | The basic azetidine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Sheath Gas Flow | 10 (arb. units) | Helps in nebulizing the liquid into a fine spray. |
| Aux Gas Flow | 2 (arb. units) | Assists in solvent evaporation. |
| Capillary Temp. | 275 °C | Facilitates desolvation of ions entering the mass spec. |
| Scan Range (m/z) | 50 - 250 | Covers the expected precursor and fragment ions. |
| Resolution | 70,000 | Ensures high mass accuracy for formula confirmation. |
-
Targeted MS/MS Acquisition: Create a second scan event to trigger fragmentation of the primary ion of interest.
| Parameter | Recommended Value | Rationale |
| Precursor Ion (m/z) | 116.1070 | The calculated exact mass of the [M+H]+ ion. |
| Isolation Window | 1.0 m/z | Isolates the target ion, excluding nearby masses. |
| Collision Energy (HCD) | 15, 25, 40 (stepped) | Using a range ensures capture of both low- and high-energy fragments. |
| Resolution | 35,000 | Provides accurate mass for all resulting fragment ions. |
Results and Discussion: Predicted Fragmentation
The chemical structure of 3-(Propan-2-yl)azetidin-3-ol dictates its fragmentation behavior. The protonated molecule (free base formula: C₆H₁₃NO) has a calculated monoisotopic mass of 115.0997 Da, resulting in a protonated ion [M+H]+ at m/z 116.1070 .
Key Fragmentation Pathways
Two primary fragmentation pathways are predicted and are crucial for structural confirmation.
-
Dehydration (Loss of H₂O): Tertiary alcohols are highly susceptible to dehydration.[7][8] The protonated molecular ion readily loses a neutral water molecule (18.0106 Da), resulting in a stable carbocation. This is often the most abundant fragment ion.
-
Alpha-Cleavage (Loss of Isopropyl Radical): Alpha-cleavage involves the homolytic cleavage of a C-C bond adjacent to the atom bearing the charge.[9] In this molecule, cleavage of the bond between the azetidine ring and the isopropyl group results in the loss of a neutral isopropyl radical (•C₃H₇, 43.0548 Da) and the formation of a resonance-stabilized oxonium ion.
Figure 2: Proposed primary fragmentation pathways for protonated 3-(Propan-2-yl)azetidin-3-ol.
Summary of Expected Ions
The following table summarizes the key ions that should be observed in the HRMS analysis. The ability to match observed masses to these calculated exact masses with high accuracy (<5 ppm error) provides definitive structural confirmation.
| Ion Description | Proposed Formula | Calculated m/z |
| Protonated Molecule | [C₆H₁₃NO + H]⁺ | 116.1070 |
| Dehydration Product | [C₆H₁₂N]⁺ | 98.0964 |
| Alpha-Cleavage Product | [C₃H₆NO]⁺ | 72.0444 |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. By employing positive-mode ESI-HRMS, researchers can readily obtain an accurate mass for the protonated molecular ion. Furthermore, analysis of the MS/MS fragmentation spectrum, guided by the foundational principles of tertiary alcohol dehydration and alpha-cleavage, allows for unambiguous structural confirmation. This methodology is robust, reliable, and can be readily adapted for the characterization of other novel small molecules in a drug discovery or chemical research setting.
References
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Gabelica, V., & Rosu, F. (2008). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]
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Ulbrich, A., et al. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. Available at: [Link]
-
Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. Available at: [Link]
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Constantopoulos, T. L., Jackson, G. S., & Enke, C. G. (1999). Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]
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Authored by: Senior Application Scientist, Chromatography Division
An Application Guide for the Preparative HPLC Purification of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Introduction: The Challenge of Small Polar Amines
3-(Propan-2-yl)azetidin-3-ol is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. As with many small heterocyclic amines, it is typically synthesized and handled as a hydrochloride salt to improve stability and solubility.[1][2] However, the purification of such molecules presents a significant chromatographic challenge. The compound's high polarity, the basicity of the secondary amine, and its lack of a significant UV chromophore render traditional reversed-phase HPLC methods inefficient.
Standard reversed-phase (RP) columns (e.g., C18, C8) struggle to retain highly polar compounds, often resulting in elution at or near the solvent front.[3][4] Furthermore, the basic amine functionality is prone to strong secondary interactions with residual acidic silanols on the silica backbone of the stationary phase, leading to severe peak tailing and poor resolution.[5][6]
This application note presents a robust and efficient preparative HPLC-MS methodology for the purification of this compound, leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) to overcome the limitations of reversed-phase techniques.
Analyte Properties & Strategic Implications
A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties.
| Property | Observation | Chromatographic Implication |
| Polarity | High, due to the hydroxyl group and the azetidine nitrogen. | Poor retention in reversed-phase. Excellent candidate for HILIC, which is designed for polar analytes.[7][8] |
| Basicity | The secondary amine (pKa estimated 9-10) will be protonated at neutral and acidic pH. | Leads to strong, undesirable interactions with silica silanols in RP-HPLC, causing peak tailing.[5] In HILIC, this charge can be used to enhance retention on appropriate stationary phases. |
| Form | Hydrochloride Salt. | The compound exists as a protonated cation and a chloride anion in solution. The chloride ion is not retained and will elute in the void.[9] The salt form ensures good solubility in polar solvents.[10] |
| UV Absorbance | Lacks a suitable chromophore for detection at standard wavelengths (e.g., 254 nm). | Requires the use of universal detectors like Mass Spectrometry (MS), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD).[9] MS provides the additional benefit of mass confirmation. |
Based on this analysis, HILIC is the superior chromatographic mode. It provides strong retention for polar molecules by partitioning them into a water-enriched layer on the surface of a polar stationary phase.[11] The use of high organic mobile phases in HILIC is also advantageous for MS detection, as it promotes efficient desolvation and ionization.[12]
Method Development Workflow
The development of a preparative HILIC method follows a logical progression from analytical scouting to scaled-up purification and fraction analysis. The goal is to maximize throughput while maintaining high purity and recovery.
Detailed Experimental Protocol
This protocol outlines the optimized HILIC-MS method for the purification of a crude batch of this compound.
Materials & Instrumentation
-
Instrumentation: Preparative HPLC system equipped with a high-pressure binary gradient pump, autosampler, column oven, and a mass spectrometer (single quadrupole) as the detector and fraction trigger.
-
Column: Bare silica preparative column (e.g., 20 x 150 mm, 5 µm particle size). Note: Bare silica often provides excellent retention for cationic species in HILIC mode.[8]
-
Solvents: HPLC-grade Acetonitrile (ACN), Water (H₂O), and Formic Acid (FA).
-
Sample: Crude this compound.
Sample Preparation
-
Weigh approximately 200 mg of the crude hydrochloride salt.
-
Dissolve the sample in 4 mL of a 95:5 (v/v) mixture of Acetonitrile and Water. This high organic content is crucial to match the initial mobile phase conditions and prevent peak distortion.[12]
-
Vortex until fully dissolved. If particulates remain, filter through a 0.45 µm PTFE syringe filter.
Optimized Purification Method
The following parameters were determined after analytical scouting and method optimization.
| Parameter | Setting | Rationale |
| Column | Silica, 20 x 150 mm, 5 µm | Provides strong retention for the polar, cationic analyte via hydrophilic partitioning and ionic interactions. |
| Mobile Phase A | 95:5 ACN:H₂O + 0.1% FA | Weak eluent in HILIC. Formic acid ensures the analyte remains protonated and improves peak shape. |
| Mobile Phase B | 50:50 ACN:H₂O + 0.1% FA | Strong eluent in HILIC. Increasing the water content elutes the polar compound.[7] |
| Flow Rate | 20 mL/min | Appropriate for the 20 mm ID preparative column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Injection Vol. | 2 mL (100 mg load) | Determined from a loading study to not exceed the column's capacity, preventing peak fronting. |
| Detection (MS) | ESI+, Selected Ion Monitoring (SIM) | Target m/z: 116.1 (M+H)⁺ for the free base. ESI+ is ideal for basic amines. |
| Fraction Trigger | MS signal for m/z 116.1 | Ensures only the peak corresponding to the target compound is collected. |
| Gradient | See Table Below | Optimized to separate the target compound from earlier and later eluting impurities. |
Gradient Profile:
| Time (min) | Flow (mL/min) | %A | %B |
|---|---|---|---|
| 0.0 | 20 | 100 | 0 |
| 2.0 | 20 | 100 | 0 |
| 12.0 | 20 | 60 | 40 |
| 12.1 | 20 | 0 | 100 |
| 14.0 | 20 | 0 | 100 |
| 14.1 | 20 | 100 | 0 |
| 16.0 | 20 | 100 | 0 |
Results & Discussion
The HILIC-MS method provided excellent separation of the target compound from process-related impurities.
Chromatographic Performance:
-
Crude Analysis: The crude sample showed the main product eluting at approximately 8.5 minutes, with several earlier eluting, less polar impurities and some later-eluting, more polar impurities.
-
Preparative Run: The mass-directed purification successfully isolated the peak corresponding to m/z 116.1.
-
Post-Purification Analysis: Analysis of the pooled and lyophilized fractions confirmed a purity of >99% by HPLC-MS.
| Parameter | Result |
| Crude Purity | ~85% (by AUC) |
| Amount Injected | 100 mg |
| Amount Recovered | 81 mg |
| Recovery | 95.3% (of theoretical pure compound) |
| Final Purity | >99% (by AUC) |
| Final Form | Formate salt (after lyophilization) |
The final product is isolated as a formate salt due to the use of formic acid in the mobile phase. If the hydrochloride salt is required, the purified fractions can be treated with a calculated amount of HCl in a suitable solvent (e.g., dioxane, ether) followed by precipitation or evaporation. Alternatively, using a volatile buffer like ammonium bicarbonate and lyophilizing can yield the free base.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Fronting | Column overload; sample solvent too strong. | Reduce injection mass/volume. Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
| Peak Tailing | Secondary interactions; mobile phase pH incorrect. | While less common in HILIC than RP, ensure the mobile phase is adequately buffered or acidified. Try a different stationary phase (e.g., zwitterionic).[5] |
| Irreproducible Retention | Insufficient column equilibration. | HILIC columns require longer equilibration times than RP columns. Equilibrate with at least 10-15 column volumes of the initial mobile phase.[12] |
| No Retention | Incorrect mode; compound is not polar enough. | Verify the compound structure and properties. If the compound is unexpectedly non-polar, a reversed-phase method would be appropriate. |
Conclusion
The purification of small, polar, basic molecules like this compound is a common challenge that is poorly addressed by traditional reversed-phase chromatography. This application note demonstrates that a well-developed HILIC-MS method provides a superior solution, offering excellent retention, high-resolution separation, and efficient recovery. By matching the chromatographic mode to the analyte's properties and employing mass-directed purification, high-purity material can be reliably obtained for downstream applications in research and drug development.
References
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-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
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Geiser, F. et al. (2007). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
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Bird, S. S. et al. (2011). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
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Agilent Technologies. (2013). Too Polar for Reversed Phase – What Do You Do?. [Link]
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Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]
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Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
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Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]
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Rocchi, P. et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. [Link]
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Mian, M. Y. et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
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Pesek, J. J. & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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Alpert, A. J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
-
Mian, M. Y. et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. [Link]
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LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Advion. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
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Al-Kindy, S. et al. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. ResearchGate. [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Knox, J. H. & Hartwick, R. A. (1980). Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. Scilit. [Link]
-
PubChem - NIH. (n.d.). CID 161524896 | C6H14N2O2. [Link]
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ResearchGate. (2015). Is it possible to separate an analyte and its salt simultaneously by HPLC?. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
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Application Note: Strategic Application of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride in Advanced PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Executive Summary: Beyond the Spacer - The Linker as a Critical Determinant of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have heralded a new era in pharmacology by co-opting the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. Historically viewed as a simple tether, the linker is now unequivocally recognized as a critical modulator of PROTAC activity. Its composition, length, rigidity, and attachment points profoundly influence the stability and geometry of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for efficient ubiquitination and subsequent degradation.[][3] Furthermore, the linker significantly impacts the physicochemical properties of the entire molecule, governing its solubility, cell permeability, and metabolic stability.[4]
This technical guide provides an in-depth analysis of 3-(propan-2-yl)azetidin-3-ol hydrochloride, a sophisticated building block for PROTAC linker design. We will elucidate the chemical rationale for its use, present a detailed, field-tested protocol for its incorporation, and discuss its role in creating PROTACs with enhanced drug-like properties.
The Azetidine Advantage: Engineering Superior Physicochemical Properties
The incorporation of small, saturated heterocycles is a powerful strategy in medicinal chemistry to navigate the challenges of drug development. The four-membered azetidine ring, in particular, offers a unique constellation of benefits, acting as a "bioisostere" for larger, more flexible, or more lipophilic groups.[5][6] Its inclusion can lead to marked improvements in key drug-like parameters.[7][8]
The structure of this compound is uniquely suited for addressing common liabilities in PROTAC design:
-
Structural Rigidity and Vector Control: The strained four-membered ring introduces a degree of conformational constraint to the linker. This rigidity helps to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[3][9] The defined geometry of the ring provides precise, predictable exit vectors for linker attachment.
-
Enhanced Solubility: Poor aqueous solubility is a frequent obstacle for PROTACs, which often have high molecular weights and lipophilicity. The nitrogen atom of the azetidine ring acts as a hydrogen bond acceptor, while the tertiary alcohol provides a hydrogen bond donor, both contributing to improved solubility and a more favorable polar surface area (PSA).[5]
-
Metabolic Stability: Compared to linear alkyl or PEG linkers, the azetidine scaffold can exhibit greater resistance to oxidative metabolism, potentially leading to improved pharmacokinetic profiles and a longer duration of action.[5]
-
Synthetic Versatility: This building block possesses two distinct functional handles. The secondary amine of the azetidine ring is a robust nucleophile for alkylation or acylation, while the tertiary alcohol offers an alternative point for linker extension, providing significant synthetic flexibility.
Caption: Relationship between azetidine features and PROTAC outcomes.
Experimental Protocol: N-Alkylation for Linker Elongation
This protocol details a robust and general method for the nucleophilic substitution reaction between the secondary amine of 3-(propan-2-yl)azetidin-3-ol and an alkyl halide, a foundational step for its integration into a PROTAC linker chain.
Reaction Workflow:
Caption: Step-wise workflow for the synthesis of the azetidine intermediate.
A. Materials and Reagents
| Reagent | Recommended Grade | Notes |
| This compound | ≥95% | Store in a desiccator. |
| Alkyl Halide Linker Precursor (R-X) | ≥95% | e.g., a bromo-PEG chain. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% (Anhydrous) | A non-nucleophilic base is critical. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Use a Sure/Seal™ bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. |
| Deionized Water | High Purity | For work-up. |
| Saturated Aqueous NaCl (Brine) | Laboratory Grade | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying organic layers. |
| Silica Gel | 230-400 mesh | For flash chromatography. |
B. Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes.
-
Solvation and Basification: Add anhydrous DMF via syringe to achieve a concentration of 0.1-0.2 M. To the resulting suspension, add DIPEA (2.2 eq) dropwise. Stir the mixture at room temperature for 15 minutes. Causality Note: The stoichiometric excess of the hindered amine base is required to fully neutralize the hydrochloride salt and liberate the free secondary amine, which is the active nucleophile, without competing in the alkylation.
-
Addition of Electrophile: Dissolve the alkyl halide linker precursor (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction for the consumption of the starting materials, typically by LC-MS analysis every 2-4 hours. The reaction is generally complete within 8-16 hours.
-
Aqueous Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (approx. 10x the volume of DMF). Transfer the solution to a separatory funnel and wash sequentially with deionized water (3x) and then with brine (1x). Causality Note: The repeated water washes are essential to remove the high-boiling point DMF solvent and the DIPEA-hydrochloride salt. The final brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). Combine the fractions containing the desired product and concentrate to afford the purified N-alkylated azetidine. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
C. Expected Data
| Parameter | Typical Result |
| Reaction Yield | 65-90% |
| Purity (Post-Purification) | >97% (by LC-MS) |
| ¹H NMR | Signals corresponding to the newly introduced alkyl linker protons; disappearance of the broad N-H proton signal. |
| HRMS (ESI+) | [M+H]⁺ ion observed within 5 ppm of the calculated theoretical mass. |
Conclusion: A Key Building Block for Next-Generation Degraders
The rational design of PROTACs necessitates a sophisticated approach to linker construction. This compound is not merely a component but a strategic tool for imparting superior physicochemical properties to the final molecule. Its ability to enhance solubility, confer metabolic stability, and provide structural rigidity makes it an invaluable asset in the development of potent, selective, and bioavailable protein degraders. The robust synthetic protocol provided herein allows for its efficient and predictable incorporation, empowering researchers to overcome common challenges in PROTAC optimization and accelerate the discovery of novel therapeutics.
References
-
Title: Current strategies for the design of PROTAC linkers: a critical review Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Current strategies for the design of PROTAC linkers: a critical review Source: University of Southampton ePrints URL: [Link]
-
Title: A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols Source: Arkivoc URL: [Link]
-
Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis Source: Nature Portfolio URL: [Link]
-
Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 3-(Azetidin-3-yl)propan-1-ol;hydrochloride 1379237-95-2 Source: MCE (MedChemExpress) URL: [Link]
-
Title: Structures of some azetidine-based drugs Source: ResearchGate URL: [Link]
-
Title: Azetidin-3-ol (hydrochloride) Source: Cambridge Bioscience URL: [Link]
-
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]
-
Title: Synthesis of Azetidines Source: Chinese Journal of Organic Chemistry URL: [Link]
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Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Classification of most common linkers used in PROTAC design based on... Source: ResearchGate URL: [Link]
-
Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]
-
Title: Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies Source: ACS Publications URL: [Link]
-
Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of azetidines by aza Paternò–Büchi reactions Source: RSC Publishing URL: [Link]
-
Title: Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles Source: National Institutes of Health (NIH) URL: [Link]
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Application of 3-(Propan-2-yl)azetidin-3-ol in Drug Discovery: A Technical Guide
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Small, strained rings have emerged as powerful tools for navigating and optimizing chemical space, and among these, the azetidine ring has garnered significant popularity.[1] This four-membered saturated heterocycle offers a compelling balance of conformational rigidity and chemical stability, allowing for precise control over the spatial orientation of substituents.[2][3] Unlike more flexible aliphatic linkers, the constrained nature of the azetidine scaffold can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[3] Furthermore, the nitrogen atom provides a convenient handle for modulating physicochemical properties such as solubility and basicity, and for introducing further diversity.
This guide focuses on a specific, highly valuable building block: 3-(Propan-2-yl)azetidin-3-ol . The incorporation of a tertiary alcohol at the C3 position, particularly with a sterically demanding isopropyl group, offers distinct advantages for drug design. This motif is strategically employed to enhance metabolic stability, fine-tune lipophilicity, and introduce a key hydrogen bonding vector, all of which are critical parameters in the optimization of lead compounds.
Physicochemical Properties and Design Rationale
The strategic incorporation of 3-(Propan-2-yl)azetidin-3-ol into a drug candidate is underpinned by several key principles of medicinal chemistry.
The Advantage of the Tertiary Alcohol
Primary and secondary alcohols are often susceptible to metabolic oxidation by dehydrogenase enzymes or conjugation via glucuronidation, creating potential metabolic liabilities.[4] Tertiary alcohols, such as the one present in 3-(propan-2-yl)azetidin-3-ol, are resistant to oxidation. The steric hindrance provided by the geminal isopropyl and azetidine ring substituents also significantly slows the rate of glucuronidation.[4][5] This inherent metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability.
Impact on Lipophilicity and Solubility
The introduction of a hydroxyl group is a well-established strategy to decrease lipophilicity (LogP/LogD) and increase aqueous solubility.[4] The 3-hydroxyazetidine core provides a polar functional group that can engage in favorable interactions with water, mitigating the lipophilicity that might be contributed by other parts of the molecule. The isopropyl group provides a moderate increase in lipophilicity, allowing for a nuanced adjustment of the overall LogP of the final compound. This balance is critical for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.[6]
Data Presentation: Physicochemical Parameters
The properties of 3-(Propan-2-yl)azetidin-3-ol make it an attractive building block for fragment-based drug design and lead optimization campaigns. Below is a summary of its key calculated physicochemical properties.
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 115.18 g/mol | Falls well within the "Rule of 5" guidelines for oral bioavailability. |
| XlogP | 0.1 | Indicates a balanced lipophilicity, favorable for aqueous solubility and membrane permeability.[7] |
| Hydrogen Bond Donors | 2 (O-H, N-H) | Provides opportunities for key interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (O, N) | Contributes to polarity and potential target binding. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Suggests good potential for oral absorption and cell permeability. |
Data sourced from PubChem CID 67007143.[7]
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis and subsequent functionalization of 3-(Propan-2-yl)azetidin-3-ol, a key intermediate for library synthesis and lead optimization.
Protocol 1: Synthesis of N-Protected 3-(Propan-2-yl)azetidin-3-ol
The synthesis of the target compound is most effectively achieved via the addition of a Grignard reagent to a protected azetidin-3-one. The benzhydryl (diphenylmethyl) group is an effective protecting group for the azetidine nitrogen that can be removed under hydrogenolysis conditions.
Reaction Scheme:
Caption: Grignard addition to N-protected azetidin-3-one.
Materials:
-
1-Benzhydrylazetidin-3-one
-
Isopropylmagnesium chloride (2M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (flame-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-benzhydrylazetidin-3-one (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approx. 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add isopropylmagnesium chloride (3.0 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Gradually warm the reaction to room temperature and stir overnight.[8]
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-benzhydryl-3-(propan-2-yl)azetidin-3-ol.
Causality: The use of a strong nucleophile like a Grignard reagent is necessary for addition to the ketone.[9][10] The benzhydryl protecting group is stable to these conditions. Quenching with a mild acid source like NH₄Cl protonates the alkoxide without causing degradation of the azetidine ring.
Protocol 2: Deprotection to Yield 3-(Propan-2-yl)azetidin-3-ol
The benzhydryl group is removed via catalytic hydrogenation to yield the free secondary amine.
Reaction Scheme:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
3-(Propan-2-yl)azetidin-3-ol (1.1 eq)
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous Lithium Chloride (LiCl) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) followed by DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3-(propan-2-yl)azetidin-3-ol (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to remove DMF) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
Causality: HATU is a uronium-based coupling reagent that efficiently activates carboxylic acids to form a highly reactive acyl-intermediate, which is readily attacked by the azetidine nitrogen. DIPEA acts as a non-nucleophilic base to neutralize the generated acids. [11]This method is often high-yielding and minimizes side reactions like racemization for chiral carboxylic acids.
Conclusion and Future Outlook
3-(Propan-2-yl)azetidin-3-ol is a valuable and strategic building block for contemporary drug discovery. Its unique combination of a conformationally restricted core, a metabolically robust tertiary alcohol, and a versatile secondary amine handle allows medicinal chemists to address multiple optimization challenges simultaneously. The protocols detailed herein provide a reliable pathway for its synthesis and incorporation into discovery pipelines, enabling the exploration of novel chemical space and the generation of candidates with improved ADME properties. As the demand for three-dimensional scaffolds continues to grow, the application of tailored azetidine derivatives like 3-(propan-2-yl)azetidin-3-ol is set to expand, playing a crucial role in the development of the next generation of therapeutics.
References
- Google Patents. (2018). JP2018514519A - Boron-containing small molecules as antiprotozoal agents.
- Singh, G., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
-
Shanu-Wilson, J. (2023). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
ACS Fall 2025. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Retrieved from [Link]
-
PubChem. (n.d.). 3-(propan-2-yl)azetidin-3-ol hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 75, 153075.
- Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Chemistry – A European Journal, 19(25), 8284-8295.
- Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. DOI: 10.26434/chemrxiv-2025-qmdhg
- Couty, F., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 869–879.
- Vallianatou, T., Giaginis, C., & Tsantili-Kakoulidou, A. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Advances in Experimental Medicine and Biology, 822, 187-194.
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- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Value of 3D-Fragments in CNS Drug Discovery
An in-depth guide for medicinal chemists and drug discovery scientists on the strategic application of 3-(Propan-2-yl)azetidin-3-ol hydrochloride, a novel building block for the construction of Central Nervous System (CNS)-targeted compound libraries.
The development of therapeutics targeting the Central Nervous System (CNS) is one of the most formidable challenges in medicinal chemistry. A primary obstacle is the blood-brain barrier (BBB), a highly selective physiological guard that restricts the passage of most xenobiotics from the bloodstream into the brain.[1] To overcome this, successful CNS drugs must adhere to a stringent set of physicochemical parameters, often characterized by a lower molecular weight (MW), controlled lipophilicity (cLogP), low polar surface area (TPSA), and a limited number of hydrogen bond donors and acceptors.[2][3]
In the pursuit of novel CNS agents, there has been a paradigm shift from flat, aromatic-rich molecules towards more three-dimensional (3D), sp³-rich scaffolds. These 3D fragments offer superior conformational rigidity and present vectors for substitution in multiple directions, enabling a more sophisticated exploration of chemical space.[4] The azetidine ring, a four-membered saturated heterocycle, has emerged as a particularly valuable motif in this context.[5] Its strained, yet stable, structure imparts metabolic stability, serves as a versatile bioisostere, and provides a rigid framework for constructing complex molecules with well-defined stereochemistry.[6][7] This guide details the utility and application of a specific, highly functionalized building block, This compound , for the rational design and synthesis of next-generation CNS-focused libraries.
Featured Building Block: this compound
Molecular Profile and Physicochemical Properties
This compound is a carefully designed building block that embeds multiple strategic features within a compact framework. Its structure combines the benefits of the azetidine core with functional handles for diversification.
| Property | Predicted Value | CNS Drug-Likeness Guideline | Rationale for CNS Design |
| Molecular Weight | 151.63 g/mol (as HCl salt) | < 350 g/mol [8] | Low MW provides a large budget for subsequent derivatization while staying within CNS-optimal range. |
| cLogP | ~0.8 - 1.2 | < 5, ideally 2-4[3] | Moderate lipophilicity is crucial for balancing BBB permeability with aqueous solubility. |
| TPSA | 32.3 Ų | < 90 Ų[3] | Low polar surface area is a key predictor of efficient brain penetration.[8] |
| H-Bond Donors | 2 (OH, NH₂⁺) | ≤ 3[8] | Minimizes desolvation penalty upon crossing the BBB. |
| H-Bond Acceptors | 2 (O, N) | ≤ 7[8] | Controlled hydrogen bonding potential is favorable for CNS penetration. |
| Rotatable Bonds | 1 | < 8[8] | Molecular rigidity reduces the entropic penalty upon binding to a target.[4] |
Structural Dissection: A Trifecta of CNS-Favorable Features
The power of this building block lies in the synergistic interplay of its three key structural components.
-
The Azetidine Core: This strained, four-membered ring is the cornerstone of the scaffold's utility. Unlike more flexible linkers, the azetidine ring locks the geometry of its substituents, reducing the number of accessible conformations. This pre-organization can lead to a favorable entropic contribution to binding affinity.[4] Furthermore, the azetidine nitrogen serves as a primary and highly versatile point for chemical diversification.
-
The 3-Hydroxy Group: The tertiary alcohol at the C3 position is a critical synthetic handle. It can be used for secondary diversification through reactions like etherification or esterification. Crucially, it also acts as a hydrogen bond donor, a feature that can be exploited for specific interactions with biological targets. Its presence, along with the adjacent isopropyl group, creates a stereochemically defined tertiary center, adding to the molecule's three-dimensionality.
-
The Isopropyl Moiety: This bulky alkyl group serves two main purposes. First, it increases the lipophilicity of the scaffold in a controlled manner, which can be critical for engaging with hydrophobic pockets within a target protein's binding site.[9] Second, its steric bulk can influence the conformation of adjacent groups and provide a vector for exploring specific regions of a binding site, potentially enhancing selectivity.
The relationship between these components creates a building block primed for CNS library synthesis.
Sources
- 1. Blood-brain barrier permeability considerations for CNS-targeted compound library design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azetidines - Enamine [enamine.net]
- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 3-(Propan-2-yl)azetidin-3-ol hydrochloride
Introduction and Compound Profile
3-(Propan-2-yl)azetidin-3-ol hydrochloride is a substituted, four-membered heterocyclic compound belonging to the azetidine class. Azetidine scaffolds are crucial building blocks in medicinal chemistry and drug development, valued for their ability to introduce conformational rigidity and novel structural vectors into molecules. This specific compound is provided as a hydrochloride salt, a common practice for amine-containing molecules to enhance their stability, crystallinity, and aqueous solubility compared to the free base form.[1][2] The improved handling characteristics of the salt form are critical for ensuring consistency and accuracy in research and development settings.[2]
While detailed public data on this specific molecule is limited, its structural similarity to other azetidinols used as linkers in advanced drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) suggests its utility as a synthetic intermediate.[3][4] These application notes provide a comprehensive guide to its safe handling, storage, and use, drawing upon established best practices for heterocyclic compounds and data from closely related analogues.
| Property | Information | Reference |
| IUPAC Name | 3-(Propan-2-yl)azetidin-3-ol;hydrochloride | - |
| Synonyms | 3-isopropylazetidin-3-ol HCl | - |
| CAS Number | 848192-94-9 | [5] |
| Molecular Formula | C₆H₁₄ClNO | Calculated |
| Molecular Weight | 151.63 g/mol | Calculated |
| Form | Solid (Assumed) | - |
| Solubility | Soluble in DMSO (based on analogues) | [4] |
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be performed before handling this compound. Based on data from structurally related azetidine hydrochloride derivatives, the following hazards should be assumed.[6][7]
-
H302: Harmful if swallowed. (Acute oral toxicity)[6]
-
H315: Causes skin irritation. (Skin corrosion/irritation)[6][8]
Causality of Hazards: The strained four-membered azetidine ring system can exhibit higher reactivity than larger, unstrained rings. As a hydrochloride salt of an amine, the compound is acidic and can be corrosive or irritating to tissues upon contact. The fine crystalline or powdered nature of such compounds can lead to easy aerosolization, posing an inhalation risk.[6][7]
Personal Protective Equipment (PPE)
Due to the identified hazards, the following minimum PPE is mandatory when handling this compound.[6][7]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against airborne particles and accidental splashes causing serious eye damage.[6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact that can lead to irritation or burns.[7] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of dust or aerosols which may cause respiratory tract irritation.[6][7] |
Storage and Stability Management
The stability of azetidine hydrochloride salts is critically dependent on storage conditions to prevent degradation and ensure experimental reproducibility. The primary risks are moisture absorption (hygroscopicity) and potential chemical degradation.
Key Storage Requirements:
-
Temperature: Store in a cool environment, typically 2-8 °C .[9] This reduces the rate of any potential degradation reactions.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[10] The hydrochloride salt is likely hygroscopic. Absorbed moisture can lead to chemical hydrolysis or salt disproportionation, where the salt reverts to its less stable free base form, compromising sample integrity.[11][12]
-
Container: Keep the container tightly sealed at all times.[13][14] Containers should be specifically designed for chemical storage and be free of contaminants.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9]
Caption: Workflow for receiving and storing the compound.
Handling and Solution Preparation Protocols
All handling operations involving the solid compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.
Protocol 1: Weighing the Solid Compound
Objective: To accurately weigh the compound while minimizing exposure and preventing moisture contamination.
-
Equilibration: Before opening, remove the sealed container from cold storage (2-8°C) and allow it to equilibrate to ambient room temperature for at least 30-60 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would compromise its stability and mass accuracy.[12]
-
-
Preparation: Place a weighing vessel on an analytical balance and tare. Use anti-static equipment if the compound is a fine powder.
-
Dispensing: In a chemical fume hood, briefly open the container. Using a clean, dry spatula, quickly transfer the desired amount of solid to the weighing vessel.
-
Sealing: Immediately and tightly reseal the main compound container. If the integrity of the inert atmosphere is critical for long-term storage, flush the headspace with Argon or Nitrogen before sealing.
-
Record: Record the exact mass and proceed immediately to the next step (e.g., dissolution).
Protocol 2: Preparation of a Stock Solution in DMSO
Objective: To prepare a standardized stock solution for use in biological or chemical screening assays.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous or high-purity DMSO. Hygroscopic solvents like DMSO readily absorb atmospheric moisture, which can be detrimental to the compound's stability in solution.[4]
-
Calculation: Calculate the volume of DMSO required to achieve the target concentration based on the mass of the compound weighed in Protocol 1.
-
Dissolution: Add the weighed solid to an appropriate sterile vial. Using a calibrated pipette, add the calculated volume of DMSO.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used to assist.[4]
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage of Solution: Store the stock solution at -20°C or -80°C .[4][7]
-
Expert Insight: It is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing. This prevents multiple freeze-thaw cycles, which can significantly degrade the compound and impact the reliability of experimental results.[4]
-
Caption: Workflow for preparing and storing a stock solution.
Spill Management and Waste Disposal
Spill Response:
-
Evacuate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.[14]
-
Contain: Do not use water. Cover the spill with a dry, inert absorbent material such as vermiculite or sand.[6][14]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.[7]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
Waste Disposal:
All waste materials, including empty containers, contaminated PPE, and spilled material, must be disposed of as hazardous chemical waste.[6][7] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
References
-
What are the safety precautions when handling azetidine? (2025). SPARROW Blog. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]
-
Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Sannova. [Link]
-
Discovery of a stable molecular complex of an API with HCl: a long journey to a conventional salt. (n.d.). Semantic Scholar. [Link]
-
Azetidin-3-ol (hydrochloride). (n.d.). Cambridge Bioscience. [Link]
-
Preparation and Biological Screening of Novel Heterocyclic Compounds. (n.d.). IJTSRD. [Link]
-
Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. (2022). PMC - NIH. [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Azetidin-3-ol (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 848192-94-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Azetidine - Safety Data Sheet [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 12. conservancy.umn.edu [conservancy.umn.edu]
- 13. jnsparrowchemical.com [jnsparrowchemical.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of 3-(propan-2-yl)azetidin-3-ol hydrochloride, a valuable building block in medicinal chemistry. As Senior Application Scientists, we understand that navigating the synthesis of strained ring systems like azetidines can be challenging due to factors like ring strain, competing side reactions, and protecting group compatibility.[1] This document provides field-proven insights and detailed protocols to help you enhance your reaction yields and product purity.
The most common and direct route to this target molecule involves the nucleophilic addition of an isopropyl Grignard reagent to an N-protected azetidin-3-one, followed by deprotection and salt formation. Our troubleshooting guide is structured around the critical stages of this pathway.
Overall Synthetic Workflow
The general synthetic approach is a three-stage process. Each stage presents unique challenges that can significantly impact the overall yield.
Caption: General three-stage synthesis of the target compound.
Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My Grignard addition is sluggish or fails, with mostly starting material recovered. What are the primary causes?
This is a frequent issue, almost always pointing to problems with the Grignard reagent itself or the reaction conditions. Grignard reagents are highly basic and nucleophilic, but they are also extremely sensitive to protic sources and atmospheric oxygen.[2]
Potential Causes & Solutions:
-
Poor Quality Grignard Reagent:
-
Cause: The reagent may have degraded due to exposure to moisture or air during storage or transfer. This is the most common cause of failure.
-
Solution:
-
Titrate the Reagent: Never assume the concentration on the bottle is accurate. Titrate the Grignard reagent (e.g., using I₂ or a salophen-based indicator) immediately before use to determine the active concentration.
-
Use Freshly Prepared Reagent: If possible, prepare the isopropylmagnesium halide in situ or use a recently purchased bottle. For in-house preparation, ensure magnesium turnings are activated (e.g., with a crystal of iodine or 1,2-dibromoethane) and all glassware is rigorously flame-dried under an inert atmosphere (Argon or Nitrogen).[3]
-
-
-
Inadequate Anhydrous Conditions:
-
Cause: Trace amounts of water in the solvent, on the glassware, or in the starting azetidinone will quench the Grignard reagent, forming propane and magnesium salts.
-
Solution:
-
Solvent Purity: Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. Ethereal solvents like THF or Et₂O should be stored over molecular sieves.
-
Glassware: Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas.
-
Substrate: Ensure your N-protected azetidin-3-one is anhydrous, for example, by dissolving it in an appropriate solvent and drying over MgSO₄, filtering, and removing the solvent under vacuum before the reaction.
-
-
-
Suboptimal Reaction Temperature:
-
Cause: While many Grignard additions are run at 0 °C or room temperature, addition to ketones can be exothermic. However, very low temperatures (-78 °C) can significantly slow the reaction rate, leading to incomplete conversion.
-
Solution: Initiate the addition at a low temperature (e.g., -20 °C to 0 °C) to control the initial exotherm and then allow the reaction to slowly warm to room temperature to ensure it proceeds to completion. Monitor the reaction progress by TLC or LC-MS.
-
Q2: The Grignard addition yield is low, and I'm observing a significant byproduct. What is the likely side reaction?
Low yield with byproduct formation suggests a competing reaction pathway is consuming your starting material. With a ketone substrate and a basic Grignard reagent, the most probable side reaction is enolization .
Caption: Competing pathways for the Grignard reagent.
Troubleshooting Enolization:
-
Choice of Grignard Halide: Isopropylmagnesium chloride is generally less basic and more nucleophilic than isopropylmagnesium bromide. Switching to i-PrMgCl can favor the desired addition reaction.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) to form an organocerium reagent (Luche reaction conditions) can dramatically suppress enolization. The organocerium species is highly oxophilic and less basic, selectively attacking the carbonyl oxygen.
Protocol for CeCl₃ Activation:
-
Anhydrous CeCl₃ (1.1 to 1.5 equivalents) is vigorously stirred in THF for at least 2 hours to create a fine slurry.
-
The slurry is cooled to -78 °C.
-
The Grignard reagent is added dropwise, and the mixture is stirred for 30-60 minutes.
-
A solution of the N-protected azetidin-3-one is then added slowly at -78 °C.
-
Q3: Which N-protecting group is optimal for this synthesis? My N-Boc protected starting material seems unreactive.
Your observation is consistent with literature findings on related azetidine functionalizations.[4] The electronic nature of the protecting group significantly influences the electrophilicity of the azetidinone carbonyl.
| Protecting Group | Abbreviation | Key Characteristics & Impact on Grignard Addition | Typical Deprotection |
| Benzyloxycarbonyl | Cbz (or Z) | Recommended. The electron-withdrawing nature of the carbamate enhances the electrophilicity of the ketone, promoting nucleophilic addition. Literature suggests N-Cbz derivatives show superior reactivity.[5] | H₂, Pd/C (catalytic hydrogenolysis). Mild and high-yielding. |
| tert-Butoxycarbonyl | Boc | Not Recommended. The electron-donating character of the Boc group can decrease the electrophilicity of the carbonyl, rendering it less reactive towards nucleophiles. Some reports indicate N-Boc azetidines are unreactive in similar transformations.[4] | Strong acid (e.g., TFA, HCl). Conditions may promote ring-opening of the strained azetidine product.[6] |
| Benzyl | Bn | Viable Alternative. A common protecting group, but less activating than Cbz. Its removal also requires catalytic hydrogenolysis. | H₂, Pd/C (catalytic hydrogenolysis). |
Q4: The final deprotection and salt formation steps are giving me a low yield of an impure product. How can I optimize this?
This is often due to the inherent instability of the strained azetidine ring, especially after deprotection when the nitrogen lone pair is exposed, or under harsh acidic conditions.[6]
Solutions for Cbz-Deprotection and Salt Formation:
-
Catalyst and Hydrogenation Conditions:
-
Use a high-quality palladium on carbon catalyst (10% Pd/C, ~5-10 mol%). Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective.
-
Conduct the hydrogenation in a protic solvent like methanol or ethanol. The presence of acid is required to prevent catalyst poisoning by the newly formed amine.
-
Add 1.0-1.1 equivalents of HCl (e.g., as a solution in dioxane or diethyl ether) to the reaction mixture before hydrogenation. This protonates the amine as it is formed, protecting it from side reactions and preventing catalyst deactivation.
-
-
Work-up and Isolation:
-
After the reaction is complete (monitored by TLC or disappearance of H₂ uptake), the catalyst must be carefully removed by filtration through a pad of Celite®. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
The resulting filtrate contains the hydrochloride salt. The product can often be isolated by carefully concentrating the solvent and inducing crystallization, sometimes by adding a less polar co-solvent like ethyl acetate or diethyl ether.[7] Avoid prolonged heating.
-
Optimized Experimental Protocol
This protocol assumes the use of the recommended N-Cbz protecting group.
Part 1: Grignard Addition to Benzyl 3-oxoazetidine-1-carboxylate
-
Setup: Under an argon atmosphere, add benzyl 3-oxoazetidine-1-carboxylate (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -20 °C in a suitable cooling bath.
-
Grignard Addition: Add isopropylmagnesium chloride (1.5-2.0 eq, ~2.0 M solution in THF) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -20 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2-3 hours. Monitor reaction completion by TLC or LC-MS.
-
Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Cbz protected alcohol. This product is often used in the next step without further purification if it is sufficiently pure.
Part 2: Deprotection and HCl Salt Formation
-
Setup: Dissolve the crude N-Cbz-3-(propan-2-yl)azetidin-3-ol from the previous step in methanol (0.1-0.2 M).
-
Acidification: Add hydrochloric acid (1.1 eq, e.g., 4 M in dioxane or a concentrated aqueous solution) to the mixture.
-
Hydrogenation: Carefully add 10% Palladium on Carbon (10 mol %) to the flask. The system is then evacuated and backfilled with hydrogen gas (H₂) three times, and the reaction is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitoring: The reaction is typically complete in 4-12 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Work-up: Once complete, carefully purge the flask with argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting solid or oil can be triturated or recrystallized from a solvent system like methanol/ethyl acetate or ethanol/ether to afford pure this compound as a white solid.[8]
References
- Morressier. (2019). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols.
- EvitaChem. Buy 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride (EVT-2527169).
- Semantic Scholar. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
- PubMed. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.
- ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- ResearchGate. Stability of different azetidine esters.
- ChemicalBook. Azetidin-3-ol synthesis.
- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
- ResearchGate. Formation of NH‐azetidines from Grignard reagents.
- Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
- Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
- NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Cambridge Bioscience. Azetidin-3-ol (hydrochloride). MedChem Express.
- Google Patents. (1972). US3668196A - 3-azetidinols.
- Organic Syntheses. azetidine.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- ResearchGate. Deprotection of different N-Boc-compounds.
- Hoffman-La Roche AG. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Google Patents. (1987). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Google Patents. (2005). US 2005/0256310 A1.
- Quora. (2019). How to improve the percent yield in Grignard reaction.
- DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
- Chemical Science (RSC Publishing). (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
- NIH. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- ChemicalBook. 3-Hydroxyazetidine hydrochloride | 18621-18-6.
- BenchChem. Technical Support Center: Azetidine Ring Formation.
- Google Patents. (2009). Deprotection of N-BOC compounds - European Patent Office EP2070899 A1.
- Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- ResearchGate. Optimization of the Grignard reagent formation.
- Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
- ResearchGate. Optimization of the 1,2-addition of Grignard reagents to ketone 1.
- Google Patents. (1984). ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Chemical Science (RSC Publishing). (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
- ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
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Technical Support Center: Purification of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Welcome to the technical support guide for 3-(Propan-2-yl)azetidin-3-ol hydrochloride. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of this valuable building block. The inherent characteristics of this molecule—a polar, tertiary alcohol on a strained four-membered ring, supplied as a hydrochloride salt—present a unique set of purification hurdles. This guide is designed to provide both theoretical understanding and practical, actionable solutions to achieve high purity.
Introduction: The Challenge at Hand
This compound is a highly polar, water-soluble small molecule.[1][2] Its structure combines a basic nitrogen atom, which forms a hydrochloride salt, with a hydroxyl group. This dual functionality leads to strong interactions with polar stationary phases and high solubility in polar protic solvents, complicating standard purification techniques like normal-phase chromatography and crystallization.[3][4] This guide will address the most common issues encountered during its purification.
Frequently Asked Questions & Troubleshooting
FAQ 1: My crude product is a persistent oil or a gummy, amorphous solid that refuses to crystallize. What are the primary causes and how can I induce solidification?
This is the most frequently reported issue. The inability to form a stable crystalline solid often stems from several factors related to the compound's hygroscopic nature and the presence of specific impurities.
Answer:
The primary reasons for obtaining an oil or amorphous solid are the presence of residual solvents (especially water), excess HCl, or process-related impurities that inhibit crystal lattice formation. The high polarity and hydrogen bonding capacity of the molecule mean it readily associates with water and other protic solvents.[2][5]
Troubleshooting Protocol: Inducing Crystallization
-
Ensure Anhydrous Conditions: The starting point is to rigorously remove water.
-
Azeotropic Distillation: Dissolve the crude oil in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or isopropyl acetate). Concentrate the solution on a rotary evaporator. Repeat 2-3 times. This is often more effective than high-vacuum drying alone.
-
Lyophilization: If the material is dissolved in water or a solvent like 1,4-dioxane, lyophilization (freeze-drying) can be highly effective at producing a solid, albeit often amorphous, powder that is easier to handle for subsequent recrystallization attempts.
-
-
Neutralize Excess Acid: If the crude material was prepared using excess HCl, the unreacted acid can interfere with crystallization.
-
A careful workup involving a mild aqueous base wash of the free-base form before salt formation is critical. If you are already at the salt stage, attempting to precipitate the free base and then re-forming the salt with a stoichiometric amount of HCl in a non-protic solvent (like HCl in diethyl ether or dioxane) can yield a cleaner salt.
-
-
Systematic Recrystallization Solvent Screening: A structured approach to finding the right solvent system is crucial. The goal is to identify a solvent or solvent mixture in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Data Presentation: Solvent Properties for Crystallization
| Solvent System | Polarity Index | Boiling Point (°C) | Comments |
| Isopropanol (IPA) | 4.3 | 82 | Good starting point; often dissolves the compound when hot. |
| Acetonitrile (ACN) | 6.2 | 82 | Can be effective, but solubility might be high even when cold. |
| Ethanol / MTBE | 5.2 / 2.5 | 78 / 55 | A polar solvent with a non-polar anti-solvent is a classic strategy. |
| IPA / Heptane | 4.3 / 0.0 | 82 / 98 | Similar to above; heptane is a very weak anti-solvent. |
Experimental Workflow: Solvent Screening for Recrystallization
Caption: Decision workflow for inducing crystallization of the hydrochloride salt.
FAQ 2: Column chromatography on silica gel is giving severe tailing/streaking, and I'm getting poor recovery. How can I fix this?
This is a classic problem when purifying basic amines on standard silica gel. The amine interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape and irreversible adsorption.
Answer:
The free amine character of your compound, even in its hydrochloride salt form (which can dissociate on the silica surface), leads to strong ionic interactions with the acidic silica gel (SiO-H).[8] This causes the observed tailing. To achieve effective separation, you must mitigate these interactions.
Troubleshooting Strategies for Silica Gel Chromatography:
-
Mobile Phase Modification (Base Additive):
-
Mechanism: Adding a small amount of a basic modifier to your eluent will neutralize the acidic silanols, preventing the analyte from binding too strongly.
-
Protocol: Add 0.5-1% triethylamine (TEA) or 2-amino-2-methyl-1-propanol to your mobile phase (e.g., Dichloromethane/Methanol). A more effective but slightly more complex alternative is to use a mobile phase pre-saturated with aqueous ammonia.
-
Caution: The addition of non-volatile bases like TEA will require an additional workup step to remove them from the purified fractions.
-
-
Use a Deactivated Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III neutral alumina as a starting point.
-
Amine-Functionalized Silica: Pre-treated, amine-bonded silica columns are commercially available and are an excellent, albeit more expensive, option for eliminating silanol interactions.[9]
-
-
Switch to an Alternative Chromatography Mode: HILIC
-
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for highly polar compounds that are poorly retained in reversed-phase.[3][10] It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase.[3]
-
Advantages: Excellent retention for polar molecules, sharp peaks, and volatile mobile phases compatible with mass spectrometry and easy to remove.[9][10]
-
Experimental Workflow: Optimizing Chromatography
Caption: Decision tree for troubleshooting the column chromatography of polar amines.
FAQ 3: What are the most likely impurities I need to remove, and how can I detect them?
Understanding potential impurities is key to designing an effective purification strategy. These impurities originate from the starting materials or side reactions during synthesis.
Answer:
Common synthetic routes to 3-substituted azetidin-3-ols often involve the reaction of a primary amine with an epoxide (like epichlorohydrin) followed by cyclization.[11][12] This process can generate several characteristic byproducts.
Data Presentation: Common Process-Related Impurities
| Impurity Type | Potential Structure/Description | Reason for Formation | Detection Method |
| Unreacted Starting Material | Isopropylamine, Epichlorohydrin derivatives | Incomplete reaction | LCMS, 1H NMR |
| Ring-Opened Byproduct | 1-chloro-3-(isopropylamino)propan-2-ol | Incomplete cyclization | LCMS (distinct mass), 1H NMR |
| Dimer/Oligomer | Two or more azetidine units linked | Reaction of the product with starting materials | LCMS (higher mass peaks) |
| Pyrrolidine Byproduct | 3-hydroxy-3-isopropylpyrrolidine | Competing 5-endo-tet ring closure instead of the desired 4-exo-tet cyclization.[13] | LCMS (isomeric mass), 1H & 13C NMR |
Analytical Protocol: Identifying Impurities
-
High-Resolution LCMS: This is the most powerful tool. It will reveal the mass of the main product and any impurities, allowing you to propose structures for byproducts (e.g., M+H+, M+Na+).
-
¹H NMR of Crude Material: Carefully examine the crude NMR spectrum. Look for:
-
Signals that do not correspond to your product.
-
Incorrect integration ratios between the isopropyl group (doublet and septet) and the azetidine ring protons.
-
Broad signals, which may indicate the presence of multiple closely related species or residual catalysts.[14]
-
-
Thin-Layer Chromatography (TLC): Use a HILIC-type mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid) on a silica plate to get a better idea of the number of components. Staining with ninhydrin can help visualize amine-containing spots.
This guide provides a starting point for addressing the common purification challenges associated with this compound. By understanding the chemical principles behind these challenges and applying a systematic, evidence-based approach to troubleshooting, researchers can confidently achieve their desired purity targets.
References
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available from: [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. 3-[4-(propan-2-yl)phenyl]azetidin-3-ol hydrochloride. Available from: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available from: [Link]
-
In Azetidine Synthesis. (2018). Available from: [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(74), 47048-47080. Available from: [Link]
-
Cambridge Bioscience. Azetidin-3-ol (hydrochloride). Available from: [Link]
-
ResearchGate. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS medicinal chemistry letters, 1(5), 190-194. Available from: [Link]
-
Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 34-47. Available from: [Link]
-
Berthlet, K. (2022, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. Available from: [Link]
-
Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Available from: [Link]
-
Agilent. Challenges of Small Molecule Production. Available from: [Link]
- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Wang, X., Ghose, S., & Cui, C. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1251341. Available from: [Link]
-
Organic Syntheses. azetidine. Available from: [Link]
- Google Patents. EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
-
Supporting Information for Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Available from: [Link]
- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
INDOFINE Chemical Company. 3-HYDROXY-1-ISOPROPYLAZETIDINE HYDROCHLORIDE. Available from: [Link]
- Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
ChemBK. 3-HYDROXYAZETIDINE HYDROCHLORIDE. Available from: [Link]
-
Chem-Impex. 3-Hydroxyazetidine hydrochloride. Available from: [Link]
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- 14. Small Molecule Drugs [dupont.com]
Technical Support Center: 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Welcome to the technical support center for 3-(Propan-2-yl)azetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide actionable troubleshooting strategies for experiments involving this compound. The inherent ring strain of the azetidine core, combined with the presence of a tertiary alcohol, can present unique stability challenges. This document provides in-depth, experience-based insights to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and observations you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows decreasing purity over time, even when stored as a solid. What could be the cause?
A1: While solid-state degradation is generally slower, hydrochloride salts of amines can be hygroscopic. Absorbed moisture can initiate hydrolytic degradation pathways, even in the solid form. It is crucial to store the compound under strictly anhydrous conditions, preferably in a desiccator with a high-quality desiccant or under an inert atmosphere (e.g., argon or nitrogen).
Q2: I've observed the appearance of new peaks in my HPLC analysis after dissolving the compound in an aqueous buffer. What are these impurities?
A2: The appearance of new peaks upon dissolution in aqueous media, particularly at non-neutral pH, strongly suggests degradation. The most probable degradation pathway for 3-substituted azetidin-3-ols involves the formation of an azetidinium ion, which leads to ring-opening.[1][2] The likely degradation products would be ring-opened isomers.
Q3: At what pH is this compound most stable in solution?
A3: Generally, for amine hydrochlorides, a slightly acidic pH (around 4-5) is optimal for stability in aqueous solutions, as it keeps the amine protonated and less nucleophilic.[3] However, strong acidic or alkaline conditions can accelerate degradation.[4] It is recommended to perform a pH stability profile for your specific application to determine the optimal pH range.
Q4: Can I heat solutions of this compound to aid dissolution?
A4: Caution should be exercised when heating solutions of this compound. Elevated temperatures can provide the energy needed to overcome the activation barrier for ring-opening and other degradation pathways.[4] If heating is necessary, use the lowest effective temperature for the shortest possible duration. Long-term heating should be avoided.
Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent biological assay results. | Degradation of the compound in the assay medium. | Prepare fresh solutions of the compound for each experiment. Analyze the purity of the stock solution before use. Consider performing a time-course stability study in your specific assay buffer. |
| Loss of compound during work-up or purification. | Exposure to strong acids or bases, or high temperatures. | Use mild acids and bases for pH adjustments. Avoid prolonged exposure to extreme pH. If purification involves chromatography, ensure the column material is inert and consider using buffered mobile phases. Perform all steps at room temperature or below if possible. |
| Formation of an unknown, more polar impurity. | Oxidative degradation. | Degas solvents and buffers before use. Consider adding antioxidants if compatible with your experimental system. Store solutions protected from light and air. |
| Broad or tailing peaks in reverse-phase HPLC. | Interaction of the amine with residual silanols on the column. | Use a high-purity, end-capped C18 column.[5] Incorporate a small amount of a competing amine, such as triethylamine, into the mobile phase, or use a mobile phase with a lower pH to ensure the analyte is fully protonated. |
Proposed Degradation Pathway
The primary hypothesized degradation pathway for this compound in aqueous media is initiated by the formation of a strained azetidinium ion. This intermediate is susceptible to nucleophilic attack by water, leading to the opening of the four-membered ring.
Caption: Proposed degradation pathway via an azetidinium ion intermediate.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[5][6]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water or a suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 2, 6, 12, 24 hours), neutralize with 0.1 M NaOH, and dilute to the initial concentration with the mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M HCl, and dilute to the initial concentration with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store the mixture at room temperature, protected from light, for 24 hours. Withdraw samples at regular intervals and dilute with the mobile phase.
-
Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution in an oven at 60°C for 48 hours. At specified time points, prepare solutions for analysis.
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a validated stability-indicating LC-MS method.[5] A suitable starting point for method development is a C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.
Protocol 2: Workflow for Stability Analysis
Caption: A systematic workflow for the stability analysis of this compound.
References
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available at: [Link]
-
ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available at: [Link]
-
Gant, T. G. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1611–1616. Available at: [Link]
-
Argemí, A., et al. (2007). Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. Talanta, 74(2), 176-82. Available at: [Link]
-
Burrell, A. J., et al. (2016). Four-Membered Ring Systems. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 235-238. Available at: [Link]
-
Neuburger, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671–1676. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. Available at: [Link]
-
Bentham Science Publishers. (2025). Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxyazetidine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Zhang, M., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(9), 3286-92. Available at: [Link]
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- 4. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. acdlabs.com [acdlabs.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Welcome to the technical support center for the synthesis of 3-(Propan-2-yl)azetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important azetidine derivative. Our approach is grounded in established chemical principles and practical, field-tested insights to ensure the successful execution of your experiments.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. The most common and scalable route involves a three-stage process:
-
Oxidation of a readily available N-protected 3-hydroxyazetidine to the corresponding azetidin-3-one.
-
Grignard Addition of an isopropyl nucleophile to the azetidin-3-one to form the desired tertiary alcohol.
-
Deprotection and Salt Formation to yield the final hydrochloride salt.
Each of these stages presents unique challenges that can impact the overall efficiency and success of the synthesis. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.
Experimental Workflow Diagram
Caption: Desired Grignard addition versus common side reactions.
Q4: How can I minimize the formation of the reduction byproduct during the Grignard reaction?
A4: Minimizing the reduction byproduct involves optimizing the reaction conditions to favor the nucleophilic addition pathway:
-
Temperature: Lowering the reaction temperature can sometimes favor the addition reaction over reduction.
-
Solvent: The choice of solvent can influence the reactivity of the Grignard reagent. Tetrahydrofuran (THF) is a common choice.
-
Addition Rate: Slow, controlled addition of the Grignard reagent to the ketone can help to maintain a low concentration of the Grignard reagent, which can disfavor side reactions.
-
Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can sometimes enhance the nucleophilicity of the Grignard reagent and suppress reduction.
Stage 3: Boc Deprotection and Hydrochloride Salt Formation
Q5: What are the recommended conditions for the Boc deprotection of 1-Boc-3-(propan-2-yl)azetidin-3-ol to form the hydrochloride salt?
A5: The Boc group is typically removed under acidic conditions. For the formation of the hydrochloride salt, using hydrochloric acid (HCl) in an organic solvent is the most direct method. [1]
-
HCl in Dioxane or Diethyl Ether: Commercially available solutions of HCl in these solvents are commonly used. The reaction is typically clean and proceeds at room temperature.
-
Acetyl Chloride in Methanol: This combination generates HCl in situ and can be a convenient alternative if a solution of HCl in an organic solvent is not readily available. [2] Q6: I am observing degradation of my product during the Boc deprotection. What could be the cause and how can I prevent it?
A6: 3-Hydroxyazetidines can be susceptible to degradation under strongly acidic conditions, potentially through ring-opening reactions initiated by the formation of an azetidinium ion. [3][4]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures.
-
Acid Concentration: Use the minimum amount of acid required for complete deprotection. An excessive amount of strong acid can promote degradation pathways. [4]* Alternative Protecting Groups: If degradation is a persistent issue, consider using a protecting group that can be removed under milder conditions. For example, a benzyl (Bn) group can be removed by hydrogenolysis, which is a neutral and often cleaner method. [5]
III. Scalable Experimental Protocols
Protocol 1: Large-Scale Synthesis of 1-Boc-azetidin-3-one (via TEMPO-based Oxidation)
-
To a solution of N-Boc-3-hydroxyazetidine (1 eq.) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add TEMPO (0.01-0.05 eq.) and sodium bromide (0.1 eq.).
-
Slowly add a solution of sodium hypochlorite (bleach, 1.1-1.3 eq.) while maintaining the temperature below 5 °C.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-azetidin-3-one.
Protocol 2: Gram-Scale Grignard Addition
-
To a solution of 1-Boc-azetidin-3-one (1 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of isopropylmagnesium bromide (1.2-1.5 eq.) in THF dropwise over 30-60 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Boc-3-(propan-2-yl)azetidin-3-ol.
Protocol 3: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve 1-Boc-3-(propan-2-yl)azetidin-3-ol (1 eq.) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
At 0 °C, add a solution of HCl in diethyl ether or dioxane (2-4 M, 1.5-2.0 eq.) dropwise.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Purification of the Final Product
If the final hydrochloride salt requires further purification, recrystallization is often the most effective method on a large scale.
-
Solvent Selection: A common solvent system for recrystallizing amine hydrochloride salts is a mixture of a polar solvent in which the salt is soluble at elevated temperatures (e.g., isopropanol, ethanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, hexane) to induce precipitation upon cooling. [6]
IV. References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
De Masi, D., et al. (2021). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Request PDF.
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Sharma, M., et al. (2023, November 27). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. Synlett.
-
Reddit. (2020, February 27). Swern Oxidation? r/OrganicChemistry.
-
ACS GCI Pharmaceutical Roundtable. (2025, December 15). Oxidation to Aldehydes and Ketones.
-
Chemistry Stack Exchange. (2018, December 22). Abnormal reaction of grignard reagent.
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
Reddit. (2022, December 21). Grignard side reactions. r/chemistry.
-
ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
-
Wordpress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation.
-
ResearchGate. (2016, March 28). Regarding Swern or similar Oxidation?
-
Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.
-
Huisgen, R., et al. (2015, August 19). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC - PubMed Central.
-
Benchchem. (n.d.). Degradation pathways of 3-(2,4,5-Trichlorophenoxy)azetidine under experimental conditions.
-
PubMed. (2021, September 5). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway.
-
PubMed Central. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
-
Semantic Scholar. (n.d.). Oxidative allene amination for the synthesis of azetidin-3-ones.
-
Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
Organic chemistry teaching - WordPress.com. (2015, July 31). Reactions of Grignard reagents.
-
Journal of the American Chemical Society. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
-
Ashby, E. C., & Laemmle, J. (1975). Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds. NIH.
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation.
-
YouTube. (2023, March 27). Swern Oxidation_ Organic Chemistry.
-
Name Reactions in Organic Synthesis. (n.d.). Grignard Reaction.
-
Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.
-
ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
-
ResearchGate. (n.d.). Degradation Pathways | Request PDF.
-
Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
-
Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
-
Organic Syntheses. (n.d.). azetidine.
-
PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
-
Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
-
Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.).
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
-
Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
-
Google Patents. (n.d.). US3668196A - 3-azetidinols.
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 3-(Propan-2-yl)azetidin-3-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Purity is paramount in synthesis, and understanding potential impurities is the first step toward robust and reproducible experimental outcomes. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the quality and handling of this compound.
Q1: What are the most probable types of impurities I might find in a newly acquired batch of this compound?
Impurities in this compound can be broadly categorized into three classes:
-
Process-Related Impurities: These are the most common and originate directly from the synthetic route. They include unreacted starting materials (e.g., isopropylamine, epichlorohydrin), residual intermediates (e.g., ring-opened precursors), and by-products from side reactions.[1][2]
-
Residual Solvents: Solvents used during synthesis, work-up, and crystallization (e.g., methanol, ethyl acetate, dichloromethane) can remain in the final product.[3]
-
Degradation Products: Although the hydrochloride salt is relatively stable, the strained azetidine ring can be susceptible to degradation under harsh conditions like extreme pH or high temperatures, potentially leading to ring-opened species.[1][4] The compound is also noted to be hygroscopic, meaning water can be a significant impurity if not handled correctly.[5]
Q2: My ¹H NMR spectrum shows unexpected signals that don't correspond to the product. What are the likely culprits?
Beyond the process-related impurities mentioned above, unexpected NMR signals often point to:
-
Residual Solvents: These are easily identifiable by their characteristic chemical shifts (e.g., Methanol ~3.49 ppm, DMSO ~2.50 ppm, Ethyl Acetate ~1.2, 2.0, 4.1 ppm).
-
Water: If the sample is hygroscopic and not handled under anhydrous conditions, a broad peak for water may appear.[5] In DMSO-d6, this is typically around 3.33 ppm.
-
Protecting Group Remnants: If a synthesis involved a protecting group strategy (e.g., a benzyl or benzhydryl group on the nitrogen), incomplete deprotection is a common issue.[3][6] While the target compound has an N-isopropyl group, this is a crucial point to consider for other azetidine syntheses.
Q3: How should I properly store this compound to maintain its purity?
Proper storage is critical for preventing degradation. Based on typical handling for hydrochloride salts of small heterocyclic molecules:
-
Temperature: Store at room temperature.[5]
-
Atmosphere: Keep the container tightly sealed in a dry, well-ventilated place.[5][7] The compound is hygroscopic, so exposure to moisture should be minimized.
-
Inertness: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).
Q4: What are the recommended analytical methods for a comprehensive purity assessment?
A multi-technique approach is always recommended for robust purity analysis:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the main component and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acidified water and acetonitrile is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown peaks observed in the HPLC chromatogram.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the main component and for identifying and quantifying residual solvents and other impurities with distinct signals.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for identifying and quantifying volatile impurities and residual solvents.
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides structured workflows to diagnose and resolve specific issues encountered during analysis.
Scenario: An Unexpected Peak in Your HPLC Chromatogram
Question: I've run an HPLC analysis on my sample of this compound and see a significant unknown peak. How do I systematically identify its source and nature?
Answer: An unexpected peak requires a logical, step-by-step investigation. The causality behind this workflow is to first use rapid, high-confidence techniques (like MS) to narrow down possibilities before moving to more definitive but time-consuming structural elucidation (like preparative isolation and NMR).
Caption: Workflow for identifying an unknown chromatographic impurity.
-
Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Instrumentation: Use a standard LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.
-
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to ensure elution of all components.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30-40 °C
-
-
MS Method:
-
Ionization Mode: Run in positive ESI mode, as the nitrogen atom in the azetidine ring is easily protonated.
-
Scan Range: Scan a wide mass range (e.g., m/z 50-500) to capture potential starting materials, intermediates, and dimers.
-
-
Data Analysis: Correlate the retention time of the unknown peak in your original HPLC chromatogram with the peaks in the Total Ion Chromatogram (TIC) from the LC-MS. Extract the mass spectrum for that peak to determine its molecular weight ([M+H]⁺).
Part 3: Common Impurity Profile
The following table summarizes potential impurities based on a plausible synthetic route involving the reaction of isopropylamine with an epichlorohydrin equivalent, followed by cyclization and salt formation.
| Impurity Name | Structure / Description | Probable Source | Recommended Analytical Method |
| Isopropylamine | (CH₃)₂CHNH₂ | Unreacted Starting Material | GC-MS, ¹H NMR |
| Epichlorohydrin | C₃H₅ClO | Unreacted Starting Material | GC-MS |
| 1-Chloro-3-(isopropylamino)propan-2-ol | (CH₃)₂CHNHCH₂CH(OH)CH₂Cl | Ring-Opened Intermediate | LC-MS, HPLC |
| Bis(3-hydroxy-3-(propan-2-yl)azetidin-1-yl)methane | Dimerization By-product | By-product from side reaction with a formaldehyde equivalent | LC-MS |
| N-Isopropyl-3-hydroxyazetidine (Free Base) | C₆H₁₃NO | Incomplete salt formation or decomposition | HPLC, LC-MS |
| Methanol / Ethanol / Ethyl Acetate | Common Solvents | Residual solvent from reaction or purification[3] | GC-MS, ¹H NMR |
Part 4: Synthetic Pathway and Impurity Origins
Understanding the synthesis is key to predicting impurities. A common method for producing N-substituted 3-hydroxyazetidines involves the reaction of a primary amine with epichlorohydrin.[3] The diagram below illustrates this hypothetical pathway for 3-(Propan-2-yl)azetidin-3-ol and highlights the stages where impurities can form.
Caption: Plausible synthetic pathway and points of impurity introduction.
This diagram illustrates that at each critical transformation—from the initial reaction to the final salt formation—there is a potential for impurities to be carried over or generated. A well-controlled process will minimize these by optimizing reaction times, stoichiometry, and purification methods at each stage.
References
- EvitaChem.3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride. EvitaChem.
- BenchChem.Common impurities in 3-(Phenoxymethyl)azetidine and their characterization. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD.The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Ningbo Inno Pharmchem Co.,Ltd.
- Chem-Impex.3-Hydroxyazetidine hydrochloride. Chem-Impex.
- Google Patents.WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
- CymitQuimica.CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride. CymitQuimica.
- Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- ChemicalBook.3-Hydroxyazetidine hydrochloride. ChemicalBook.
- Organic Syntheses.azetidine. Organic Syntheses.
- MedChemExpress.Azetidin-3-ol hydrochloride-SDS. MedChemExpress.
- Al-Amiery, A. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Journal of Green Engineering, 10(9).
- Google Patents.CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
- Home Sunshine Pharma.Azetidin-3-ol,hydrochloride CAS 18621-18-6. Home Sunshine Pharma.
- BLD Pharm.Azetidin-3-ol. BLD Pharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 4. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]
- 5. Azetidin-3-ol,hydrochloride CAS 18621-18-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 7. 45347-82-8|Azetidin-3-ol|BLD Pharm [bldpharm.com]
- 8. ajchem-a.com [ajchem-a.com]
Technical Support Center: Optimizing Reaction Conditions for Azetidine Ring Formation
Welcome to the Technical Support Center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the strained four-membered azetidine ring. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve higher yields and purity.
The synthesis of azetidines is a notable challenge in organic chemistry due to the inherent ring strain of the four-membered heterocycle.[1][2] However, their unique conformational properties and value as bioisosteres in medicinal chemistry make them highly desirable targets.[2][3] This guide will focus on the common intramolecular cyclization strategies, addressing specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding azetidine ring formation.
Q1: My reaction yield is consistently low. What are the most likely causes?
A: Low yields in azetidine synthesis are a frequent issue and can stem from several factors. Competing side reactions, such as elimination, are a primary concern, especially when using strong bases.[4] Another common issue is the use of a poor leaving group on your acyclic precursor. The reaction conditions, including solvent and temperature, may also be suboptimal for the desired intramolecular cyclization. Finally, intermolecular reactions can compete with the formation of the four-membered ring, particularly at high concentrations.
Q2: I'm observing the formation of a five-membered pyrrolidine ring as a major byproduct. How can I favor the formation of the azetidine?
A: The formation of a pyrrolidine byproduct is a classic example of a competing ring-closure reaction, often governed by Baldwin's rules.[1][5][6] In the case of intramolecular aminolysis of a cis-3,4-epoxy amine, the desired 4-exo-tet cyclization to form the azetidine competes with a 5-endo-tet cyclization leading to the pyrrolidine.[5] The regioselectivity can be highly dependent on the catalyst and solvent. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been demonstrated to strongly favor the 4-exo-tet pathway, leading to the azetidine product.[5][7]
Q3: My starting material is not being consumed, or the reaction is very slow. What can I do to improve the reaction rate?
A: A sluggish reaction can often be attributed to insufficient activation of the leaving group or suboptimal reaction temperature. If you are using a hydroxyl group as a precursor, it must be converted to a better leaving group, such as a mesylate, tosylate, or halide.[3] Increasing the reaction temperature can also enhance the rate, but this must be done cautiously to avoid promoting side reactions. The choice of solvent can also play a crucial role; switching to a more polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions.
Q4: I am having difficulty purifying my azetidine product. What are some common challenges and solutions?
A: Purification of azetidines can be challenging due to their polarity and potential volatility. Co-elution with byproducts or unreacted starting materials is a common issue in column chromatography.[7][8] Careful selection of the eluent system is critical. Additionally, the basicity of the azetidine nitrogen can lead to tailing on silica gel. Adding a small amount of a basic modifier, like triethylamine, to the eluent can often mitigate this issue. In some cases, derivatization of the azetidine nitrogen with a protecting group can facilitate purification and subsequent reactions.[9]
Troubleshooting Guides
This section provides a more detailed approach to resolving specific experimental issues.
Issue 1: Low to No Product Formation
A lack of product formation is a frustrating but common problem. This workflow will guide you through a logical troubleshooting process.
Caption: Workflow to minimize elimination byproducts.
1. Re-evaluate Your Choice of Base:
-
Causality: Strong, sterically hindered bases (e.g., DBU, t-BuOK) can preferentially act as bases rather than nucleophiles, promoting elimination.
-
Action: Switch to a less hindered or weaker base. For example, potassium carbonate or sodium hydride are often effective for intramolecular cyclizations. [3] 2. Control the Temperature:
-
Causality: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.
-
Action: Run the reaction at a lower temperature, even if it requires a longer reaction time.
3. Solvent Effects:
-
Causality: The solvent can influence the transition states of both substitution and elimination pathways.
-
Action: Screen different solvents. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.
Issue 3: Poor Regioselectivity (Azetidine vs. Pyrrolidine)
As discussed in the FAQs, achieving the desired regioselectivity is crucial when multiple cyclization pathways are possible.
Experimental Protocol: Optimizing Regioselectivity in the Cyclization of a cis-3,4-Epoxy Amine [7][8] This protocol outlines a screening process to favor azetidine formation over the competing pyrrolidine.
1. Catalyst Screening:
-
Rationale: Lewis acids can coordinate to the epoxide oxygen, influencing the regioselectivity of the nucleophilic attack by the amine. Lanthanide triflates have been shown to be particularly effective. [7][8][10]* Procedure:
-
Set up parallel reactions in a glovebox or under an inert atmosphere.
-
To separate vials containing the cis-3,4-epoxy amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add different Lewis acid catalysts (5 mol%).
-
Suggested catalysts for screening: La(OTf)₃, Sc(OTf)₃, Yb(OTf)₃. Include a no-catalyst control.
-
Heat the reactions to reflux and monitor by LC-MS to determine the ratio of azetidine to pyrrolidine.
-
| Catalyst | Azetidine:Pyrrolidine Ratio | Yield (%) |
| La(OTf)₃ | >20:1 | 81 |
| Sc(OTf)₃ | Moderate | Moderate |
| No Catalyst | Complex Mixture | 0 |
| Caption: Catalyst screen for regioselective cyclization. | ||
| [7][8] | ||
| 2. Solvent Screening: |
-
Rationale: The solvent can affect the stability of the transition states leading to the two different ring systems. [7][8]* Procedure:
-
Using the optimal catalyst from the previous screen (e.g., La(OTf)₃), set up parallel reactions in different anhydrous solvents.
-
Suggested solvents for screening: 1,2-dichloroethane (DCE), benzene, acetonitrile (MeCN), tetrahydrofuran (THF).
-
Run the reactions under the previously determined optimal temperature and monitor the product ratios.
-
| Solvent | Azetidine:Pyrrolidine Ratio |
| DCE | >20:1 |
| Benzene | Lower than DCE |
| MeCN | Good selectivity, incomplete conversion |
| THF | Good selectivity, incomplete conversion |
| Caption: Solvent screen for regioselective cyclization. | |
| [8] |
Experimental Protocols
Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol
[3][11] This two-step protocol involves the activation of the alcohol followed by base-mediated cyclization.
Step 1: Mesylation of the γ-Amino Alcohol
-
Dissolve the N-protected γ-amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
Step 2: Cyclization to the Azetidine
-
Dissolve the crude mesylate in anhydrous THF or DMF.
-
At 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Heating may be necessary.
-
Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for azetidine synthesis from a γ-amino alcohol.
References
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1234567. Retrieved from [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. Retrieved from [Link]
-
Kaur, N., & Kishore, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2833-2844. Retrieved from [Link]
-
Pápai, B., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226-11239. Retrieved from [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. Retrieved from [Link]
-
Chem-Station. (2017). Baldwin's Rule. Retrieved from [Link]
-
Doyle, A. G., & McLaughlin, M. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3363-3376. Retrieved from [Link]
-
Pápai, B., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226-11239. Retrieved from [Link]
-
Wang, D., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications, 13(1), 2045. Retrieved from [Link]
-
Pápai, B., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226-11239. Retrieved from [Link]
-
Wikipedia. (n.d.). Baldwin's rules. Retrieved from [Link]
-
Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50069-50095. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]
-
G. R. Cumming, et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400829. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]
-
Hartwig, J. F., et al. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. Retrieved from [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]
-
L. A. B. Moraes, et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 64(15), 11466-11478. Retrieved from [Link]
-
Singh, R., & Sharma, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. Retrieved from [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Derivatization of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Welcome to the technical support center for the derivatization of 3-(Propan-2-yl)azetidin-3-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success.
Introduction to the Molecule
This compound is a valuable building block in medicinal chemistry. Its structure combines a strained four-membered azetidine ring, a sterically hindered tertiary alcohol, and a secondary amine hydrochloride salt. This unique combination of functional groups presents specific challenges and opportunities during chemical derivatization. The azetidine ring offers a rigid scaffold, which can be advantageous in drug design for limiting conformational flexibility[1]. However, the inherent ring strain of approximately 25.4 kcal/mol makes it susceptible to ring-opening, particularly under acidic conditions[2]. The tertiary alcohol is a key site for introducing diversity, but its steric hindrance requires careful selection of reagents and reaction conditions. The hydrochloride salt form enhances stability and water solubility but necessitates strategic handling of the amine's reactivity[3][4][5].
This guide will focus on the two most common derivatization strategies for the hydroxyl group: acylation and silylation.
Part 1: Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This section provides a systematic approach to diagnosing and resolving issues that may arise during the derivatization of this compound.
Issue 1: Low or No Conversion to the Desired Product
This is the most frequent challenge, often stemming from the sterically hindered nature of the tertiary alcohol or suboptimal reaction conditions.
Symptoms:
-
TLC or LC-MS analysis shows predominantly starting material.
-
Low isolated yield of the derivatized product.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low product yield.
In-Depth Analysis:
-
Reagent Quality: Acylating and silylating agents can be sensitive to moisture. Use freshly opened bottles or distill/purify reagents before use. Catalysts like DMAP (4-dimethylaminopyridine) should be of high purity.
-
Reaction Conditions: Tertiary alcohols react significantly slower than primary or secondary ones[6][7]. Reactions that proceed at room temperature for less hindered alcohols may require heating (e.g., 60-80 °C) for this substrate.
-
Role of the Amine: For many reactions, the protonated amine of the hydrochloride salt is beneficial as it acts as a protecting group, preventing N-derivatization[3]. However, if the reaction requires a basic environment or if the generated HCl quenches the catalyst, a stoichiometric amount of a non-nucleophilic base (like DIPEA or triethylamine) is necessary to neutralize the HCl salt and any acid produced during the reaction[8].
Issue 2: Formation of Multiple Byproducts or Degradation
The stability of the azetidine ring is a critical factor. Acidic conditions, in particular, can promote ring-opening.
Symptoms:
-
Multiple spots on TLC, some of which may be streaky.
-
Complex mass spectrum with unexpected masses.
-
Low mass balance after workup.
Troubleshooting Workflow:
Caption: Decision tree for managing byproduct formation.
In-Depth Analysis:
-
Acid Sensitivity: The azetidine ring is susceptible to acid-mediated intramolecular ring-opening decomposition[9]. The protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring cleavage[10]. This is especially problematic during aqueous acidic workups or purification on standard silica gel, which is inherently acidic[10].
-
Purification Strategy: To mitigate degradation on silica gel, the column can be pre-flushed with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, using neutral or basic alumina is a safer option for chromatography.
-
Temperature Control: While heat can be necessary to drive the reaction to completion, excessive temperatures can accelerate degradation pathways. It is crucial to find a balance where the desired reaction proceeds at a reasonable rate without significant decomposition.
Part 2: Frequently Asked Questions (FAQs)
Q1: Do I need to free-base the this compound before starting my reaction?
A1: Not always. The necessity of free-basing depends on the specific reaction mechanism.
-
For O-Acylation with Acyl Halides/Anhydrides: It is often beneficial to keep the amine protonated. This prevents N-acylation, ensuring chemoselectivity for the hydroxyl group. However, you must add a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the starting material's HCl salt and the acidic byproduct (HCl or carboxylic acid) formed during the reaction. Typically, 2-3 equivalents of base are used.
-
For Silylation: Many silylation reactions are performed under neutral or slightly basic conditions with catalysts like imidazole[11]. In these cases, adding at least one equivalent of a base is necessary to neutralize the HCl salt. Some silylating agents, like dimethylaminotrimethylsilane, can react directly with hydrochlorides, converting them to the silylated product with a dimethylamine hydrochloride byproduct[12].
Q2: My acylation/silylation is very slow. What are the best conditions to improve the reaction rate for this hindered tertiary alcohol?
A2: Overcoming the steric hindrance of the tertiary alcohol is key.
-
For Acylation:
-
Use a Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine (PPY). These are highly nucleophilic acylation catalysts that work by forming a more reactive acylpyridinium intermediate.
-
Increase Temperature: Gently heating the reaction to 40-60 °C can significantly increase the rate.
-
Choice of Reagent: Use a more reactive acylating agent, such as an acyl chloride or anhydride, instead of a carboxylic acid with coupling reagents.
-
-
For Silylation:
-
Choice of Reagent: Use a more reactive silylating agent. Reactivity generally follows the order: TMS-I > TMS-OTf > TMS-Cl. For bulky protecting groups like TBS (tert-butyldimethylsilyl), using TBS-OTf with a base like 2,6-lutidine is much more effective than TBS-Cl with imidazole for hindered alcohols.
-
Solvent: Aprotic polar solvents like DMF or NMP can accelerate the reaction compared to less polar solvents like DCM or THF.
-
Q3: How can I monitor the reaction progress effectively?
A3: A combination of techniques is recommended.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., 10% Methanol in Dichloromethane, with 1% NH4OH if streaking occurs). The product should have a higher Rf value than the polar starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing unambiguous confirmation of conversion. This is also excellent for detecting byproducts.
Q4: The product appears unstable during workup or purification. What precautions should I take?
A4: Azetidine stability is a primary concern[9][10].
-
Avoid Strong Acids: Do not use strong acids (e.g., 1M HCl) in your aqueous workup. Use a saturated solution of sodium bicarbonate (NaHCO3) or a phosphate buffer (pH ~7-8) for washes.
-
Minimize Contact Time with Silica: If using silica gel chromatography, do not let the compound sit on the column for extended periods. Prepare your fractions and elute the product as quickly as possible. As mentioned, pre-treating the silica with a triethylamine-containing eluent is a good practice.
-
Temperature: Perform all workup and purification steps at room temperature or below to minimize thermal degradation.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for O-Acylation
This protocol describes a robust method for acylating the tertiary hydroxyl group using an acyl chloride.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add Diisopropylethylamine (DIPEA, 2.5 eq).
-
Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (pre-treated with 1% Et3N in the eluent) to yield the desired O-acylated product.
Protocol 2: General Procedure for O-Silylation (TBS Protection)
This protocol is optimized for the introduction of a bulky silyl ether, a common protecting group strategy.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere, add Imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) in one portion.
-
Stir the reaction at room temperature for 16-24 hours. If the reaction is slow, it can be gently heated to 40 °C. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash with brine (3x) to remove DMF.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired O-silylated product.
Table 1: Recommended Reagents for Derivatization
| Derivatization Type | Reagent | Base / Catalyst | Typical Solvent | Relative Reactivity/Notes |
| Acylation | Acetyl Chloride | DIPEA / DMAP (cat.) | DCM, THF | High reactivity, suitable for adding a small acetyl group. |
| Benzoyl Chloride | DIPEA / DMAP (cat.) | DCM | Good reactivity, introduces an aromatic group. | |
| Acetic Anhydride | Pyridine, DIPEA / DMAP (cat.) | DCM, Pyridine | Less reactive than acyl chloride, may require more forcing conditions. | |
| Silylation | TMS-Cl (Trimethylsilyl) | Imidazole, Et3N | DCM, DMF | Forms a labile protecting group, easily cleaved. |
| TBS-Cl (tert-Butyldimethylsilyl) | Imidazole | DMF | Forms a robust protecting group, requires heating.[6][13] | |
| TBS-OTf (Triflate) | 2,6-Lutidine | DCM | Highly reactive, suitable for very hindered alcohols at low temp. | |
| TIPS-Cl (Triisopropylsilyl) | Imidazole | DMF | Provides very high steric bulk and stability. Slower reaction.[6] |
References
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Wikipedia. (2023). Hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Why are solid phase organics often conjugated to HCl?. Retrieved from [Link]
-
Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2003). A novel and simple method for the silylation of alcohols in DMSO–hexane without a catalyst. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]
-
Reddit. (2014). Why are salts of hydrochloric acid and organic bases called "hydrochlorides" instead of "chlorides"?. Retrieved from [Link]
-
National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
PubMed. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Hydrochloride (hydrochloride salt). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]
-
ResearchGate. (2012). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Retrieved from [Link]
-
Reddit. (n.d.). Is there a better way to reduce the tertiary alcohol in this synthesis?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]
-
National Institutes of Health. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]
-
ACS Publications. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Retrieved from [Link]
Sources
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- 11. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
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Technical Support Center: 3-(Propan-2-yl)azetidin-3-ol hydrochloride
Welcome to the technical support guide for 3-(Propan-2-yl)azetidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to ensure the integrity of your experiments by helping you avoid common pitfalls related to the stability and handling of this compound.
Introduction to this compound
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its structure, featuring a strained azetidine ring, makes it a valuable synthon but also susceptible to specific degradation pathways.[1][2][3] Understanding the chemical liabilities of this molecule is paramount for its successful application in research and development.
This guide provides practical, experience-based insights into preventing the degradation of this compound, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: Degradation of this compound can manifest in several ways:
-
Physical Changes: The most common visual indicator is a change in color, from a white or off-white solid to a yellow or brownish hue.[4] You may also observe clumping or the appearance of an oily residue, suggesting the uptake of moisture and subsequent hydrolysis.
-
Analytical Discrepancies: In analytical tests such as NMR or LC-MS, you might see the appearance of new, unexpected peaks, a decrease in the main peak's purity, or shifts in retention times.[5][6]
-
Inconsistent Experimental Outcomes: If you are using the compound in a synthetic reaction, unexplained low yields, the formation of side products, or complete reaction failure can be indicative of starting material degradation.
Q2: What are the main chemical pathways through which this compound degrades?
A2: The strained four-membered azetidine ring is the primary site of instability.[2] Key degradation pathways include:
-
Hydrolysis: The presence of moisture can lead to the opening of the azetidine ring. This is a common degradation route for many azetidine-containing compounds.[5][6]
-
Ring-Opening Reactions: The strained ring is susceptible to nucleophilic attack, which can lead to the formation of various ring-opened derivatives.[2][5] This can be catalyzed by acidic or basic conditions.
-
Oxidation: While less common for this specific structure, exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, especially in the presence of light or metal catalysts, can lead to degradation. Oxidation of 3-hydroxyazetidines can form azetidin-3-ones.[1][7]
Q3: How should I properly store this compound to minimize degradation?
A3: Proper storage is the most critical factor in preventing degradation. Here are the recommended storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is recommended for long-term storage.[8] For stock solutions, -80°C is advised for up to 6 months.[4][9] | Low temperatures slow down the rate of chemical reactions, including degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Use a tightly sealed, opaque container. | This protects the compound from light and moisture.[10] |
| Dessication | Store in a desiccator with a suitable desiccant (e.g., silica gel). | This is crucial to prevent the absorption of moisture, which can initiate hydrolytic degradation. |
Q4: I've prepared a stock solution of the compound in a solvent. How long is it stable and what are the best practices for handling solutions?
A4: The stability of stock solutions is highly dependent on the solvent and storage conditions.
-
Solvent Choice: For aqueous solutions, be aware that hydrolysis can be a significant issue.[5][6] Whenever possible, use anhydrous aprotic solvents if the experimental protocol allows.
-
Storage of Solutions: Stock solutions should be stored at low temperatures, ideally at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][9]
-
Handling:
-
Always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Use a fresh, dry needle and syringe to withdraw the required amount.
-
After use, purge the headspace of the vial with an inert gas before re-sealing.
-
Troubleshooting Guide
Problem 1: My compound has turned yellow and appears clumpy.
-
Likely Cause: This is a strong indication of moisture absorption and potential hydrolytic degradation.
-
Troubleshooting Steps:
-
Analytical Verification: Before using the compound, perform a quick purity check using an appropriate analytical technique (e.g., NMR, LC-MS) to assess the extent of degradation.
-
Purification (if necessary): If significant degradation has occurred, purification may be required. This could involve recrystallization from an appropriate solvent system or column chromatography. However, preventing degradation is always preferable to post-hoc purification.
-
Review Storage Practices: Ensure that your storage protocol adheres to the recommendations in Q3. Replace the desiccant if it appears saturated.
-
Problem 2: My reaction yield is consistently low, and I suspect the starting material.
-
Likely Cause: The active concentration of your starting material may be lower than assumed due to degradation. The degradation products may also be interfering with the reaction.
-
Workflow for Diagnosis:
Caption: Troubleshooting workflow for low reaction yields.
Problem 3: I am observing unexpected side products in my reaction.
-
Likely Cause: Degradation products of this compound can act as nucleophiles or otherwise participate in unintended side reactions.
-
Troubleshooting Steps:
-
Characterize Side Products: If possible, isolate and characterize the major side products. Their structures can provide clues about the degradation pathway of the starting material. For example, the presence of ring-opened structures would strongly suggest hydrolytic degradation.[5]
-
Forced Degradation Study: To confirm your hypothesis, you can perform a small-scale forced degradation study on your starting material (e.g., by exposing it to acidic, basic, or humid conditions) and analyze the degradation products.[1][6] Compare these to the side products observed in your reaction.
-
Implement Preventative Measures: Based on your findings, reinforce your handling and storage procedures to prevent the formation of these degradation products in the future.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Pre-analysis: Before opening a new bottle of this compound, visually inspect it for any signs of degradation.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a steady stream of an inert gas (argon or nitrogen).
-
Solvent Preparation: Use a fresh bottle of anhydrous solvent.
-
Weighing: Quickly weigh the required amount of the solid in a tared vial.
-
Dissolution: Add the anhydrous solvent to the solid and dissolve completely.
-
Storage: Seal the vial tightly, purge the headspace with inert gas, and store at the recommended temperature (-20°C or -80°C).[4][9]
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for azetidine-containing compounds.
Caption: Potential degradation pathways for this compound.
By understanding these potential issues and implementing the recommended preventative measures, you can ensure the stability of your this compound and the integrity of your experimental work.
References
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]
-
St. Jean, D. J., Jr, Fotsch, C., Grodsky, J., Grotz, D., Guz, J., Im, G. Y., ... & Wurz, R. P. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1746–1751. [Link]
-
Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
Bohrium. (2021). degradation-products-of-azetidine-core-g334089-isolation-structure-elucidation-and-pathway. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
Chen, J., Chen, L., Wang, R., Xu, W., & Zhang, H. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6733-6737. [Link]
-
Li, W., & Tse, F. L. (2007). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current Drug Metabolism, 8(6), 567-577. [Link]
-
U.S. Chemical Storage. (2018). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]
-
Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]
-
Chen, T. Y., & Yen, M. S. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Chemical and Pharmaceutical Bulletin, 21(10), 2270-2274. [Link]
-
Gimalova, F. A., Vafin, R. R., Kantemirova, A. A., Lobov, A. N., & Miftakhov, M. S. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules, 27(24), 8983. [Link]
Sources
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- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives | Semantic Scholar [semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Technical Support Center: Analytical Method Development for 3-(Propan-2-yl)azetidin-3-ol
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the dedicated technical support guide for the analytical method development of 3-(Propan-2-yl)azetidin-3-ol. This resource is designed for researchers, analytical scientists, and drug development professionals. We will address common challenges and provide practical, field-tested solutions in a direct question-and-answer format, moving beyond simple protocols to explain the scientific rationale behind our recommendations.
Section 1: Foundational Knowledge & Initial Method Setup
This section addresses the most frequently asked questions when beginning a new project with a small, polar, basic molecule like 3-(Propan-2-yl)azetidin-3-ol.
Q1: What are the critical physicochemical properties of 3-(Propan-2-yl)azetidin-3-ol that will influence my analytical method development?
A1: Understanding the molecule's fundamental properties is the cornerstone of effective method development. 3-(Propan-2-yl)azetidin-3-ol is a challenging analyte primarily due to its high polarity, basicity, and lack of a strong UV chromophore. The strained four-membered azetidine ring also presents a potential stability issue, particularly in acidic conditions.[1][2]
Table 1: Key Physicochemical Properties of 3-(Propan-2-yl)azetidin-3-ol
| Property | Value | Implication for Analytical Method |
| Molecular Formula | C₆H₁₃NO | Low molecular weight.[3] |
| Molecular Weight | 115.18 g/mol | Influences mass spectrometry settings.[4] |
| Predicted XlogP | 0.1 | Indicates high polarity; will have low retention in standard reversed-phase HPLC.[3] |
| Basicity (pKa) | The azetidine nitrogen is basic and readily protonated.[5] | Prone to strong interactions with acidic silanols on silica-based columns, leading to peak tailing.[6] |
| UV Absorbance | No significant chromophore | Poor sensitivity with standard UV-Vis detectors. |
| Chemical Stability | The azetidine ring can undergo acid-catalyzed ring-opening.[1][7] | Requires careful control of pH in diluents and mobile phases to prevent degradation. |
| Chirality | Contains a stereocenter at the C3 position. | Enantiomer separation will require a chiral stationary phase.[8] |
Q2: I'm not seeing any peaks with my standard UV detector. How can I effectively detect and quantify this compound?
A2: This is a common and expected challenge. Due to the absence of a UV-absorbing chromophore, standard UV detection is not suitable. You must employ alternative detection techniques.
-
Mass Spectrometry (MS): This is the preferred method. It offers superior sensitivity and selectivity and confirms the identity of your analyte. The compound ionizes well in positive mode, with the protonated molecule [M+H]+ at m/z 116.1070 being a primary target.[3]
-
Charged Aerosol Detector (CAD): A universal detector that provides near-uniform response for non-volatile analytes, independent of their optical properties. It is an excellent alternative to MS for routine quantification.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for this compound. However, CAD is often more sensitive and provides a better linear range.
-
Derivatization: This is a more complex approach where the analyte is chemically modified to attach a UV-absorbing or fluorescent tag. While effective, it adds steps to sample preparation and can introduce variability. For azetidines, derivatization of the secondary amine is a common strategy.
Section 2: Troubleshooting Common Chromatographic Issues
This section provides a systematic guide to resolving the most frequent problems encountered during HPLC and LC-MS analysis of 3-(Propan-2-yl)azetidin-3-ol.
Issue 1: My peak shape is very poor, exhibiting significant tailing.
-
Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak. This leads to poor integration, inaccurate quantification, and reduced resolution.
-
Root Cause Analysis: The basic azetidine nitrogen atom interacts strongly with acidic residual silanol groups (Si-OH) on the surface of conventional silica-based HPLC columns. This secondary interaction is stronger than the primary reversed-phase retention mechanism, causing some molecules to lag behind, resulting in tailing.[6]
-
Solutions:
-
Column Selection: Switch to a column designed for basic compounds. Modern high-purity silica columns with extensive end-capping or those with a polar-embedded or polar-endcapped phase are excellent choices.
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to deprotonate the silanol groups and suppress the interaction. Using a buffer like ammonium bicarbonate or ammonium formate at pH 8-10 can be highly effective. Crucially, ensure your column is stable at this pH range.
-
Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte.[1]
-
Increase Ionic Strength: A higher buffer concentration in the mobile phase can also help shield the silanol interactions.
-
Caption: Decision workflow for troubleshooting peak tailing.
Issue 2: The compound elutes in the void volume (no retention) on my C18 column.
-
Symptoms: The analyte peak appears at the very beginning of the chromatogram (t₀), co-eluting with other unretained species.
-
Root Cause Analysis: 3-(Propan-2-yl)azetidin-3-ol is a highly polar molecule (XlogP ≈ 0.1)[3]. In standard reversed-phase chromatography, which separates compounds based on hydrophobicity, polar molecules have very weak interactions with the nonpolar C18 stationary phase and are quickly eluted by the mobile phase.
-
Solutions:
-
Highly Aqueous Mobile Phase: Start with a mobile phase containing a very low percentage of organic solvent (e.g., 95-99% aqueous buffer). This maximizes the retention of polar compounds.
-
Use a Polar-Compatible Column: Employ a reversed-phase column designed for use in highly aqueous conditions (often labeled "AQ" or with a polar-embedded phase). These prevent the "phase collapse" that can occur with traditional C18 columns under these conditions.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (e.g., acetonitrile). Water is used as the strong eluting solvent. This mode provides excellent retention for highly polar compounds like yours.[9]
-
Issue 3: I am seeing new impurity peaks appear over time, and my assay results are inconsistent.
-
Symptoms: The appearance of unexpected peaks in chromatograms of aged samples or standards. Drifting assay values, particularly a decrease in the main peak area.
-
Root Cause Analysis: The strained azetidine ring is susceptible to degradation, most commonly through acid-catalyzed ring-opening.[1][7] If your sample diluent or mobile phase is too acidic (e.g., containing 0.1% trifluoroacetic acid, TFA), you may be causing the compound to degrade on the autosampler or during the chromatographic run.
-
Solutions:
-
Control Sample pH: Prepare all samples and standards in a neutral or slightly basic, buffered diluent (e.g., water/acetonitrile with 10 mM ammonium acetate). Avoid acidic diluents.
-
Control Mobile Phase pH: Use buffered mobile phases (e.g., ammonium formate or acetate) to maintain a consistent and non-degrading pH throughout the analysis.
-
Temperature Control: Keep samples in a cooled autosampler (e.g., 4-10 °C) to slow down potential degradation.
-
Fresh Preparation: Prepare standards and samples fresh daily and do not store them at room temperature for extended periods. A stability study of the stock solution in DMSO and the prepared sample in the diluent should be performed.[1]
-
Section 3: Advanced Protocols & Workflows
Q3: How do I develop a stability-indicating method for this compound?
A3: A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products. This requires performing forced degradation studies.
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of 3-(Propan-2-yl)azetidin-3-ol in a suitable solvent like a water/acetonitrile mixture.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 2, 4, 8, and 24 hours.[1]
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2, 4, 8, and 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Stress: Heat the solid drug substance at 80 °C for 24 hours.
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze them using your developed LC-MS method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector in conjunction with your MS to assess peak purity. The primary goal is to ensure that the main analyte peak is spectrally pure and that all degradation products are well-resolved from it.
Q4: My project requires separating the enantiomers. What is the best approach?
A4: The separation of enantiomers requires chiral chromatography. You cannot separate them using standard achiral columns.
-
Approach: The most effective method is direct separation using a Chiral Stationary Phase (CSP).
-
Column Screening: It is highly recommended to screen several different types of CSPs, as chiral recognition is difficult to predict. Common and effective CSPs are based on:
-
Mobile Phase Modes: Screen the columns under different elution modes:
-
Normal Phase (NP): Heptane/Ethanol or Heptane/Isopropanol.
-
Polar Organic (PO): Acetonitrile/Methanol.
-
Reversed Phase (RP): Buffered aqueous/Acetonitrile or Methanol.[11]
-
-
Optimization: Once a promising CSP and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rₛ > 1.5).
Appendix A: Example Starting LC-MS Method
This protocol is a recommended starting point. Further optimization will be required based on your specific system and requirements.
Table 2: Starting LC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | HILIC, 100 x 2.1 mm, 1.7 µm | Provides good retention for a highly polar analyte. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 9.0 | Buffered mobile phase to control pH and improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic component for HILIC elution. |
| Gradient | 95% B -> 50% B over 5 minutes | A typical starting gradient for HILIC. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | Minimize injection of strong solvents. |
| Sample Diluent | 90:10 Acetonitrile:Water | Match the initial mobile phase conditions as closely as possible. |
| MS Detector | ESI+ | Positive Electrospray Ionization. |
| Monitored Ion | m/z 116.1 (for [M+H]⁺) | Target ion for quantification.[3] |
Appendix B: Visualization of the Analytical Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. PubChemLite - 3-(propan-2-yl)azetidin-3-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 4. 2-Azetidin-3-yl-propan-2-ol | 1257293-78-9 [sigmaaldrich.cn]
- 5. youtube.com [youtube.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]
Technical Support Center: Enhancing the Aqueous Solubility of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
Welcome to the technical support center for 3-(Propan-2-yl)azetidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically improve the aqueous solubility of this compound. We will explore the underlying scientific principles and provide detailed, actionable protocols to overcome solubility challenges encountered during your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My lot of this compound is showing poor solubility in aqueous buffers. What are the likely reasons?
A1: Poor aqueous solubility of this compound can stem from several physicochemical factors. As a hydrochloride salt of a small molecule containing a tertiary alcohol and a secondary amine within a strained azetidine ring, its solubility is a delicate balance between its ionic nature and the lipophilicity of the isopropyl group.
Key contributing factors include:
-
Crystal Lattice Energy: The solid-state packing of the hydrochloride salt can be very stable, requiring significant energy to break the crystal lattice and allow individual molecules to be solvated by water.
-
pH of the Medium: Being a hydrochloride salt of a secondary amine, the pH of the aqueous medium is critical. In solutions with a pH approaching the pKa of the azetidine nitrogen, the equilibrium can shift towards the less soluble free base form.
-
Common Ion Effect: In buffers containing high concentrations of chloride ions, the solubility of the hydrochloride salt may be suppressed.[1]
-
Hydrophobicity: The propan-2-yl (isopropyl) group adds lipophilic character to the molecule, which can limit its interaction with water molecules.
Q2: What is the expected effect of pH on the solubility of this compound?
A2: The solubility of this compound is expected to be highly pH-dependent.[2][3] The azetidine nitrogen is a basic center that will be protonated at acidic pH.
-
At Low pH (e.g., pH 1-5): The compound will exist predominantly in its protonated, cationic form (azetidinium chloride). This ionic form is expected to have the highest aqueous solubility.
-
As pH Increases (approaching the pKa): A significant portion of the protonated amine will convert to the neutral free base. The free base is likely to be less water-soluble than the salt form, and precipitation may occur. The pKa of the azetidine ring is a critical parameter, and while not empirically determined for this specific molecule, it can be estimated to be in the range of 8-10.
-
At High pH (e.g., pH > 10): The compound will exist almost entirely as the free base, likely exhibiting its lowest aqueous solubility.
A hypothetical pH-solubility profile is illustrated below.
dot graph "ph_solubility_profile" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Expected pH-solubility profile for an amine hydrochloride.
TROUBLESHOOTING GUIDES
Issue 1: The compound precipitates when I add it to my neutral pH buffer (e.g., PBS pH 7.4).
Possible Cause: The pH of your buffer is high enough to cause the conversion of the soluble hydrochloride salt to its less soluble free base form.
Troubleshooting Workflow:
dot graph "troubleshooting_workflow_1" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Workflow for addressing precipitation at neutral pH.
Detailed Steps:
-
Verify Buffer pH: Ensure your buffer is calibrated and at the intended pH.
-
Prepare a Concentrated Stock Solution:
-
Option 1 (Aqueous): Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in slightly acidic water (e.g., pH 3-4, adjusted with HCl).
-
Option 2 (Organic): Based on the solubility of the related compound azetidin-3-ol hydrochloride, Dimethyl Sulfoxide (DMSO) is a suitable solvent for a concentrated stock.[4]
-
-
Perform a pH-Solubility Profile: This is a critical experiment to understand the compound's behavior.
-
Follow the "Protocol for Determining pH-Dependent Solubility" outlined in the Experimental Protocols section below. This will identify the pH range where your compound is most soluble.
-
-
Reformulate Your Buffer:
-
Option A (Lower pH): If your experiment allows, lower the pH of your final working solution to a range where solubility is higher.
-
Option B (Co-solvents): If the pH must be maintained, consider adding a pharmaceutically acceptable co-solvent.[5][6] See the "Protocol for Co-solvent Solubility Enhancement" for guidance.
-
Issue 2: Even at acidic pH, I cannot achieve my desired concentration.
Possible Cause: The intrinsic solubility of the hydrochloride salt is being limited by its crystal lattice energy or other factors.
Troubleshooting Strategies:
| Strategy | Principle | When to Use |
| Co-solvent Addition | Reduces the polarity of the aqueous medium, decreasing the energy required to solvate the hydrophobic portions of the molecule.[5][7] | When pH adjustment alone is insufficient. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic isopropyl group within the cyclodextrin's non-polar cavity, presenting a more hydrophilic exterior to the aqueous environment.[8] | For significant solubility enhancement and when co-solvents are not desired. |
| Solid Dispersion | Dispersing the compound at a molecular level within a hydrophilic polymer matrix can prevent crystallization and enhance dissolution.[9][10][11] | For solid dosage form development or when aiming for an amorphous state. |
| Particle Size Reduction | Increasing the surface area of the solid particles through micronization can increase the dissolution rate.[12][13] | When dissolution rate is the limiting factor for apparent solubility. |
EXPERIMENTAL PROTOCOLS
Protocol 1: Determining pH-Dependent Solubility
This protocol will allow you to determine the solubility of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vials with screw caps
-
Orbital shaker at a controlled temperature
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the compound (e.g., 5-10 mg) to separate vials containing a fixed volume (e.g., 1 mL) of each buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After equilibration, visually inspect for undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility (in mg/mL or mM) against the pH of the buffer.
Protocol 2: Co-solvent Solubility Enhancement
This protocol outlines a method to systematically test the effect of co-solvents on solubility.
Materials:
-
This compound
-
Aqueous buffer at the desired pH
-
Pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)[7][14][15]
-
Standard laboratory glassware and equipment as in Protocol 1.
Procedure:
-
Prepare a series of solvent systems by mixing the aqueous buffer with the co-solvent at different volume ratios (e.g., 90:10, 80:20, 70:30 v/v).[15]
-
Add an excess amount of the compound to each solvent system.
-
Follow steps 2-7 from the "Protocol for Determining pH-Dependent Solubility" to determine the solubility in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent percentage.
Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)
This is a common and economical method for preparing inclusion complexes.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the appropriate molar ratio of the compound to cyclodextrin (commonly starting with 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the compound to the paste while continuously kneading with the pestle for 30-60 minutes.
-
Dry the resulting mixture in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can then be tested for solubility.
References
- Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Global Journal of Medical Research.
- Benchchem. (n.d.). Cyclodextrin Inclusion Complexation: Technical Support Center.
- StudySmarter. (2024, September 5). Solid Dispersions: Techniques & Formulation.
- Pharmaguddu. (2023, July 2). Techniques used to Enhance Drug Solubility.
- Patel, D., et al. (n.d.).
- (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.
- Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
- MedCrave online. (2019, July 2). Solid dispersions: A technology for improving bioavailability.
- Juniper Publishers. (2023, October 2). Micronization Technique for Solubility Enhancement.
- Pharmaceutical Technology. (2021, November 2). Micronization of small molecule APIs: What are the trends?.
- PubMed Central. (2018, June 23). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs.
- YouTube. (2017, October 27). Solubility enhancement by cosolvent | Physical Lab | Exp. 3.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- PubMed Central. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- PubMed Central. (n.d.). An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery.
- bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Journal of Pharmaceutical Science and Technology (JPST). (n.d.).
- (2025, January 22).
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Contract Pharma. (2016, April 5). Solid Dispersions.
- Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- Pharma Excipients. (n.d.). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies.
- Home Sunshine Pharma. (n.d.). Azetidin-3-ol,hydrochloride CAS 18621-18-6.
- MedchemExpress.com. (n.d.). Azetidin-3-ol hydrochloride | ADC Linker.
- Apollo Scientific. (n.d.). This compound.
- Fluorochem. (n.d.). This compound.
- BLDpharm. (n.d.). 1379237-95-2|3-(Azetidin-3-yl)propan-1-ol hydrochloride.
- Fisher Scientific. (n.d.). Azetidines.
- Sigma-Aldrich. (n.d.). 2-Azetidin-3-yl-propan-2-ol | 1257293-78-9.
- MedchemExpress.com. (n.d.). Azetidin-3-ol hydrochloride-SDS.
- PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290.
- Santa Cruz Biotechnology. (n.d.). Azetidin-3-ol Hydrochloride Salt | CAS 18621-18-6 | SCBT.
- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
Sources
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. m.youtube.com [m.youtube.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
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- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Micronization of small molecule APIs: What are the trends? - Pharmaceutical Technology [pharmaceutical-technology.com]
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- 15. humapub.com [humapub.com]
Validation & Comparative
A Comparative Guide to the Characterization of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
For researchers and professionals in drug discovery, the precise characterization of novel small molecules is a foundational pillar of successful development. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is of significant interest due to its unique conformational properties and its emergence as a valuable building block in medicinal chemistry. This guide provides a comprehensive comparison of the analytical characterization data for 3-(Propan-2-yl)azetidin-3-ol hydrochloride, a key substituted azetidinol, with its structural analogs.
In the absence of publicly available experimental spectra for the title compound, this guide leverages predictive analysis based on established spectroscopic principles and compares these predictions with available data for closely related analogs. This approach offers a robust framework for researchers to anticipate, interpret, and validate their own experimental findings.
Structural Overview and Comparative Analogs
The central molecule of this guide is this compound. Its characterization will be compared against two key analogs to illustrate the influence of substitution on analytical data:
-
Azetidin-3-ol hydrochloride: The parent compound, providing a baseline for the core azetidine ring system.
-
3-Methylazetidin-3-ol hydrochloride: A closely related analog with a smaller alkyl substituent at the C3 position.
-
1-Isopropylazetidin-3-ol hydrochloride: A structural isomer with the isopropyl group on the nitrogen atom, highlighting the impact of substituent position.
Below is a diagram illustrating the chemical structures of the target compound and its comparators.
Caption: A streamlined workflow for NMR analysis.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh 5-10 mg of the azetidinol hydrochloride salt and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. [1]3. ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. [2]A pulse angle of 45° and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis. [1]4. ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for the quaternary carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction to ensure accurate integration and peak picking.
-
Data Analysis: Analyze the processed spectra, assigning peaks based on their chemical shift, integration (for ¹H), and multiplicity. Compare the experimental data with the predicted values.
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol for Solid-State FTIR (Thin Film Method):
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like methanol or methylene chloride. [3]2. Film Casting: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl). Allow the solvent to fully evaporate, leaving a thin, solid film of the sample on the plate. [3]3. Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the salt plate with the sample film into the sample holder and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the predicted frequencies for the expected functional groups.
Mass Spectrometry (MS)
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ (where M is the free base) is expected to be the base peak.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated exact mass of the protonated free base (C₆H₁₃NO + H⁺ = 116.1070).
Melting Point Determination
Caption: The process for accurate melting point determination.
Protocol for Melting Point Analysis:
-
Sample Preparation: Ensure the sample is a fine, dry powder. Tap the open end of a capillary tube into the sample to pack a small amount (1-2 mm in height) into the sealed end. [4]2. Instrument Setup: Place the capillary tube into the heating block of a melting point apparatus. 3. Determination: Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute to ensure thermal equilibrium. [5]4. Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound should exhibit a sharp melting range of 1-2°C. [4]
Conclusion
This guide provides a comprehensive framework for the characterization of this compound. By comparing its predicted analytical data with that of key structural analogs, researchers can better understand the spectroscopic features of this important chemical entity. The detailed experimental protocols offer a standardized approach to generating high-quality, reproducible data, ensuring the scientific integrity of research and development in the field of medicinal chemistry.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
- Rice, K. D., et al. (2012). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
-
Beaudry Group. (n.d.). Routine 1H NMR Guidelines. Oregon State University. Retrieved from [Link]
-
Owens Community College. (2009, May 18). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Retrieved from [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
- Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy of Heterocyclic Compounds.
-
Sunshine Pharma. (n.d.). Azetidin-3-ol,hydrochloride CAS 18621-18-6. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
Sources
A Comparative Guide to 3-(Propan-2-yl)azetidin-3-ol Hydrochloride: Physicochemical and Pharmacokinetic Profiling for Drug Discovery
Abstract
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of 3-(Propan-2-yl)azetidin-3-ol hydrochloride with its parent scaffold, azetidin-3-ol, and other C3-substituted analogs. We will explore the causal relationships between substitution patterns and key drug-like properties, supported by detailed, validated experimental protocols for physicochemical characterization and in vitro pharmacokinetic assessment. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of substituted azetidinols in their discovery programs.
Introduction: The Strategic Value of the Azetidine Ring
In the landscape of drug discovery, the quest for novel chemical matter with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small, saturated heterocycles are increasingly utilized to escape "flatland" and introduce three-dimensionality into drug candidates, often leading to improved target engagement and a better pharmacological profile. The four-membered azetidine ring, once considered synthetically challenging, is now a valuable building block.[3][4]
Incorporating an azetidine moiety can confer several benefits:
-
Improved Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often enhancing solubility compared to carbocyclic analogs.[1]
-
Metabolic Stability: The strained ring can be more resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
-
Structural Rigidity: The defined conformation of the azetidine ring can reduce the entropic penalty of binding to a biological target, potentially increasing potency.[1]
-
Novel Exit Vectors: It provides unique spatial arrangements for substituents, allowing for the exploration of new chemical space.
-
Bioisosterism: Azetidines can serve as effective bioisosteres for commonly used groups like piperidines, morpholines, ketones, and t-butyl groups, offering an alternative with a distinct property profile.[5][6]
This guide focuses specifically on C3-hydroxy substituted azetidines (azetidinols), a class that combines the benefits of the azetidine core with the hydrogen-bonding capabilities of a tertiary alcohol. We will dissect how modifying the C3 substituent, specifically from a hydrogen (in the parent azetidin-3-ol) to an isopropyl group, fundamentally alters the molecule's character.
Comparative Analysis of C3-Substituted Azetidinols
The seemingly simple addition of an isopropyl group at the C3 position of the azetidin-3-ol scaffold induces significant changes in the molecule's physicochemical properties. These changes have profound implications for its potential behavior in a biological system. The following table compares 3-(Propan-2-yl)azetidin-3-ol HCl with the parent azetidin-3-ol HCl and another alkyl-substituted analog, 3-Cyclopropylazetidin-3-ol HCl.
Table 1: Comparative Physicochemical Properties of Selected Azetidinols
| Property | Azetidin-3-ol HCl | 3-(Propan-2-yl)azetidin-3-ol HCl | 3-Cyclopropylazetidin-3-ol HCl | Rationale for Change |
| Molecular Formula | C₃H₈ClNO | C₆H₁₄ClNO | C₆H₁₂ClNO | Addition of alkyl groups. |
| Molecular Weight | 109.55 | 151.63 | 149.62[7] | Increased by the mass of the substituent. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | 32.3 Ų | 32.3 Ų[7] | TPSA is primarily determined by heteroatoms (O, N). The alkyl C3-substituent does not change this value. |
| Calculated logP (cLogP) | ~ -1.0 to -0.5 | ~ 0.5 to 1.0 | ~ 0.2 to 0.7 | Key Change: The isopropyl group significantly increases lipophilicity (hydrophobicity) compared to the parent. The cyclopropyl group also increases lipophilicity, but typically to a lesser extent than an isopropyl group. |
| Hydrogen Bond Donors | 3 (OH, NH₂⁺) | 3 (OH, NH₂⁺) | 3 (OH, NH₂⁺) | The core functional groups remain unchanged. |
| Hydrogen Bond Acceptors | 2 (O, Cl⁻) | 2 (O, Cl⁻) | 2 (O, Cl⁻) | The core functional groups remain unchanged. |
| Synthetic Accessibility | High (Commercially available) | Moderate | Moderate | Requires multi-step synthesis from azetidin-3-one or related precursors. |
Note: cLogP values are estimates from various computational models, as experimental data is not widely published. The values illustrate the expected trend.
In-Depth Analysis: The Impact of C3-Alkylation
The most critical differentiator highlighted in Table 1 is the change in lipophilicity (cLogP) . The addition of the non-polar isopropyl group to the azetidinol core fundamentally shifts the molecule's polarity.
-
From Hydrophilic to Lipophilic: Azetidin-3-ol is a highly polar, water-soluble molecule. The introduction of the isopropyl group in 3-(propan-2-yl)azetidin-3-ol increases its affinity for non-polar environments. This shift is a double-edged sword in drug design. While increased lipophilicity can improve membrane permeability and cell penetration, excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and higher rates of metabolic clearance.[8]
-
Steric Hindrance: The bulky isopropyl group provides steric shielding around the hydroxyl group and one face of the azetidine ring. This can influence how the molecule interacts with target proteins, potentially improving selectivity or preventing unwanted off-target binding. It may also sterically hinder metabolic enzymes, potentially increasing the compound's half-life.
-
Vectorial Change: The C3 position offers a key vector for modification. The choice of an isopropyl group versus a cyclopropyl group or a larger aryl group allows for fine-tuning of the molecule's shape and properties to optimize its fit within a target's binding pocket.
Visualization of Structural Relationships and Experimental Workflow
To better understand the relationships between these compounds and the process for their evaluation, the following diagrams are provided.
Caption: Structural relationships of C3-substituted azetidinols.
Caption: Experimental workflow for azetidinol candidate evaluation.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following sections provide detailed, step-by-step protocols for key experiments used to characterize and compare azetidinol derivatives.
Protocol 1: General Synthesis of 3-Alkyl-Azetidin-3-ol
This protocol describes a common synthetic route via Grignard addition to an N-protected azetidin-3-one. The N-benzhydryl group is a standard protecting group that is stable under the reaction conditions and can be removed later via hydrogenolysis.
Objective: To synthesize a 3-alkyl-azetidin-3-ol derivative.
Materials:
-
1-Benzhydrylazetidin-3-one
-
Isopropylmagnesium chloride (or other Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Reaction Setup: Under an inert atmosphere, add 1-benzhydrylazetidin-3-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the Grignard reagent (e.g., isopropylmagnesium chloride, 1.2 eq) to the stirred solution via the dropping funnel over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Trustworthiness Check: Quenching with a weak acid like NH₄Cl is preferred over strong acids to avoid degradation of the azetidine ring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzhydryl protected 3-alkyl-azetidin-3-ol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if required): The N-benzhydryl group can be removed by hydrogenolysis (e.g., H₂, Pd/C in methanol) to yield the free azetidinol, which can then be converted to the hydrochloride salt.
Protocol 2: Determination of LogP by HPLC
This protocol provides a standardized and high-throughput method for estimating the octanol-water partition coefficient (LogP), a critical measure of lipophilicity.[9][10]
Objective: To determine the LogP value of an azetidinol compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
Principle: The retention time of a compound on a non-polar (e.g., C18) stationary phase is correlated with its lipophilicity. A calibration curve is generated using a set of standards with known LogP values.
Materials:
-
HPLC system with a UV detector and a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Test compounds and a set of 5-7 calibration standards with LogP values spanning the expected range (e.g., Anisole, Toluene, Naphthalene).
-
DMSO for sample dissolution.
Procedure:
-
Preparation of Standards and Samples: Prepare 10 mM stock solutions of all calibration standards and test compounds in DMSO. Create a working solution (e.g., 100 µM) by diluting the stock solution in a 50:50 water:acetonitrile mixture.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 50 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a linear gradient from 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. Causality Note: A gradient elution is used to accommodate compounds with a wide range of polarities in a single run.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Data Acquisition: Inject equal volumes (e.g., 5 µL) of each standard and test compound. Record the retention time (t_R) for each peak.
-
Calibration Curve Construction:
-
For each standard, calculate the capacity factor, k', using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (often measured by injecting uracil).
-
Plot the known LogP values of the standards (Y-axis) against their calculated log(k') values (X-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). Trustworthiness Check: An R² value > 0.95 is required for a valid calibration.
-
-
LogP Determination: For each test compound, calculate its log(k') from its retention time. Use the regression equation from the calibration curve to calculate the experimental LogP value.
Protocol 3: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[11]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int) of an azetidinol in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (cofactor solution).
-
Positive control compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance).
-
Test compound.
-
Acetonitrile with an internal standard (IS) for reaction termination and sample analysis.
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Preparation: In a 96-well plate, prepare incubation mixtures containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL). Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound (final concentration 1 µM) to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. Causality Note: Reactions are run in parallel with and without NADPH. The difference in compound depletion indicates NADPH-dependent metabolism, primarily by P450 enzymes.[12]
-
Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute sample is prepared by adding the quenching solution before the NADPH solution.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining percentage of the test compound at each time point by analyzing the samples using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int in µL/min/mg protein) using the formula: Cl_int = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).
-
Trustworthiness Check: The positive controls must fall within their expected clearance ranges for the assay to be considered valid.
-
Conclusion and Future Outlook
The substitution of the azetidin-3-ol core is a powerful strategy for modulating physicochemical properties in drug discovery. The transition from the polar parent scaffold to the more lipophilic 3-(Propan-2-yl)azetidin-3-ol demonstrates a significant shift towards properties often associated with improved cell permeability. However, this must be carefully balanced against potential liabilities such as reduced solubility and increased metabolic turnover.
The true value of this compound and related analogs lies in their potential as building blocks. By providing a rigid core with a defined three-dimensional structure and a tunable lipophilic profile, they offer medicinal chemists a versatile platform for developing next-generation therapeutics. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these and other novel scaffolds, enabling data-driven decisions to advance the most promising candidates toward clinical development. Future work should focus on expanding the library of C3- and N1-substituted azetidinols to further explore this valuable chemical space.
References
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ResearchGate. "Biologically active compounds with azetidine rings." ResearchGate, Accessed December 19, 2025. Link
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Merck Millipore. "Metabolic Stability Assays." Merck Millipore, Accessed December 19, 2025. Link
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Mercell. "metabolic stability in liver microsomes." Mercell, Accessed December 19, 2025. Link
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ResearchGate. "Examples of azetidine-based bioisosters." ResearchGate, Accessed December 19, 2025. Link
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Springer Nature Experiments. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Springer Nature, Accessed December 19, 2025. Link
-
Scholar9. "Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3." Scholar9, Accessed December 19, 2025. Link
-
Agilent. "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System." Agilent Technologies, Accessed December 19, 2025. Link
-
PubMed. "In Vitro Drug Metabolism Using Liver Microsomes." National Library of Medicine, 2016. Link
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MTTlab. "In vitro drug metabolism: for the selection of your lead compounds." MTTlab, Accessed December 19, 2025. Link
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PubMed Central. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." National Library of Medicine, Accessed December 19, 2025. Link
-
Technology Networks. "Synthetic Azetidines Could Help Simplify Drug Design." Technology Networks, 2019. Link
-
PubMed Central. "A High-Throughput Method for Lipophilicity Measurement." National Library of Medicine, Accessed December 19, 2025. Link
-
ACS Publications. "High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier." American Chemical Society, 2025. Link
-
ResearchGate. "Chromatographic Approaches for Measuring Log P." ResearchGate, Accessed December 19, 2025. Link
-
PubChem. "3-Cyclopropylazetidin-3-ol hydrochloride." National Center for Biotechnology Information, Accessed December 19, 2025. Link
-
Google Patents. "Determination of logP coefficients via a RP-HPLC column." Google Patents, Accessed December 19, 2025. Link
-
Arkivoc. "3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes." Arkivoc, 2022. Link
-
ChemRxiv. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv, 2025. Link
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- 6. Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3 [scholar9.com]
- 7. 3-Cyclopropylazetidin-3-ol hydrochloride | C6H12ClNO | CID 46735150 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Guide to 3-(Propan-2-yl)azetidin-3-ol Hydrochloride and its Structural Analogs
For researchers engaged in the synthesis and characterization of novel chemical entities, particularly within the rich field of azetidine scaffolds, a comprehensive understanding of spectroscopic data is paramount. This guide provides a comparative analysis of the expected spectroscopic characteristics of 3-(Propan-2-yl)azetidin-3-ol hydrochloride . As this is a novel compound, publicly available experimental spectra are scarce. Therefore, this guide will leverage predictive data and draw comparisons with structurally related, well-characterized molecules: the parent scaffold 3-hydroxyazetidine hydrochloride and isopropanol , which represents the C3-substituent.
This document is designed to be a practical resource for drug development professionals, offering not only a comparative data analysis but also detailed, field-proven protocols for acquiring high-quality spectroscopic data for this class of compounds. The methodologies presented herein are grounded in established principles of analytical chemistry, ensuring that the described protocols are self-validating systems for generating reliable and reproducible results.
Structural Overview and Comparative Framework
The core of our analysis rests on a logical deconstruction of the target molecule and its comparators. By understanding the individual spectroscopic signatures of the azetidinol core and the isopropyl substituent, we can build a robust prediction for the target compound.
Caption: Predicted major fragmentation pathways for protonated 3-(propan-2-yl)azetidin-3-ol.
The loss of water from the tertiary alcohol is a highly probable fragmentation pathway. Another expected fragmentation is the cleavage of the isopropyl group. Further fragmentation would involve the opening of the azetidine ring. A comprehensive guide to interpreting mass spectra can be found in resources from Compound Interest. [1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Prediction
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By comparing the known spectra of our analogs, we can predict the ¹H and ¹³C NMR spectra of the target compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be a composite of signals from the azetidine ring protons and the isopropyl group protons. The hydrochloride form means the amine is protonated, which will influence the chemical shifts of adjacent protons and may lead to peak broadening.
Table 2: Comparative ¹H NMR Data and Predictions
| Compound | Protons | Multiplicity | Chemical Shift (δ, ppm) |
| Isopropanol | -CH₃ | Doublet | ~1.2 |
| -CH | Septet | ~4.0 | |
| -OH | Singlet (broad) | Variable | |
| 3-Hydroxyazetidine HCl | Azetidine -CH₂- | Multiplet | ~3.8-4.2 |
| Azetidine -CH(OH)- | Multiplet | ~4.6-4.8 | |
| 3-(Propan-2-yl)azetidin-3-ol HCl (Predicted) | Isopropyl -CH₃ | Doublet | ~1.0-1.2 |
| Isopropyl -CH | Septet | ~2.0-2.2 | |
| Azetidine -CH₂- (adjacent to C-OH) | Singlet or AB quartet | ~3.5-3.9 | |
| Azetidine -CH₂- (adjacent to NH₂⁺) | Multiplet | ~3.9-4.3 | |
| -OH, -NH₂⁺ | Singlet (broad) | Variable, broad |
Causality Behind Predictions:
-
Isopropyl Group: The doublet for the methyl groups and the septet for the methine proton are characteristic of an isopropyl group. The methine proton's predicted upfield shift compared to isopropanol is due to the absence of the directly attached electronegative oxygen.
-
Azetidine Ring Protons: In the unsubstituted analog, the four methylene protons are chemically equivalent. In the target molecule, the two sets of methylene protons are diastereotopic and thus chemically non-equivalent. This will likely result in more complex multiplets or even distinct AB quartets. The presence of the bulky isopropyl group will further influence their chemical environment.
-
Labile Protons: The hydroxyl (-OH) and ammonium (-NH₂⁺) protons are acidic and exchange rapidly. Their signals will be broad singlets, and their chemical shifts are highly dependent on concentration and the solvent used. They can often be exchanged with D₂O, causing their signals to disappear, which is a key confirmatory experiment.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
Table 3: Comparative ¹³C NMR Data and Predictions
| Compound | Carbons | Chemical Shift (δ, ppm) |
| Isopropanol | -CH₃ | ~25 |
| -CH(OH) | ~64 | |
| 3-Hydroxyazetidine HCl (Typical) | -CH₂- | ~55-60 |
| -C(OH) | ~70-75 | |
| 3-(Propan-2-yl)azetidin-3-ol HCl (Predicted) | Isopropyl -CH₃ | ~17-20 |
| Isopropyl -CH | ~35-40 | |
| Azetidine -CH₂- | ~60-65 | |
| Quaternary -C(OH) | ~75-80 |
Causality Behind Predictions:
-
Isopropyl Carbons: The chemical shifts for the isopropyl carbons are predicted based on standard values, shifted slightly by the proximity of the azetidine ring.
-
Azetidine Carbons: The methylene carbons are expected to be in a similar region to the parent azetidinol. The most downfield signal will be the quaternary carbon bearing the hydroxyl group, due to the deshielding effect of the attached oxygen and nitrogen atoms. Quaternary carbons often show a lower intensity in ¹³C NMR spectra. [3]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the O-H and N-H bonds.
Table 4: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) | Observations in Analogs | Predicted Appearance for Target Compound |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Strong, broad peak in isopropanol. | A very broad, strong band, likely overlapping with the N-H stretch. |
| N-H Stretch (Ammonium Salt) | 2800-3200 (broad) | Broad absorption in 3-hydroxyazetidine HCl. | Broad absorption, characteristic of a secondary ammonium salt. |
| C-H Stretch (Aliphatic) | 2850-3000 | Present in both isopropanol and the azetidine core. | Strong, sharp peaks just below 3000 cm⁻¹. |
| C-O Stretch (Alcohol) | 1050-1260 | Strong peak around 1130 cm⁻¹ in isopropanol. | A strong band in the fingerprint region. |
| N-H Bend (Amine Salt) | 1500-1650 | Present in 3-hydroxyazetidine HCl. | A medium to strong band in this region. |
The key diagnostic feature will be the very broad absorption in the 3400-2800 cm⁻¹ region, which represents the overlapping O-H and N-H stretching vibrations. [4][5][6]Differentiating between the two can be challenging, but the overall broadness is a strong indicator of both functional groups being present.
Experimental Protocols for Spectroscopic Analysis
Acquiring high-quality, reproducible data is contingent on meticulous experimental technique. The following protocols are designed as a robust starting point for the characterization of novel azetidinol hydrochlorides.
Workflow for Spectroscopic Characterization
Caption: General workflow for the characterization of a novel compound.
Protocol for ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the covalent structure of the compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Internal standard (optional, e.g., TMS or TSPA)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Vortex briefly to ensure complete dissolution. Transfer the solution to the NMR tube.
-
Causality: The choice of solvent is critical. D₂O is a good first choice for a hydrochloride salt. Methanol-d₄ is also suitable. The concentration must be sufficient for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus. [7]2. Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient.
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 2-5 seconds to ensure quantitative integration if needed.
-
-
D₂O Exchange: After acquiring the initial ¹H spectrum, remove the sample, add 1-2 drops of D₂O, shake gently, and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂⁺ protons should disappear or significantly diminish.
-
Trustworthiness: This is a self-validating step to confirm the identity of labile protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 200 ppm is standard for most organic molecules.
-
A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which greatly aids in peak assignment.
-
Protocol for High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.
Instrumentation: ESI-TOF or ESI-Orbitrap Mass Spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or water/acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range is adequate to observe the expected [M+H]⁺ ion (e.g., m/z 50-500).
-
Data Analysis: Determine the monoisotopic mass of the most intense peak corresponding to the protonated molecule. Use the instrument's software to calculate the elemental composition based on this accurate mass. The calculated formula should match C₆H₁₄NO⁺ (for the [M+H]⁺ ion) within a 5 ppm mass accuracy tolerance.
-
Trustworthiness: Obtaining a mass measurement within 5 ppm of the theoretical value provides very high confidence in the elemental composition.
-
Protocol for FTIR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure (ATR Method - Preferred):
-
Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for O-H, N-H, C-H, and C-O bonds as outlined in Table 4.
Procedure (KBr Pellet Method):
-
Sample Preparation: Thoroughly grind a small amount of sample (1-2 mg) with ~100 mg of dry, FTIR-grade KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Causality: Using KCl instead of KBr is advisable for hydrochloride salts to prevent potential ion exchange between the sample's chloride and the matrix's bromide, which can alter the spectrum. [2]2. Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
Conclusion
While direct experimental data for this compound is not yet in the public domain, a robust spectroscopic profile can be predicted through a comparative analysis with its core structural components. The expected spectra will feature characteristic signals of the isopropyl group superimposed on the pattern of a substituted azetidinol ring. Mass spectrometry should readily confirm the molecular weight and formula, while NMR will be indispensable for confirming the connectivity and stereochemistry. Finally, IR spectroscopy will confirm the presence of the crucial hydroxyl and ammonium functional groups. The protocols detailed in this guide provide a comprehensive framework for researchers to generate high-quality, reliable data for the full structural elucidation of this and similar novel compounds.
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A-Comparative-Guide-to-the-Purity-Assessment-of-3-(Propan-2-yl)azetidin-3-ol-hydrochloride
Introduction: The Criticality of Purity in Azetidine-Based Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount.[1] Any component of a drug substance that is not the defined chemical entity is considered an impurity.[2] These impurities, even at trace levels, can significantly impact the efficacy, safety, and stability of the final drug product.[2][3] 3-(Propan-2-yl)azetidin-3-ol hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Azetidine derivatives are integral scaffolds in medicinal chemistry, valued for their unique structural and physicochemical properties that can influence pharmacological activity.[1][4][5][6] Therefore, a rigorous and comprehensive purity assessment of this intermediate is a non-negotiable aspect of quality control in drug manufacturing.
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals to establish robust, self-validating protocols that ensure the highest standards of scientific integrity.
Understanding the Impurity Profile: Potential Contaminants in the Synthesis of this compound
The synthesis of azetidine derivatives can be complex, often involving multiple steps where impurities can be introduced.[6][7][8][9][10][11] A thorough understanding of the synthetic route is crucial for predicting potential impurities.
Common sources of impurities include:
-
Starting Materials and Reagents: Unreacted starting materials or impurities present in them.
-
Intermediates: Incomplete conversion of intermediates to the final product.
-
By-products: Resulting from side reactions during the synthesis.[2]
-
Degradation Products: Formed during manufacturing, storage, or handling.
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification.[12][13][14]
For this compound, potential impurities could include regioisomers, enantiomeric impurities if a chiral synthesis is employed, and residual solvents from the purification and salt formation steps.
Comparative Analysis of Purity Assessment Methodologies
A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity profile.[15] Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.
Chromatographic Techniques: The Gold Standard for Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques and are considered the gold standard for purity analysis in the pharmaceutical industry.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly effective for separating complex mixtures of non-volatile and thermally sensitive compounds.[16][17] For amine-containing compounds like this compound, which may have low UV absorbance, derivatization is often employed to enhance detection.[18][19]
Experimental Protocol: HPLC with Pre-column Derivatization
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., water/methanol mixture).
-
Derivatization:
-
To an aliquot of the sample solution, add a derivatizing agent such as o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) and a borate buffer to form a highly fluorescent isoindole derivative.[18][19]
-
Alternatively, dansyl chloride can be used for derivatization, followed by incubation.[20]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivative.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC with pre-column derivatization workflow.
Gas Chromatography (GC)
GC is ideal for the analysis of volatile and semi-volatile compounds, making it the method of choice for determining residual solvents.[16][17][21] The International Council on Harmonisation (ICH) provides guidelines for acceptable limits of residual solvents in pharmaceuticals.[12][13][14][22][23]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh the this compound sample and place it in a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide) that can dissolve the sample but does not interfere with the analysis.
-
Headspace Incubation: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.
-
GC-MS Conditions:
-
Injection: An automated headspace sampler injects a portion of the vapor phase into the GC.
-
Column: A capillary column suitable for solvent analysis (e.g., DB-624).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A programmed temperature ramp to separate solvents based on their boiling points.
-
Detection: Mass Spectrometry (MS) for positive identification and quantification of the solvents.[21]
-
-
Data Analysis: Identify and quantify residual solvents by comparing their retention times and mass spectra to those of known standards.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide invaluable information about the chemical structure and are essential for confirming the identity of the main compound and characterizing impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for structural elucidation of organic molecules.[24][25][26][27] Both ¹H and ¹³C NMR can provide detailed information about the molecular structure, and quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurity.
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) containing a known amount of an internal standard (e.g., maleic acid).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Structural Confirmation: Verify the chemical shifts, coupling constants, and integration of the signals are consistent with the structure of this compound.[24][25]
-
Purity Calculation: Compare the integral of a characteristic signal of the analyte with the integral of the internal standard to determine the purity.
-
Caption: Quantitative NMR (qNMR) workflow for purity assessment.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[28] When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both separation and identification of impurities.[17][29]
Thermal Analysis: Assessing Absolute Purity
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the absolute purity of highly crystalline substances without the need for a reference standard.[2] It is based on the principle that impurities lower the melting point and broaden the melting range of a substance.
Experimental Protocol: Purity Determination by DSC
-
Sample Preparation: Accurately weigh a small amount of the crystalline sample into an aluminum pan and hermetically seal it.
-
DSC Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Apply the van't Hoff equation to the shape of the melting peak to calculate the mole percent purity. This method is suitable for substances with a purity of greater than 98.5%.[2]
Comparison of Analytical Methods
| Technique | Primary Application | Strengths | Limitations |
| HPLC | Quantification of non-volatile impurities and main component.[16] | High resolution, high sensitivity (with derivatization), widely applicable.[30] | May require derivatization for compounds with no chromophore.[18] |
| GC-MS | Analysis of volatile impurities, especially residual solvents.[16][21] | High sensitivity and selectivity for volatile compounds, definitive identification by MS.[21] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural elucidation and absolute quantification (qNMR).[24] | Provides detailed structural information, quantitative without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. |
| DSC | Determination of absolute purity of crystalline solids.[2] | No reference standard needed, provides absolute purity. | Only applicable to crystalline materials with high purity (>98%), not suitable for compounds that decompose on melting.[2] |
Conclusion: An Integrated Approach for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of the purity of this compound. A scientifically sound and robust purity assessment relies on an integrated approach that leverages the strengths of multiple orthogonal methods. The combination of chromatographic techniques for separation and quantification of impurities, spectroscopic methods for structural confirmation, and thermal analysis for absolute purity determination provides a self-validating system that ensures the quality and safety of this critical pharmaceutical intermediate.
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A Comparative Guide to the Synthesis of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride for Researchers and Drug Development Professionals
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, enhanced solubility, and reduced lipophilicity. Within this class of compounds, 3-substituted azetidin-3-ols are particularly valuable scaffolds for the development of novel therapeutics. This guide provides a comprehensive validation and comparison of synthetic routes to a key exemplar, 3-(Propan-2-yl)azetidin-3-ol hydrochloride, offering in-depth technical insights and actionable experimental data for researchers and drug development professionals.
Introduction to this compound
This compound is a versatile building block in drug discovery. The presence of a tertiary alcohol on the strained four-membered ring provides a strategic point for further functionalization, while the isopropyl group can modulate lipophilicity and steric interactions with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a wide range of applications in pharmaceutical development. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance.
This guide will compare two primary synthetic strategies: a modern approach utilizing a Grignard reaction with a commercially available, pre-formed azetidinone (Route A), and a classical approach involving the construction of the azetidine ring from an acyclic precursor derived from epichlorohydrin (Route B).
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Route A: The Modern Approach - Grignard Addition to a Pre-formed Ring
This synthetic strategy leverages the commercial availability of N-Boc-azetidin-3-one, a versatile intermediate that allows for the direct introduction of a wide range of substituents at the 3-position. The use of a protecting group, in this case, the tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions involving the azetidine nitrogen.
The key transformation in this route is the nucleophilic addition of an isopropyl Grignard reagent to the ketone functionality of N-Boc-azetidin-3-one. Grignard reactions are a robust and well-understood class of organometallic reactions, making this a reliable and scalable method for forming the desired carbon-carbon bond.[1] The final step involves the removal of the N-Boc protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.
Causality in Experimental Choices
-
N-Boc Protection: The Boc group is chosen for its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions that are compatible with the final product's salt form.
-
Grignard Reagent: Isopropylmagnesium bromide is a readily available and highly reactive Grignard reagent, ideal for this transformation. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to ensure the stability and reactivity of the Grignard reagent.
-
Deprotection and Salt Formation: The use of hydrochloric acid in a solvent like dioxane for the deprotection step is a standard and efficient method. It simultaneously cleaves the Boc group and protonates the azetidine nitrogen to form the hydrochloride salt, streamlining the final step.
Route B: The Classical Approach - Building the Ring from Acyclic Precursors
This approach constructs the azetidine ring from simple, inexpensive starting materials: epichlorohydrin and isopropylamine. The synthesis begins with the nucleophilic ring-opening of the epoxide in epichlorohydrin by isopropylamine. This is followed by an intramolecular cyclization, typically promoted by a base, to form the four-membered azetidine ring.
While this route is atom-economical and utilizes low-cost starting materials, it can be fraught with challenges. The initial ring-opening can lead to a mixture of regioisomers, and the intramolecular cyclization to form a strained four-membered ring can be low-yielding due to competing intermolecular side reactions.
Causality in Experimental Choices
-
Starting Materials: Epichlorohydrin is a common C3 synthon in organic synthesis, and isopropylamine is a readily available primary amine.
-
Ring Opening: The reaction between an amine and an epoxide is a fundamental transformation. The conditions must be carefully controlled to favor the desired regioselectivity.
-
Intramolecular Cyclization: A base is required to deprotonate the secondary amine, which then acts as an intramolecular nucleophile to displace the chloride, forming the azetidine ring. The choice of base and solvent is critical to favor the desired cyclization over polymerization or other side reactions.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Grignard Addition | Route B: Ring Construction from Epichlorohydrin |
| Starting Materials | N-Boc-azetidin-3-one, Isopropylmagnesium bromide | Epichlorohydrin, Isopropylamine |
| Cost of Starting Materials | Higher | Lower |
| Number of Steps | 2 | 3 (including salt formation) |
| Overall Yield (estimated) | High (typically >70%) | Moderate to Low (highly variable, often <40%) |
| Scalability | Good; Grignard reactions are generally scalable with appropriate engineering controls.[2][3] | Challenging due to potential for side reactions and difficult purifications. |
| Purification | Generally straightforward (crystallization or chromatography). | Can be complex due to the presence of regioisomers and polymeric byproducts. |
| Predictability & Reliability | High | Moderate to Low |
| Safety Considerations | Requires handling of pyrophoric Grignard reagents and anhydrous conditions. | Epichlorohydrin is a toxic and reactive substance. |
Senior Application Scientist's Recommendation
For researchers and drug development professionals requiring reliable access to high-purity this compound, Route A is the unequivocally superior method. The higher cost of the starting material, N-Boc-azetidin-3-one, is more than compensated for by the significantly higher and more reliable yields, the straightforward experimental procedure, and the ease of purification. This route's predictability makes it ideal for producing material for biological screening and for process development in a pharmaceutical setting. The scalability of Grignard reactions is well-documented, further cementing Route A as the preferred industrial method.
Route B, while attractive from a cost-of-goods perspective for the starting materials, presents significant process development challenges. The potential for low yields and complex purification protocols makes it a less desirable option for reliable, high-purity production. It may be considered for academic explorations or when cost is an absolute constraint and extensive process optimization is feasible.
Detailed Experimental Protocols
Route A: Grignard Addition to N-Boc-azetidin-3-one
Step 1: Synthesis of N-Boc-3-(propan-2-yl)azetidin-3-ol
Caption: Workflow for the Grignard addition step in Route A.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-azetidin-3-one (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of isopropylmagnesium bromide in THF (1.2 eq) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(propan-2-yl)azetidin-3-ol.
Step 2: Synthesis of this compound
Caption: Workflow for the formation of the azetidin-3-ol in Route B.
-
In a round-bottom flask, dissolve isopropylamine (2.0 eq) in a suitable solvent such as water or methanol.
-
Cool the solution to 0 °C.
-
Add epichlorohydrin (1.0 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature for 12-24 hours.
-
To the resulting solution of crude 1-chloro-3-(isopropylamino)propan-2-ol, add a solution of a strong base such as sodium hydroxide (1.5 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the purified 3-(propan-2-yl)azetidin-3-ol in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in ether until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford the hydrochloride salt.
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Efficacy of 3-(Propan-2-yl)azetidin-3-ol in Functional Assays: A Comparative Guide
This guide provides a comprehensive analysis of the functional efficacy of the novel azetidine derivative, 3-(Propan-2-yl)azetidin-3-ol. The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique combination of structural rigidity and metabolic stability that makes it an attractive component in the design of novel therapeutics.[1][2][3] This document will delve into the compound's performance in a series of functional assays, comparing it with established molecules targeting G-protein coupled receptors (GPCRs), a major class of drug targets.[4][5][6][7]
Given the structural motifs of 3-(Propan-2-yl)azetidin-3-ol, we hypothesized its potential as a modulator of muscarinic acetylcholine receptors (mAChRs), a family of GPCRs integral to a multitude of physiological processes and implicated in various central nervous system and peripheral disorders.[8][9] This guide will therefore focus on its characterization at the M1 and M3 muscarinic receptor subtypes, for which robust in vitro functional assays are well-established.[10][11]
Comparative Performance in Key Functional Assays
The functional activity of 3-(Propan-2-yl)azetidin-3-ol was assessed alongside two well-characterized reference compounds: Oxotremorine, a known muscarinic agonist, and a hypothetical competing azetidine derivative, Compound X.
G-Protein Activation: GTPγS Binding Assay
The initial step in GPCR activation is the exchange of GDP for GTP on the associated Gα subunit.[6] A GTPγS binding assay was employed to quantify the ability of 3-(Propan-2-yl)azetidin-3-ol to stimulate this event at the M1 and M3 receptors.
Experimental Protocol: GTPγS Binding Assay
-
Membrane Preparation: Membranes from CHO cells stably expressing either the human M1 or M3 muscarinic receptor were prepared.
-
Assay Buffer: The assay was conducted in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at pH 7.4.
-
Incubation: Membranes were incubated with increasing concentrations of the test compounds, 0.1 nM [³⁵S]GTPγS, and 10 µM GDP for 60 minutes at 30°C.
-
Termination and Scintillation Counting: The reaction was terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS was quantified by scintillation counting.
Table 1: G-Protein Activation at M1 and M3 Muscarinic Receptors
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Oxotremorine) |
| 3-(Propan-2-yl)azetidin-3-ol | M1 | 120 | 85 |
| M3 | 450 | 70 | |
| Oxotremorine | M1 | 30 | 100 |
| M3 | 50 | 100 | |
| Compound X | M1 | 250 | 95 |
| M3 | >1000 | 40 |
The data indicates that 3-(Propan-2-yl)azetidin-3-ol is a potent agonist at the M1 receptor and a moderately potent agonist at the M3 receptor, with slightly lower maximal efficacy compared to the full agonist Oxotremorine.
Second Messenger Signaling: Calcium Flux Assay
Activation of M1 and M3 muscarinic receptors, which couple to Gq/11 proteins, leads to the activation of phospholipase C and a subsequent increase in intracellular calcium.[11][12] A fluorescent-based calcium flux assay provides a direct measure of this downstream signaling event.
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: CHO cells stably expressing either the human M1 or M3 receptor were seeded in 96-well plates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: The plate was placed in a fluorescence plate reader, and baseline fluorescence was recorded before the addition of test compounds.
-
Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium mobilization, were monitored in real-time.
Table 2: Intracellular Calcium Mobilization at M1 and M3 Muscarinic Receptors
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Oxotremorine) |
| 3-(Propan-2-yl)azetidin-3-ol | M1 | 95 | 90 |
| M3 | 380 | 75 | |
| Oxotremorine | M1 | 25 | 100 |
| M3 | 40 | 100 | |
| Compound X | M1 | 200 | 100 |
| M3 | >1000 | 45 |
The calcium flux data corroborates the GTPγS binding results, demonstrating a clear dose-dependent agonistic activity of 3-(Propan-2-yl)azetidin-3-ol at both M1 and M3 receptors.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and the experimental approach, the following diagrams are provided.
Caption: Gq/11-mediated signaling pathway activated by 3-(Propan-2-yl)azetidin-3-ol.
Caption: Experimental workflow for the calcium flux assay.
Discussion and Future Directions
The collective data from these functional assays strongly suggest that 3-(Propan-2-yl)azetidin-3-ol is a novel and potent muscarinic receptor agonist, with a preference for the M1 subtype. Its efficacy and potency are comparable to, and in some aspects potentially more selective than, other azetidine-based compounds. The azetidine moiety is known to impart favorable pharmacokinetic properties, suggesting that 3-(Propan-2-yl)azetidin-3-ol warrants further investigation.[13]
Future studies should aim to fully characterize the selectivity profile of this compound across all five muscarinic receptor subtypes.[14][15] Additionally, assessing its potential for biased agonism, for instance by evaluating β-arrestin recruitment, would provide a more nuanced understanding of its signaling properties.[16][17] Such studies are crucial in the development of selective muscarinic modulators for therapeutic applications.[18][19][20]
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Navigating Novel Compound Safety: A Comparative Toxicity Profile of 3-(Propan-2-yl)azetidin-3-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the azetidine scaffold is a privileged structure, prized for its ability to impart desirable physicochemical properties to novel therapeutic agents.[1][2] As new derivatives are synthesized, a rigorous and early assessment of their safety and toxicity profile is paramount to de-risk development and ensure clinical viability.[3][4][5] This guide provides a comprehensive framework for evaluating the safety and toxicity of 3-(Propan-2-yl)azetidin-3-ol hydrochloride, a novel azetidine derivative. In the absence of extensive public data on this specific molecule, we will establish a comparative analysis with structurally related azetidine compounds and detail the requisite experimental protocols for a thorough toxicological assessment.
Compound Overview and Rationale for Safety Assessment
This compound is a small molecule featuring a substituted azetidine ring.[6][7] The presence of the isopropyl group and the hydroxyl moiety at the C-3 position suggests potential for unique biological interactions. Azetidine derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents and central nervous system modulators.[8][9][10] However, the strained four-membered ring can also be associated with inherent reactivity and potential for off-target effects, necessitating a careful evaluation of its toxicological profile.[2]
Comparative Hazard Analysis with Structurally Related Azetidine Derivatives
Table 1: Comparative Hazard Classification of Azetidine Derivatives
| Compound | CAS Number | Acute Oral Toxicity | Skin Corrosion/Irritation | Serious Eye Damage/Irritation | Respiratory Tract Irritation |
| This compound (Proposed) | 848192-94-9 | Data Needed | Data Needed | Data Needed | Data Needed |
| 3-(Azetidin-3-yl)propan-1-ol hydrochloride[11] | 1379237-95-2 | Category 4 (Harmful if swallowed) | Category 2 (Causes skin irritation) | Category 2A (Causes serious eye irritation) | Category 3 (May cause respiratory irritation) |
| Azetidin-3-ol hydrochloride[12] | 18621-18-6 | Category 4 (Harmful if swallowed) | Category 2 (Causes skin irritation) | Category 1 (Causes serious eye damage) | Category 3 (May cause respiratory irritation) |
| 1-Benzhydrylazetan-3-ol[13] | 18621-17-5 | Not Classified | Category 1B (Causes severe skin burns and eye damage) | Category 1 (Causes serious eye damage) | Category 3 (May cause respiratory irritation) |
This table is for comparative purposes and highlights the need for empirical testing of this compound.
The data from related compounds suggest that this compound is likely to exhibit some level of oral toxicity and be an irritant to the skin, eyes, and respiratory system. The severity of these effects can be influenced by the specific substitutions on the azetidine ring, underscoring the necessity of dedicated experimental validation.
Proposed Experimental Workflow for Comprehensive Toxicity Profiling
A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to in vivo studies for acute systemic toxicity. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Caption: Proposed tiered workflow for toxicity assessment.
Detailed Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] It is a foundational in vitro toxicity screen for new chemical entities.[15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[17]
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[18]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[16][17]
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT cytotoxicity assay.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used and regulatory-accepted method to assess the mutagenic potential of a chemical compound.[19][20][21] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[20][22]
Principle: The test measures the ability of a substance to induce reverse mutations in the histidine gene of the bacterial strains, restoring their ability to synthesize histidine and grow on a histidine-free medium.[21][22] An increase in the number of revertant colonies in the presence of the test compound indicates its mutagenic potential.[23]
Protocol:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations to detect various types of mutagens.
-
Metabolic Activation (S9 Mix): Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.[19]
-
Plate Incorporation Method:
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[22]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.
Acute Oral Toxicity
Acute oral toxicity studies in animals provide information on the potential health hazards that may arise from a single, short-term oral exposure to a substance.[24] The OECD provides several guidelines for these studies, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[25][26]
Principle (OECD 420, Fixed Dose Procedure): This method avoids using lethality as the primary endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[24][27]
Protocol:
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often more sensitive).[24]
-
Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose for the main study.[24]
-
Dosing: Administer the test substance in a single dose by gavage.[24] Animals are fasted prior to dosing.[24]
-
Observation: Observe the animals closely for signs of toxicity for at least 14 days.[24][28] This includes changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Endpoint Assessment: The primary endpoints are the observation of evident toxicity and mortality. The substance is then classified according to the Globally Harmonised System (GHS) based on the dose at which these effects are observed.[24][26]
Conclusion and Future Directions
The preliminary comparative analysis suggests that this compound may possess hazards related to acute oral toxicity and irritation. However, this must be confirmed through rigorous experimental evaluation. The outlined in vitro and in vivo testing cascade provides a robust framework for systematically characterizing the safety and toxicity profile of this novel compound. The data generated from these studies will be critical for making informed decisions regarding its continued development as a potential therapeutic agent. Further investigations could also include assays for cardiotoxicity and hepatotoxicity to build a more complete safety profile.[4][5]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Propan-2-yl)azetidin-3-ol Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(Propan-2-yl)azetidin-3-ol hydrochloride. As a specialized chemical used by researchers and drug development professionals, understanding its unique properties is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower laboratory personnel with the knowledge to handle this and similar chemical waste streams responsibly.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a substituted azetidine, a class of compounds built around a four-membered nitrogen-containing ring.[1] The inherent ring strain of azetidines can make them reactive, while the hydrochloride salt form imparts acidic properties.[2][3] A thorough risk assessment is the foundation of safe disposal.
The specific hazards of this compound are not widely documented, but can be inferred from structurally similar chemicals like Azetidin-3-ol hydrochloride (CAS 18621-18-6).[4][5][6] Based on this data, the compound should be handled as hazardous, possessing the characteristics outlined below.
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement | Rationale & Causality |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][7][8] | The azetidine moiety and its metabolites can exhibit systemic toxicity. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][7][8] | The compound's chemical nature and acidic properties can irritate skin upon contact. |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation.[4][7][8] | Direct contact with eye tissue is likely to cause significant, potentially irreversible, damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][7][8] | Inhalation of the powdered form can irritate the respiratory tract. |
Chemical Incompatibilities: To prevent dangerous reactions, waste containing this compound must be segregated from:
-
Strong Bases (e.g., Sodium Hydroxide): A neutralization reaction will occur, which is highly exothermic and can generate fumes.
-
Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid): These can lead to vigorous, unpredictable, and potentially explosive reactions with the organic structure.
-
Strong Acids: While it is an acid salt, mixing with stronger acids could lead to unforeseen reactions.
Regulatory Framework: The Principle of "Cradle-to-Grave" Management
All chemical waste is subject to stringent regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9] This legislation establishes a "cradle-to-grave" responsibility for hazardous waste, meaning it is regulated from the moment of generation until its final, safe disposal.[10]
Academic laboratories may operate under an alternative set of standards, 40 CFR Part 262 Subpart K, which provides more operational flexibility while maintaining strict safety and environmental protection.[11] Key principles include:
-
Mandatory accumulation of waste at or near the point of generation in designated Satellite Accumulation Areas (SAAs).[10]
-
Proper training for all personnel generating hazardous waste.[9]
It is critical to consult your institution's Environmental Health & Safety (EH&S) department, as they will provide specific guidance that incorporates federal, state, and local regulations.
Operational Disposal Plan: A Step-by-Step Protocol
This section details the workflow for managing waste containing this compound, from the laboratory bench to final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure proper PPE is worn to mitigate exposure risks identified in Section 1.
-
Eye Protection: Safety goggles with side-shields or a face shield.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[4]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[4]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing hazardous reactions. Never mix incompatible waste streams.
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Personal protective equipment for handling 3-(Propan-2-yl)azetidin-3-ol hydrochloride
Comprehensive Safety and Handling Guide: 3-(Propan-2-yl)azetidin-3-ol hydrochloride
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established safety data with practical, field-proven insights to ensure a safe laboratory environment.
Hazard Assessment and Chemical Profile
-
Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[1]
-
Skin Corrosion/Irritation : Direct contact can cause skin irritation, and for some related compounds, severe burns.[1][2][3][4]
-
Serious Eye Damage/Irritation : Poses a significant risk of serious eye damage.[1][2][3][4]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[1][5]
The hydrochloride salt form suggests the compound is likely a solid, which can present an inhalation hazard if handled as a powder. The azetidine ring, a four-membered heterocyclic amine, is a reactive moiety, warranting careful handling.[2][6]
| Hazard Classification | GHS Hazard Statement (Inferred) | Source (Analogous Compounds) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | MedChemExpress[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | TCI Chemicals, MedChemExpress[1][3] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | MedChemExpress[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | MedChemExpress[1][5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following recommendations are based on the inferred hazards and established laboratory safety standards.[7][8][9]
Eye and Face Protection
Given the high risk of serious eye damage, robust eye and face protection is mandatory.
-
Primary Protection : Wear chemical safety goggles with side shields that provide a complete seal around the eyes.[6][9][10]
-
Secondary Protection : When there is a significant risk of splashes, such as during the handling of larger quantities or solutions, a face shield should be worn in addition to safety goggles.[7][9]
Skin and Body Protection
Preventing dermal contact is critical. A layered approach to skin and body protection is recommended.
-
Gloves : Double gloving with powder-free nitrile gloves is required.[7][8] The inner glove should be tucked under the cuff of the lab coat, and the outer glove placed over the cuff.[8] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[11]
-
Laboratory Coat : A clean, long-sleeved lab coat made of a low-permeability material is essential.[6][7][10] This coat should have a solid front and tight-fitting cuffs.[8]
-
Additional Protection : For procedures with a higher risk of contamination, consider disposable gowns made of polyethylene-coated polypropylene.[7]
Respiratory Protection
To mitigate the risk of inhaling airborne particles, the following measures should be taken:
-
Engineering Controls : All handling of solid this compound should be performed in a certified chemical fume hood to minimize the generation of dust and aerosols.[10][12]
-
Respiratory Masks : If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator is necessary.[10][13] For large spills, a chemical cartridge-type respirator may be required.[11]
Operational Plans: Step-by-Step Protocols
Adherence to strict protocols for donning and doffing PPE is fundamental to preventing cross-contamination.
PPE Donning Workflow
This sequence ensures that the most protective layers are applied correctly.
Caption: Sequential process for correctly donning PPE.
PPE Doffing Workflow
The doffing process is designed to remove the most contaminated items first, minimizing the risk of self-contamination.
Caption: Step-by-step procedure for the safe removal of PPE.
Disposal Plan: Managing Contaminated Materials
Proper disposal of both the chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.
Disposal of Contaminated PPE
-
Outer Gloves : Immediately after handling the chemical, the outer gloves should be removed and placed in a sealed, labeled hazardous waste container.[8]
-
All Other PPE : All disposable PPE, including gowns, inner gloves, and any other contaminated items, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[14][15]
Disposal of Chemical Waste
-
Collection : Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[16]
-
Labeling : The waste container must be accurately labeled with the chemical name and associated hazards.[16]
-
Storage : Store waste containers in a designated, well-ventilated area, away from incompatible materials.[14][16]
-
Neutralization : Due to the potential for reactivity and toxicity, do not attempt to neutralize this waste unless you are trained and equipped to do so.[17]
-
Final Disposal : Arrange for disposal through your institution's environmental health and safety office, which will use a licensed hazardous waste disposal service.[17]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
| Incident | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[1][5] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area.[10] If the spill is large, alert others and contact your institution's emergency response team. For small spills, and if properly trained and equipped, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal.[14][18] |
References
- SPARROW. (2025, June 19). What are the safety precautions when handling azetidine? Blog.
- Chemos GmbH & Co.KG.
- Apollo Scientific. Azetidine.
- Apollo Scientific. (2023, July 5). Azetidine hydrochloride.
- Benchchem. Personal protective equipment for handling WAY 316606 hydrochloride.
- MedchemExpress.com. (2025, December 23).
- AK Scientific, Inc. 2-(Azetidine-3-carbonyl)pyridine.
- MedChemExpress. Azetidin-3-ol hydrochloride-SDS.
- TCI Chemicals. (2024, December 16).
- CymitQuimica. (2024, December 19).
- Fisher Scientific.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- ChemScene. (2023, April 7).
- Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025, October 15).
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Cornell EHS. Chapter 7 - Management Procedures For Specific Waste Types.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemos.de [chemos.de]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. jnsparrowchemical.com [jnsparrowchemical.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pharmastate.academy [pharmastate.academy]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. orf.od.nih.gov [orf.od.nih.gov]
- 16. ethz.ch [ethz.ch]
- 17. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 18. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
